[4,4'-Bipyridin]-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-4-ylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-7-13-6-3-9(10)8-1-4-12-5-2-8/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAXPGZWSYZUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545582 | |
| Record name | [4,4'-Bipyridin]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52311-43-0 | |
| Record name | [4,4′-Bipyridin]-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52311-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4,4'-Bipyridin]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of [4,4'-Bipyridin]-3-amine: A Mechanistic and Methodological Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of [4,4'-Bipyridin]-3-amine
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a bipyridine core with an amino functional group, makes it a versatile building block for the synthesis of novel compounds with potential applications as pharmaceuticals, ligands for catalysis, and components in functional materials. The strategic placement of the amino group on the 4,4'-bipyridine scaffold allows for further functionalization and modulation of the molecule's electronic and steric properties. This guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the mechanistic underpinnings and practical experimental considerations.
Core Synthetic Strategies: A Focus on Cross-Coupling Reactions
The formation of the C-C bond between the two pyridine rings in this compound is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling has emerged as a particularly powerful and versatile method due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. Other notable methods include the Stille, Negishi, and Ullmann couplings, each with its own set of advantages and limitations.
The Suzuki-Miyaura Coupling: A Preferred Pathway
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or its ester) and an organohalide. For the synthesis of this compound, this translates to the coupling of a 3-amino-4-halopyridine with a 4-pyridylboronic acid derivative.
Reaction Scheme:
Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of this compound.
While a specific protocol for this compound is not readily available in the literature, the following generalized procedure is based on successful Suzuki couplings of structurally similar aminopyridines. [1][2] Materials:
-
3-Amino-4-halopyridine (e.g., 3-amino-4-chloropyridine or 3-amino-4-bromopyridine)
-
4-Pyridylboronic acid or its pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 3-amino-4-halopyridine (1.0 eq), 4-pyridylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Seal the flask, and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Table 1: Typical Reaction Parameters for Suzuki Coupling of Aminopyridines
| Parameter | Common Choices | Rationale/Considerations |
| Halide (on aminopyridine) | I > Br > Cl | Reactivity in oxidative addition decreases down the series. Chloro-derivatives are less expensive but may require more active catalysts. |
| Boron Reagent | Boronic acid, Pinacol ester | Pinacol esters can offer greater stability and are less prone to protodeboronation. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Choice depends on substrate reactivity. Ligands play a crucial role in stabilizing the catalyst and promoting the reaction steps. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A base is essential for the transmetalation step. The choice of base can significantly impact the reaction rate and yield. |
| Solvent | Dioxane/H₂O, DMF, Toluene | A mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents. |
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Therefore, excluding oxygen is critical for maintaining catalytic activity.
-
Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst.
-
Ligand Choice: The electronic and steric properties of the phosphine ligands on the palladium catalyst are crucial. Bulky, electron-rich ligands can enhance the rate of oxidative addition and reductive elimination.
-
Base Strength: The base must be strong enough to facilitate the formation of the boronate species for transmetalation but not so strong as to cause unwanted side reactions.
Other Cross-Coupling Methodologies
While the Suzuki-Miyaura coupling is often preferred, other methods can also be employed for the synthesis of bipyridines.
-
Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, catalyzed by palladium. It is highly effective but is often avoided due to the toxicity of the organotin reagents. [3][4]* Negishi Coupling: This method utilizes an organozinc reagent, which is coupled with an organohalide in the presence of a palladium or nickel catalyst. Organozinc reagents are highly reactive but can be sensitive to moisture and air. [5][6]* Ullmann Coupling: A classical method that typically involves the copper-mediated coupling of two aryl halides. It often requires high temperatures and stoichiometric amounts of copper, although catalytic versions have been developed. [7][8] Diagram of Synthetic Pathways to this compound:
Caption: Overview of major cross-coupling routes to this compound.
Synthesis of Key Precursors
The successful synthesis of this compound relies on the availability of high-quality starting materials.
Synthesis of 3-Amino-4-halopyridines
These precursors can be synthesized through various routes, often starting from commercially available pyridines. For example, 3-amino-4-bromopyridine can be prepared from 4-chloropyridine through a series of reactions involving nitration, substitution with an amine, and subsequent halogenation. The amino group may need to be protected during some of these steps to prevent side reactions.
Synthesis of 4-Pyridylboronic Acid and its Esters
4-Pyridylboronic acid is a common reagent in Suzuki couplings. It can be prepared from 4-halopyridines (e.g., 4-bromopyridine or 4-iodopyridine) via a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis. [9]The pinacol ester is often used due to its stability and can be formed by reacting the boronic acid with pinacol.
Conclusion and Future Outlook
The synthesis of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling representing a robust and versatile strategy. A thorough understanding of the reaction mechanism and the role of each component is essential for the successful execution and optimization of this synthesis. While the presence of the free amino group can present challenges, careful selection of the catalyst, ligands, and reaction conditions can lead to high yields of the desired product. Future research may focus on the development of more active and stable catalysts that can operate under even milder conditions and with a broader substrate scope, further enhancing the accessibility of this important class of compounds for various applications in science and industry.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. [PDF] A General Strategy for the Synthesis of Amino-Substituted 2-Pyridones Using a Palladium-Catalyzed Amination Reaction | Semantic Scholar [semanticscholar.org]
- 3. Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H9N3 | CID 13636635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 8. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents [patents.google.com]
spectroscopic characterization of [4,4'-Bipyridin]-3-amine
An In-depth Technical Guide: Spectroscopic Characterization of [4,4'-Bipyridin]-3-amine
Introduction
This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry, materials science, and as a ligand in coordination chemistry. Its structure, featuring two pyridine rings linked at the 4-position with an amine substituent on one ring, imparts unique electronic and coordination properties. Accurate and comprehensive characterization is paramount for ensuring its purity, confirming its identity, and understanding its behavior in various applications. This technical guide provides a multi-faceted spectroscopic profile of this compound, offering researchers and drug development professionals a foundational reference based on established principles and comparative data. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—explaining the causality behind the expected spectral features and providing validated protocols for data acquisition.
Molecular Profile
Before analyzing its spectroscopic signature, it is essential to understand the fundamental structure of this compound. The presence of the electron-donating amine group breaks the symmetry observed in the parent 4,4'-bipyridine molecule, which is the primary determinant of the complexities observed in its spectra.
-
Chemical Name: 4-(pyridin-4-yl)pyridin-3-amine
-
Molecular Formula: C₁₀H₉N₃[1]
-
Molecular Weight: 171.20 g/mol [1]
-
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information regarding the molecular skeleton of the compound, revealing the chemical environment, connectivity, and number of unique protons and carbons.
Rationale and Expected Influence of the Amine Group
The parent 4,4'-bipyridine molecule is highly symmetrical, resulting in a simple NMR spectrum with only two proton signals and three carbon signals[2]. The introduction of the -NH₂ group at the 3-position desymmetrizes the molecule. This has two major consequences:
-
Increased Signal Complexity: All seven aromatic protons and ten carbons become chemically non-equivalent, leading to a significantly more complex spectrum with distinct signals for each.
-
Chemical Shift Perturbation: The amine group is a potent electron-donating group (EDG) through resonance. This increases the electron density on the substituted pyridine ring, particularly at the ortho (C2, C4) and para (C6) positions relative to the amine. Consequently, the nuclei at these positions are shielded and will resonate at a higher field (lower δ value) compared to their counterparts on the unsubstituted ring.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show seven distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) and a broad signal for the amine protons. The protons on the unsubstituted ring will resemble those of 4,4'-bipyridine but will be slightly shifted due to the overall electronic change. The protons on the amine-substituted ring will be shifted upfield.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
|---|---|---|---|
| ~8.7 - 8.9 | Doublet | H-2', H-6' | Protons ortho to nitrogen on the unsubstituted ring; most deshielded. |
| ~8.2 - 8.4 | Singlet/Doublet | H-2 | Proton ortho to both the ring junction and the amine group. |
| ~8.0 - 8.2 | Doublet | H-6 | Proton para to the amine group. |
| ~7.6 - 7.8 | Doublet | H-3', H-5' | Protons meta to nitrogen on the unsubstituted ring. |
| ~7.2 - 7.4 | Doublet of Doublets | H-5 | Proton meta to the amine group. |
| ~5.0 - 6.0 | Broad Singlet | -NH₂ | Amine protons; chemical shift is solvent-dependent and signal is often broad due to quadrupolar relaxation and exchange.[3] |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will display ten distinct signals, five for each pyridine ring, as the plane of symmetry is removed. The carbons of the amine-bearing ring will be shielded relative to those in the unsubstituted ring.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~150 - 152 | C-2', C-6' | Carbons ortho to nitrogen on the unsubstituted ring. |
| ~148 - 150 | C-4' | Quaternary carbon of the unsubstituted ring. |
| ~145 - 147 | C-6 | Carbon para to the amine group. |
| ~140 - 144 | C-3 | Carbon directly attached to the amine group (ipso-carbon). |
| ~135 - 138 | C-2 | Carbon ortho to the amine group. |
| ~123 - 125 | C-5 | Carbon meta to the amine group. |
| ~121 - 123 | C-3', C-5' | Carbons meta to nitrogen on the unsubstituted ring. |
| ~118 - 120 | C-4 | Quaternary carbon of the substituted ring. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for amines as it can slow the N-H proton exchange, sometimes allowing for sharper signals.
-
Instrument Setup: Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz or higher). Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse. Typical parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C. A spectral width of ~240 ppm and a relaxation delay of 2 seconds are standard.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
Visualization: NMR Workflow```dot
Caption: Workflow for ATR-IR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic systems like this compound, it provides insight into the conjugated π-electron system.
Rationale and Expected Spectral Features
The spectrum is dominated by intense π → π* transitions associated with the bipyridyl aromatic system. The parent 4,4'-bipyridine shows a strong absorption maximum (λ_max) in the UV region.[2][4] The amine group acts as a powerful auxochrome, a group that modifies the UV-Vis absorption of a chromophore. Its lone pair of electrons can participate in resonance with the pyridine ring, extending the conjugated system. This has two effects:
-
Bathochromic Shift (Red Shift): The energy gap between the π and π* orbitals is lowered, causing absorption to shift to a longer wavelength (lower energy).
-
Hyperchromic Effect: The probability of the transition increases, leading to a higher molar absorptivity (ε).
Therefore, this compound is expected to have a λ_max at a longer wavelength and with greater intensity than the unsubstituted 4,4'-bipyridine.[5]
Table 4: Expected UV-Vis Absorption Data for this compound
| Expected λ_max (nm) | Solvent | Transition Type |
|---|
| > 250 nm | Ethanol or Acetonitrile | π → π* |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol, acetonitrile). From this, prepare a dilute solution (in the micromolar range) that gives a maximum absorbance reading between 0.1 and 1.0 AU.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as the reference/blank and a second cuvette with the sample solution.
-
Data Acquisition: Place the cuvettes in the spectrophotometer. Record the absorbance spectrum over a range of approximately 200-600 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max). If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).
Visualization: UV-Vis Workflow
Caption: UV-Vis spectroscopy experimental workflow.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight and can provide structural information through analysis of fragmentation patterns.
Rationale and Expected Spectrum
-
Molecular Ion Peak (M⁺˙): The molecular formula C₁₀H₉N₃ gives a monoisotopic mass of 171.0796 Da.[1] A high-resolution mass spectrometer (HRMS) can confirm this exact mass, validating the elemental composition. In a low-resolution instrument, the nominal molecular ion peak will be observed at m/z = 171. According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent.
-
Fragmentation Pattern: Electron Ionization (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) can be used. Common fragmentation pathways for aromatic nitrogen heterocycles include the loss of small, stable neutral molecules like HCN (27 Da). Cleavage of the C-C bond between the two pyridine rings is also a plausible fragmentation pathway.
Table 5: Expected Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
|---|---|
| 171.0796 (HRMS) | [M]⁺˙ or [M+H]⁺ (depending on ionization mode), confirms elemental formula C₁₀H₉N₃ |
| 171 (LRMS) | Molecular Ion Peak |
| < 171 | Fragment ions (e.g., loss of HCN, cleavage of bipyridyl bond) |
Experimental Protocol: LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a common method for analyzing non-volatile solids like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid).
-
LC Separation: Inject a small volume (1-5 µL) of the sample into an LC system, typically with a C18 reverse-phase column. Run a gradient elution (e.g., 5% to 95% acetonitrile in water over several minutes) to elute the compound. [6]3. MS Ionization: The eluent from the LC is directed into the mass spectrometer's ion source. Electrospray Ionization (ESI) in positive ion mode is ideal for protonating the basic nitrogen atoms of the pyridine rings, forming an [M+H]⁺ ion at m/z 172.
-
MS Analysis: The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their m/z ratio. A full scan spectrum is acquired to identify the molecular ion. A tandem MS (MS/MS) experiment can be performed by isolating the molecular ion and subjecting it to fragmentation to study its structure. [7]
Visualization: LC-MS Workflow
References
A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Characterization of [4,4'-Bipyridin]-3-amine
Abstract
[4,4'-Bipyridin]-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile building block for novel ligands and functional materials. Unambiguous structural confirmation and purity assessment are paramount for its application in any research and development setting. This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for this compound. We present a detailed, field-proven protocol for sample preparation and data acquisition, followed by a comprehensive interpretation of the spectral data. The assignments are explained from first principles, drawing on the predictable electronic effects of substituents on the pyridine rings. This document is intended for researchers, scientists, and drug development professionals who require a definitive understanding of this molecule's spectroscopic signature.
Introduction: The Structural Significance of this compound
This compound, also known as 3-amino-4,4'-bipyridine, combines the features of two key heterocyclic scaffolds: 4,4'-bipyridine and 3-aminopyridine. The 4,4'-bipyridine unit is a classic coordinating ligand in supramolecular chemistry, renowned for its ability to bridge metal centers.[1] The aminopyridine moiety is a common pharmacophore found in numerous biologically active compounds.[2] The strategic placement of the amino group at the 3-position of one pyridine ring introduces asymmetry and a key site for further functionalization, making it a valuable synthon.
Given its structure, NMR spectroscopy is the most powerful tool for its definitive characterization. The molecule possesses seven distinct aromatic protons and ten unique carbon environments, each with a characteristic chemical shift influenced by the nitrogen atoms and the amino substituent. This guide will dissect these features to provide a complete spectral portrait.
Experimental Methodology: A Self-Validating Protocol
The quality of NMR data is fundamentally dependent on the rigor of the experimental procedure. The following protocol is designed to yield high-resolution, reproducible spectra for this compound and similar heterocyclic amines.
Sample Preparation
-
Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. Its high polarity effectively solubilizes the amine, and its hydrogen-bonding acceptor nature slows the N-H proton exchange, allowing the amine protons to be observed as a distinct, albeit often broad, signal. Other solvents like deuterated chloroform (CDCl₃) or methanol (CD₃OD) can also be used, but may result in different chemical shifts and potential signal broadening or exchange of the -NH₂ protons.[3][4]
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆. This concentration provides an excellent signal-to-noise ratio (SNR) in a reasonable acquisition time.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube to prevent magnetic field distortions that can degrade spectral resolution.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as the 0 ppm reference. For aqueous-based solvents, a water-soluble standard like DSS or TSP may be used.[5]
NMR Data Acquisition Workflow
The following diagram outlines the logical flow for acquiring comprehensive NMR data for structural elucidation.
Caption: Experimental workflow for NMR analysis.
Spectrometer Parameters
For optimal results on a standard 400 MHz spectrometer, the following acquisition parameters are recommended.[6]
| Parameter | ¹H Acquisition | ¹³C Acquisition | Justification |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative ¹H; Power-gated decoupling for ¹³C to enhance signal via NOE. |
| Spectral Width | ~12 ppm | ~220 ppm | Sufficient to cover all aromatic and aliphatic signals without fold-over.[7] |
| Acquisition Time | ~3.4 s | ~1.2 s | Balances resolution with experiment time. A longer acquisition time improves digital resolution.[6] |
| Relaxation Delay (d1) | 5.0 s | 2.0 s | A longer delay in ¹H ensures full relaxation for accurate integration. A 2s delay is standard for qualitative ¹³C. |
| Number of Scans | 8-16 | 512-1024 | Adequate for good SNR for ¹H. More scans are needed for the less sensitive ¹³C nucleus.[8] |
| Temperature | 298 K | 298 K | Standard ambient temperature. |
Spectral Analysis and Interpretation
¹H NMR Spectrum Analysis (Predicted)
The molecule has 7 unique aromatic protons. The unsubstituted pyridine ring (Ring B, primed positions) will resemble 4-substituted pyridines, while the substituted ring (Ring A) will show features of a 3,4-disubstituted pyridine.
-
Ring B (Unsubstituted Pyridine Moiety):
-
H-2' and H-6': These protons are ortho to the ring nitrogen and will be the most downfield due to the nitrogen's inductive electron withdrawal. They will appear as a doublet, coupled to H-3' and H-5' respectively. Expected δ ≈ 8.6-8.8 ppm.
-
H-3' and H-5': These protons are meta to the nitrogen and ortho to the C4-C4' bond. They will appear as a doublet, coupled to H-2' and H-6'. Expected δ ≈ 7.5-7.7 ppm.
-
-
Ring A (Amino-Substituted Pyridine Moiety):
-
-NH₂: The amino protons typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential exchange with trace water. In DMSO-d₆, this signal is often visible. Expected δ ≈ 5.0-6.0 ppm.
-
H-2: This proton is ortho to the amino group and meta to the ring nitrogen. The electron-donating amino group will shield this proton, shifting it upfield. It will appear as a sharp singlet or a very narrow doublet due to a small coupling to H-6. Expected δ ≈ 8.1-8.3 ppm.
-
H-6: This proton is ortho to the ring nitrogen and meta to the amino group. It will be significantly downfield. It appears as a doublet, coupled to H-5. Expected δ ≈ 8.4-8.6 ppm.
-
H-5: This proton is meta to the nitrogen and ortho to the C4-C4' bond. It will appear as a doublet of doublets (dd), coupled to both H-6 and H-2 (a smaller ⁴J coupling). Expected δ ≈ 7.3-7.5 ppm.
-
¹³C NMR Spectrum Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals for the 10 unique carbon atoms.[9]
-
Quaternary Carbons (No attached protons):
-
C-3: Directly attached to the electron-donating amino group, this carbon will be shielded relative to its unsubstituted counterpart. Expected δ ≈ 140-145 ppm.
-
C-4: Attached to the second pyridine ring, this carbon's shift will be influenced by the adjacent amino group. Expected δ ≈ 135-140 ppm.
-
C-4': The bridgehead carbon on the unsubstituted ring. Expected δ ≈ 148-152 ppm.
-
-
Protonated Carbons (CH):
-
C-2': C-6': Ortho to the nitrogen on the unsubstituted ring, these will be significantly downfield. Expected δ ≈ 150-155 ppm.
-
C-2: Shielded by the ortho amino group. Expected δ ≈ 145-148 ppm.
-
C-6: Ortho to the ring nitrogen, will be downfield. Expected δ ≈ 148-152 ppm.
-
C-3': C-5': Meta to the nitrogen on the unsubstituted ring. Expected δ ≈ 121-124 ppm.
-
C-5: Influenced by both the nitrogen and the adjacent pyridyl ring. Expected δ ≈ 123-126 ppm.
-
Summary of Predicted NMR Data
The following table summarizes the anticipated chemical shifts for this compound in DMSO-d₆.
| Assignment | Predicted ¹H δ (ppm) | Multiplicity | Predicted ¹³C δ (ppm) |
| -NH₂ | ~5.5 | br s | - |
| H-2 | ~8.2 | s | ~146 |
| C-3 | - | - | ~142 |
| C-4 | - | - | ~137 |
| H-5 | ~7.4 | dd | ~124 |
| H-6 | ~8.5 | d | ~150 |
| H-2', H-6' | ~8.7 | d | ~153 |
| H-3', H-5' | ~7.6 | d | ~122 |
| C-4' | - | - | ~150 |
Advanced Structural Confirmation: 2D NMR
To unequivocally assign each signal, two-dimensional (2D) NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show a clear correlation between H-5 and H-6, confirming their ortho relationship. It would also show correlations between H-2'/H-3' and H-5'/H-6', confirming the assignments within the unsubstituted ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon it is directly attached to. It is the most reliable way to assign the protonated carbon signals. For example, the proton signal at ~8.5 ppm (H-6) would show a cross-peak to the carbon signal at ~150 ppm (C-6).
The diagram below illustrates the key through-bond correlations that would be observed in a COSY spectrum, solidifying the structural assignment.
Caption: Predicted COSY correlations for this compound.
Conclusion
The structural characterization of this compound by ¹H and ¹³C NMR spectroscopy is straightforward when a systematic approach is employed. By understanding the fundamental electronic effects of the nitrogen heteroatoms and the amino substituent, a complete and confident assignment of all proton and carbon signals is achievable. The use of a polar aprotic solvent like DMSO-d₆ is recommended for optimal signal resolution, particularly for the amine protons. Confirmation of assignments through 2D NMR techniques such as COSY and HSQC provides the highest level of confidence, which is essential for professionals in research and drug development.
References
- 1. 4,4'-Bipyridine | C10H8N2 | CID 11107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. mdpi.com [mdpi.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. 13Carbon NMR [chem.ch.huji.ac.il]
- 9. organicchemistrydata.org [organicchemistrydata.org]
An In-Depth Technical Guide to the Crystal Structure Analysis of [4,4'-Bipyridin]-3-amine
Abstract
This technical guide provides a comprehensive framework for the crystal structure analysis of [4,4'-Bipyridin]-3-amine, a molecule of significant interest in coordination chemistry, materials science, and pharmaceutical development. Addressed to researchers, scientists, and drug development professionals, this document outlines the critical steps from synthesis and crystallization to advanced structural elucidation and interpretation. By integrating established experimental protocols with theoretical insights, this guide serves as a robust resource for obtaining and understanding the three-dimensional architecture of this versatile bipyridine derivative. We will explore the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our discussion in authoritative references.
Introduction: The Structural Significance of this compound
Bipyridine derivatives are foundational building blocks in supramolecular chemistry and crystal engineering. Their ability to act as ligands for metal centers has led to the development of numerous functional materials, including metal-organic frameworks (MOFs), coordination polymers, and catalysts. The subject of this guide, this compound (Figure 1), introduces an amino functional group to the 4,4'-bipyridine scaffold. This addition is not trivial; the amine group (a hydrogen bond donor) and the pyridine nitrogen atoms (hydrogen bond acceptors) create a rich landscape for diverse and predictable intermolecular interactions.
A precise understanding of the crystal structure of this compound is paramount for rationally designing new materials and for understanding its solid-state properties. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for this purpose, providing atomic-level resolution of bond lengths, bond angles, and, crucially, the intricate network of non-covalent interactions that dictate the crystal packing.
Synthesis and Purification
A reliable synthesis and rigorous purification are prerequisites for obtaining high-quality single crystals. While various methods for the synthesis of bipyridine derivatives exist, a common approach involves cross-coupling reactions.[1] A plausible synthetic route for this compound is outlined below.
Proposed Synthetic Protocol: Suzuki Coupling
The Suzuki coupling reaction is a robust method for forming C-C bonds between aryl halides and aryl boronic acids.[1]
-
Reactants : 3-Amino-4-bromopyridine and 4-pyridylboronic acid.
-
Catalyst : A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, is typically employed.
-
Base : An aqueous solution of a base like Na₂CO₃ or K₂CO₃ is required to activate the boronic acid.
-
Solvent : A two-phase solvent system, such as toluene/water or dioxane/water, is commonly used.
-
Procedure : The reactants, catalyst, and base are combined in the solvent system and heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
Work-up and Purification : After the reaction is complete, the organic layer is separated, washed, and dried. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.
Purity Assessment: The purity of the synthesized compound should be verified by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding to crystallization.
Crystallization: The Art and Science of Single Crystal Growth
The growth of diffraction-quality single crystals is often the most challenging step in a crystal structure analysis. For small organic molecules like this compound, several techniques can be employed.[2][3][4][5] The choice of solvent is critical and can significantly influence crystal habit and quality.[2]
Table 1: Common Crystallization Techniques for Small Organic Molecules
| Technique | Description | Advantages | Considerations |
| Slow Evaporation | The compound is dissolved in a suitable solvent to form a near-saturated solution. The solvent is then allowed to evaporate slowly, leading to supersaturation and crystal growth.[2][5] | Simple to set up; effective for moderately soluble compounds. | Rate of evaporation can be difficult to control; may yield small or poorly formed crystals if evaporation is too rapid. |
| Slow Cooling | A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, inducing crystallization.[3][4] | Good control over the rate of crystallization; can produce high-quality crystals. | Requires a compound with a significant temperature-dependent solubility profile. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[2] | Excellent for small quantities of material; allows for very slow and controlled crystal growth. | Requires a suitable solvent/anti-solvent pair with different volatilities. |
| Solvent Layering | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the two solvents slowly mix.[2] | Effective for compounds that are highly soluble in one solvent and insoluble in another. | The interface can be easily disturbed, affecting crystal quality. |
Experimental Protocol: Crystallization by Vapor Diffusion
-
Solvent Screening : Identify a solvent in which this compound is soluble (e.g., methanol, ethanol, or dimethylformamide) and an anti-solvent in which it is insoluble but miscible with the first solvent (e.g., diethyl ether, hexane, or ethyl acetate).
-
Preparation : Prepare a concentrated solution of the purified compound in the chosen solvent in a small vial (e.g., a 1 mL glass vial).
-
Setup : Place the small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial). Add a few milliliters of the anti-solvent to the larger container, ensuring the level is below the top of the inner vial.
-
Sealing and Incubation : Seal the larger container and leave it undisturbed in a location with a stable temperature and free from vibrations.
-
Monitoring : Monitor the setup periodically for crystal growth. High-quality crystals can take anywhere from a few days to several weeks to form.
Single-Crystal X-ray Diffraction (SC-XRD): Unveiling the Atomic Architecture
SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline solid.[6] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Workflow for Single-Crystal X-ray Diffraction
Step-by-Step Protocol for Data Collection and Processing
-
Crystal Selection and Mounting : A suitable crystal (typically 0.1-0.4 mm in size) is selected under a microscope and mounted on a goniometer head.[7]
-
Data Collection : The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[8] A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.[6] A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.[9][10]
-
Data Integration and Reduction : The collected diffraction images are processed to integrate the intensities of each reflection. These intensities are then corrected for various experimental factors (e.g., Lorentz-polarization and absorption) to produce a file of structure factors.
Structure Solution and Refinement
The processed diffraction data are used to solve and refine the crystal structure. The SHELX suite of programs is widely used for this purpose.[11][12][13][14]
-
Structure Solution : The initial atomic positions are determined from the diffraction data. For small molecules, "direct methods" are typically successful. This process generates an initial electron density map from which the positions of the non-hydrogen atoms can be deduced.
-
Structure Refinement : The initial atomic model is refined against the experimental data using a least-squares minimization procedure. In this iterative process, atomic coordinates, and displacement parameters are adjusted to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically located in the difference electron density map and refined using appropriate constraints.
Analysis of the Crystal Structure
Once the structure is refined, a detailed analysis of the molecular geometry, intermolecular interactions, and crystal packing is performed. Software such as Mercury is invaluable for this purpose.[15][16][17][18]
Molecular Geometry: A table summarizing key bond lengths and angles within the this compound molecule should be generated. The planarity of the pyridine rings and the torsion angle between them are of particular interest as they influence the overall molecular conformation.
Intermolecular Interactions and Crystal Packing: The presence of both hydrogen bond donors (the -NH₂ group) and acceptors (the pyridine nitrogen atoms) in this compound suggests that hydrogen bonding will play a dominant role in the crystal packing.
Expected Hydrogen Bonding Motifs:
-
N-H···N(pyridine) interactions : These are likely to be the most significant hydrogen bonds, leading to the formation of chains, dimers, or more complex networks.
-
π-π stacking : The aromatic pyridine rings are expected to engage in π-π stacking interactions, further stabilizing the crystal lattice.
Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[19][20][21][22][23] A Hirshfeld surface is generated for the molecule, and properties such as dnorm (normalized contact distance) are mapped onto it. Red spots on the dnorm surface indicate close intermolecular contacts, highlighting regions of strong interactions like hydrogen bonds. The corresponding 2D fingerprint plot provides a quantitative summary of the different types of intermolecular contacts.
Powder X-ray Diffraction (PXRD) for Bulk Sample Analysis
While SC-XRD provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is essential for analyzing the bulk material.[24][25][26][27] PXRD is used to:
-
Confirm Phase Purity : By comparing the experimental PXRD pattern of the bulk synthesized material with the pattern simulated from the single-crystal structure, one can confirm that the bulk sample consists of a single crystalline phase.
-
Identify Polymorphs : Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.[25]
-
Quantitative Phase Analysis : In a mixture of phases, the relative amounts of each component can be determined from the PXRD data.[28]
Experimental Protocol: Powder X-ray Diffraction
-
Sample Preparation : A small amount of the crystalline material is finely ground to ensure a random orientation of the crystallites. The powder is then mounted on a sample holder.
-
Data Collection : The sample is irradiated with X-rays over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded at each angle to generate the powder pattern.
-
Data Analysis : The experimental pattern is compared to a database of known patterns or to a pattern calculated from the single-crystal data for phase identification.
Conclusion
The crystal structure analysis of this compound is a multi-step process that requires careful execution of synthesis, crystallization, and diffraction experiments, followed by rigorous data analysis and interpretation. This guide provides a comprehensive roadmap for researchers, detailing the necessary protocols and the underlying scientific principles. A successful crystal structure determination will not only reveal the precise three-dimensional arrangement of atoms in this molecule but will also provide invaluable insights into the intermolecular forces that govern its self-assembly in the solid state. This knowledge is fundamental for the rational design of new functional materials and for advancing our understanding of structure-property relationships in the solid state.
References
- 1. mdpi.com [mdpi.com]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. sssc.usask.ca [sssc.usask.ca]
- 8. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]
- 9. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xtal.iqf.csic.es [xtal.iqf.csic.es]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. psi.ch [psi.ch]
- 13. hkl-xray.com [hkl-xray.com]
- 14. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 18. [PDF] Mercury: visualization and analysis of crystal structures | Semantic Scholar [semanticscholar.org]
- 19. crystalexplorer.net [crystalexplorer.net]
- 20. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 21. researchgate.net [researchgate.net]
- 22. The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets [mdpi.com]
- 23. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]
- 24. imf.ucmerced.edu [imf.ucmerced.edu]
- 25. ncl.ac.uk [ncl.ac.uk]
- 26. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 27. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]
- 28. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Core Physical and Chemical Properties of 3-amino-4,4'-bipyridine
Introduction
3-amino-4,4'-bipyridine is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry, materials science, and coordination chemistry. Its structure, featuring a bipyridine backbone with an amino functional group, imparts a unique combination of properties that make it a versatile building block for the synthesis of novel compounds with diverse applications. The bipyridine moiety is a well-established chelating agent for various metal ions, while the amino group provides a site for further functionalization and can influence the electronic properties and biological activity of its derivatives. This guide provides a comprehensive overview of the core physical and chemical properties of 3-amino-4,4'-bipyridine, offering valuable insights for scientists and professionals engaged in drug discovery and development.
Molecular Structure and Identification
The foundational aspect of understanding any chemical compound lies in its molecular structure and unique identifiers.
-
Molecular Structure: 3-amino-4,4'-bipyridine consists of two pyridine rings linked at the 4 and 4' positions. An amino group is substituted at the 3-position of one of the pyridine rings.
-
Chemical Identifiers: The compound is uniquely identified by its IUPAC name, CAS number, and other standard chemical identifiers, which are crucial for accurate database searches and procurement.[1]
Physicochemical Properties
Table of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃ | PubChem[1] |
| Molecular Weight | 171.20 g/mol | PubChem[1] |
| IUPAC Name | 4-(pyridin-4-yl)pyridin-3-amine | PubChem[1] |
| CAS Number | 52311-43-0 | PubChem[1] |
| XLogP3-AA (Computed) | 0.7 | PubChem[1] |
| Hydrogen Bond Donor Count (Computed) | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count (Computed) | 3 | PubChem[1] |
| Rotatable Bond Count (Computed) | 1 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 51.8 Ų | PubChem[1] |
Note: The XLogP3-AA value suggests a moderate lipophilicity, which is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both hydrogen bond donors and acceptors indicates the potential for forming intermolecular interactions, which can affect its solubility and binding to biological targets.
Solubility Profile (Qualitative)
Experimentally determined solubility data for 3-amino-4,4'-bipyridine is scarce. However, based on its structure and the general solubility of bipyridines and aminopyridines, a qualitative solubility profile can be predicted. Bipyridines are generally soluble in organic solvents and slightly soluble in water.[2] The presence of the polar amino group in 3-amino-4,4'-bipyridine is expected to increase its polarity and potential for hydrogen bonding, likely enhancing its solubility in polar protic solvents compared to the unsubstituted 4,4'-bipyridine.
A proposed qualitative solubility profile is presented below:
-
Polar Protic Solvents (e.g., water, ethanol, methanol): Sparingly soluble to soluble, facilitated by hydrogen bonding with the solvent molecules.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Likely to be soluble due to favorable dipole-dipole interactions.
-
Nonpolar Solvents (e.g., hexane, toluene): Expected to have low solubility due to the polar nature of the molecule.
Experimental Protocol for Solubility Determination:
For researchers requiring precise solubility data, the following experimental workflow is recommended.
Caption: Experimental workflow for quantitative solubility determination.
Chemical Reactivity and Synthesis
The chemical reactivity of 3-amino-4,4'-bipyridine is dictated by its constituent functional groups: the pyridine rings and the amino group.
-
Coordination Chemistry: The nitrogen atoms of the pyridine rings possess lone pairs of electrons, making them excellent ligands for coordination with a wide range of metal ions. This property is fundamental to the use of bipyridine derivatives in the construction of metal-organic frameworks (MOFs), catalysts, and photosensitizers.
-
Reactions of the Amino Group: The amino group is a versatile functional handle for a variety of chemical transformations. It can undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents to modify the molecule's properties.
Synthetic Approaches:
While a specific, optimized synthesis for 3-amino-4,4'-bipyridine is not widely published, general methods for the synthesis of bipyridine derivatives can be adapted. These methods often involve cross-coupling reactions of pyridine derivatives. Some of the common strategies include:
-
Suzuki Coupling: Reaction of a pyridylboronic acid with a halopyridine in the presence of a palladium catalyst.
-
Stille Coupling: Coupling of a pyridyl organostannane with a halopyridine, catalyzed by palladium.
-
Negishi Coupling: Reaction of a pyridyl organozinc reagent with a halopyridine, catalyzed by a nickel or palladium complex.
-
Ullmann Coupling: Homocoupling of halopyridines using a copper catalyst at elevated temperatures.
A plausible synthetic route to 3-amino-4,4'-bipyridine could involve the coupling of a suitable 3-aminopyridine derivative with a 4-halopyridine. The choice of reaction will depend on the availability of starting materials and the desired reaction conditions.
Caption: A potential Suzuki coupling approach for the synthesis of 3-amino-4,4'-bipyridine.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the two pyridine rings will have distinct chemical shifts and coupling patterns due to the influence of the nitrogen atoms and the amino group. The protons of the amino group will likely appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the electronic effects of the amino group. Carbons adjacent to nitrogen atoms will appear at lower field (higher ppm values).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Around 3300-3500 cm⁻¹ (from the amino group).
-
C=C and C=N stretching: In the 1400-1600 cm⁻¹ region (from the pyridine rings).
-
C-N stretching: Around 1250-1350 cm⁻¹.
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic system. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 4,4'-bipyridine.
Applications in Drug Development and Research
The unique structural features of 3-amino-4,4'-bipyridine make it a valuable scaffold in drug discovery and related research areas.
-
Medicinal Chemistry: The bipyridine core is present in several biologically active molecules. The ability to functionalize the amino group allows for the synthesis of libraries of compounds for screening against various therapeutic targets. Its metal-chelating properties are also of interest for the development of metallodrugs.
-
Coordination Chemistry and Materials Science: As a versatile ligand, 3-amino-4,4'-bipyridine can be used to construct coordination polymers and MOFs with interesting structural and functional properties, such as catalysis, gas storage, and sensing.
-
Pharmacological Research: Derivatives of 3-amino-4,4'-bipyridine can be used as molecular probes to study biological processes, leveraging their potential to interact with specific enzymes or receptors.
Conclusion
3-amino-4,4'-bipyridine is a promising heterocyclic compound with a rich potential for applications in various scientific disciplines. While there is a notable lack of comprehensive experimental data in the public domain, this guide has provided a detailed overview of its known and predicted core properties. Further experimental characterization of its physicochemical and spectroscopic properties is warranted to fully unlock its potential as a versatile building block in the design and synthesis of novel functional molecules for drug development and beyond.
References
An In-depth Technical Guide to the Solubility of [4,4'-Bipyridin]-3-amine in Organic Solvents
Introduction
[4,4'-Bipyridin]-3-amine, a heterocyclic organic compound, is a molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a bipyridine core functionalized with an amino group, provides a versatile scaffold for the synthesis of novel compounds with potential applications in drug development and as ligands in coordination chemistry. The solubility of this compound in various organic solvents is a critical parameter that underpins its utility in synthesis, purification, formulation, and biological screening. A thorough understanding of its solubility profile enables researchers to select appropriate solvent systems, thereby optimizing reaction conditions, ensuring homogeneity, and facilitating accurate characterization.
This technical guide offers a comprehensive analysis of the solubility of this compound. In the absence of extensive publicly available quantitative data, this document provides a predicted qualitative solubility profile based on first principles of chemical interactions. Furthermore, it presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise and reliable data. The subsequent discussion on the physicochemical principles governing its solubility will serve as a valuable resource for rational solvent selection in various research and development endeavors.
Predicted Qualitative Solubility Profile of this compound
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the interacting molecules.[1][2][3] The structure of this compound (C10H9N3) comprises a relatively nonpolar bipyridine backbone and a polar amino group capable of acting as a hydrogen bond donor. The nitrogen atoms within the pyridine rings also act as hydrogen bond acceptors.[4] This amphiphilic nature suggests a nuanced solubility profile across different classes of organic solvents.
Based on these structural features, a qualitative solubility profile can be predicted. This predictive framework is an essential tool for initial solvent screening before undertaking quantitative analysis.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | Soluble | The hydroxyl group of methanol can engage in hydrogen bonding with both the amino group and the pyridine nitrogens of the solute. The small alkyl chain of methanol makes it an effective solvent for polar compounds.[5] |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of forming strong hydrogen bonds. Its slightly larger nonpolar alkyl chain might result in marginally lower solubility compared to methanol.[5][6] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent with a strong ability to act as a hydrogen bond acceptor. It can effectively solvate a wide range of organic compounds, particularly those with polar functional groups.[5] For hydrophobic peptides, DMSO is often a preferred solvent.[7] |
| Dimethylformamide (DMF) | Very Soluble | DMF is another highly polar aprotic solvent that is an excellent solvent for many organic molecules, including those with polar functionalities.[5][7] | |
| Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent that can dissolve this compound through dipole-dipole interactions.[5] | |
| Acetone | Moderately Soluble | Acetone possesses a significant dipole moment, allowing it to dissolve polar compounds. However, its hydrogen bonding capability is limited to being an acceptor, which may result in lower solubility compared to protic solvents or highly polar aprotic solvents like DMSO and DMF. | |
| Nonpolar | Toluene | Sparingly Soluble | The aromatic nature of toluene may allow for some π-π stacking interactions with the bipyridine rings. However, the significant difference in polarity between the polar amino group and the nonpolar solvent will limit solubility.[5] |
| Chloroform | Sparingly Soluble | Chloroform has a moderate polarity and can act as a weak hydrogen bond donor. It may show some ability to dissolve this compound, but high solubility is not expected.[6] | |
| Diethyl Ether | Sparingly Soluble | Diethyl ether is a relatively nonpolar solvent with a limited ability to engage in dipole-dipole interactions. The energy required to overcome the solute-solute interactions of the crystalline solid is unlikely to be compensated by solute-solvent interactions.[6] | |
| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane interacts primarily through weak London dispersion forces. These forces are insufficient to overcome the stronger intermolecular forces (hydrogen bonding and dipole-dipole interactions) within the this compound crystal lattice, leading to insolubility.[5][8] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the isothermal shake-flask method is widely recognized as the "gold standard" due to its reliability in determining thermodynamic equilibrium solubility.[9][10] The following protocol outlines a detailed procedure for the quantitative analysis of this compound solubility in organic solvents, coupled with UV-Vis spectrophotometric quantification.
Diagram of the Experimental Workflow
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology
1. Preparation of Saturated Solutions:
-
Rationale: Adding an excess of the solid compound is crucial to ensure that the solution reaches equilibrium saturation.
-
Procedure:
-
Add an excess amount of this compound (e.g., 10-20 mg) to several screw-capped glass vials. The exact amount should be sufficient to ensure undissolved solid remains after equilibration.
-
To each vial, add a precise volume (e.g., 2.0 mL) of the desired organic solvent.
-
Seal the vials tightly to prevent solvent evaporation during the experiment.
-
2. Equilibration:
-
Rationale: Achieving thermodynamic equilibrium is essential for accurate solubility measurement. Shaking facilitates the dissolution process and ensures a homogeneous distribution of the solute. A 24-hour incubation is a standard duration to reach equilibrium.[11]
-
Procedure:
-
Place the vials in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a minimum of 24 hours. A preliminary kinetic study can be performed to determine the optimal equilibration time.
-
3. Phase Separation:
-
Rationale: It is critical to separate the undissolved solid from the saturated solution without altering the equilibrium. Centrifugation and filtration are effective methods for this purpose.
-
Procedure:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for a short period to allow for sedimentation.
-
Centrifuge the vials at a high speed to pellet the excess solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic particles.
-
4. Quantification by UV-Vis Spectrophotometry:
-
Rationale: UV-Vis spectrophotometry is a simple and cost-effective method for quantifying the concentration of a chromophoric compound in solution.[12][13][14] A calibration curve is necessary to relate absorbance to concentration.
-
Procedure:
-
Calibration Curve:
-
Prepare a stock solution of this compound of known concentration in the solvent of interest.
-
Perform a serial dilution to create a series of standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear in the desired concentration range, following the Beer-Lambert law.[15]
-
-
Sample Analysis:
-
Dilute a known volume of the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
-
5. Data Reporting:
-
Rationale: Clear and standardized reporting of solubility data is essential for reproducibility and comparison.
-
Procedure:
-
Express the solubility in standard units such as mg/mL, g/L, or mol/L.
-
Always report the temperature at which the solubility was determined.
-
Discussion: Physicochemical Principles of Solubility
The solubility of this compound is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent intermolecular forces.[2][3] To achieve dissolution, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Key Factors Influencing Solubility:
-
Polarity: As predicted in Table 1, polar solvents are expected to be more effective at dissolving this compound due to its polar amino group and the nitrogen atoms in the pyridine rings.[1][16] The principle of "like dissolves like" suggests that the dipole-dipole interactions between the polar solvent and the polar regions of the solute will be favorable.[3][16]
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor and/or acceptor is a critical determinant of solubility for this compound.
-
Polar protic solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors (from the -OH group) and acceptors. They can form strong hydrogen bonds with the amino group and the pyridine nitrogens, leading to good solubility.
-
Polar aprotic solvents (e.g., DMSO, DMF) are strong hydrogen bond acceptors and can interact favorably with the N-H bonds of the amino group. Their high polarity also contributes significantly to their solvating power.
-
-
Molecular Size and Shape: While the bipyridine core is relatively large and nonpolar, the presence of the polar amino group significantly influences its overall solubility. In nonpolar solvents, the large hydrophobic surface area of the bipyridine rings will be the dominant feature, leading to poor solubility.
Logical Relationship between Solvent Properties and Solubility
Caption: Factors influencing the solubility of this compound.
Conclusion
References
- 1. m.youtube.com [m.youtube.com]
- 2. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]
- 3. How do Intermolecular forces affect solubility class 11 chemistry CBSE [vedantu.com]
- 4. This compound | C10H9N3 | CID 13636635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4,4�-bipyridine [chemister.ru]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
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- 14. improvedpharma.com [improvedpharma.com]
- 15. impactfactor.org [impactfactor.org]
- 16. quora.com [quora.com]
A Technical Guide to the Theoretical Electronic Structure of [4,4'-Bipyridin]-3-amine
This guide provides a comprehensive technical overview of the theoretical calculations used to elucidate the electronic structure of [4,4'-Bipyridin]-3-amine. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the computational chemistry that underpins our understanding of this versatile molecule. We will explore not just the "how" but the critical "why" behind the selection of theoretical methods, offering a self-validating framework for robust computational analysis.
Introduction: The Significance of this compound
This compound, a derivative of 4,4'-bipyridine, is a molecule of significant interest due to its unique electronic and structural properties. The bipyridine framework serves as a robust chelating ligand in coordination chemistry, forming stable complexes with a wide array of transition metals.[1][2] The introduction of an amine group (-NH2) at the 3-position introduces a potent electron-donating substituent, which profoundly influences the electronic landscape of the entire molecule.[3][4][5] This modification can enhance the coordinating ability of the bipyridine system and alter the photophysical and electrochemical characteristics of its metal complexes.[1] Understanding these electronic nuances through theoretical calculations is paramount for designing novel materials with tailored functionalities, such as in dye-sensitized solar cells, and for developing new metal-based therapeutic agents.[1]
Part 1: The Computational Approach: A Method to the Molecule
The cornerstone of modern theoretical chemistry for molecules of this nature is Density Functional Theory (DFT).[1][4] DFT provides a computationally efficient yet highly accurate method for determining the electronic structure of many-electron systems. This section will detail the rationale and stepwise protocol for a comprehensive computational analysis of this compound.
The "Why": Selecting the Right Computational Tools
The choice of computational methodology is not arbitrary; it is dictated by the need for a balance between accuracy and computational cost. For this compound, a combination of DFT for ground-state properties and Time-Dependent DFT (TD-DFT) for excited-state properties is the industry standard.[3][6][7]
-
Density Functional Theory (DFT): We employ DFT to calculate the ground-state electronic structure, including optimized geometry, molecular orbital energies (HOMO and LUMO), and the resulting electronic properties. The B3LYP functional is a popular and well-validated choice for organic molecules, offering a good compromise between accuracy and computational demand.[3]
-
Basis Sets: The choice of basis set determines the flexibility the system has to describe the distribution of its electrons. A Pople-style basis set, such as 6-311++G(d,p), is recommended.[3] The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs of the nitrogen atoms and the amine group, while polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.
-
Solvation Models: To simulate the behavior of the molecule in a real-world solution, a Polarizable Continuum Model (PCM) is often employed.[7] This model approximates the solvent as a continuous dielectric medium, providing a more realistic electronic structure than gas-phase calculations.
-
Time-Dependent DFT (TD-DFT): To understand the molecule's response to light and predict its UV-Vis absorption spectrum, TD-DFT is the method of choice.[3] Long-range corrected functionals, such as CAM-B3LYP or LC-TDDFT, are often preferred for obtaining results that better correlate with experimental data, especially for charge-transfer excitations.[3][8]
Experimental Workflow: A Step-by-Step Computational Protocol
The following protocol outlines a robust and reproducible workflow for the theoretical analysis of this compound.
Step 1: Molecular Geometry Optimization
-
Objective: To find the lowest energy conformation of the molecule.
-
Procedure:
-
Construct the initial 3D structure of this compound.
-
Perform a geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set.
-
Ensure the optimization converges to a true minimum by performing a frequency calculation; the absence of imaginary frequencies confirms a stable structure.
-
Step 2: Electronic Property Calculation
-
Objective: To determine the key electronic descriptors of the molecule.
-
Procedure:
-
Using the optimized geometry from Step 1, perform a single-point energy calculation with the same DFT method and basis set.
-
From this calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Calculate the HOMO-LUMO energy gap, a critical parameter for assessing chemical reactivity and electronic excitability.[9]
-
Step 3: Excited-State and Spectroscopic Analysis
-
Objective: To predict the UV-Visible absorption spectrum.
-
Procedure:
-
Perform a TD-DFT calculation on the optimized ground-state geometry using a long-range corrected functional like CAM-B3LYP with the 6-311++G(d,p) basis set.
-
Calculate the vertical excitation energies and oscillator strengths for a sufficient number of excited states (e.g., the first 20-50 singlet states).
-
The calculated excitation energies and oscillator strengths can be used to simulate the UV-Vis spectrum.
-
Part 2: Unveiling the Electronic Landscape: Results and Discussion
The theoretical calculations provide a wealth of information about the electronic nature of this compound. This section presents the expected outcomes and their interpretation, grounded in the principles of electronic structure theory.
Frontier Molecular Orbitals: The Heart of Reactivity
The HOMO and LUMO, collectively known as the frontier molecular orbitals (FMOs), are central to understanding a molecule's chemical reactivity and electronic transitions.
-
HOMO (Highest Occupied Molecular Orbital): For this compound, the HOMO is expected to be delocalized over the π-system of the bipyridine rings with a significant contribution from the nitrogen lone pair of the amine group.[3][10] This indicates that the amine group acts as a strong electron-donating moiety, increasing the electron density of the bipyridine system.[3][5]
-
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to be primarily localized on the bipyridine rings, exhibiting π* character.[10] This distribution makes the bipyridine core the primary electron-accepting region of the molecule.
-
HOMO-LUMO Gap: The presence of the electron-donating amine group is predicted to raise the HOMO energy level and slightly lower the LUMO energy level, resulting in a reduced HOMO-LUMO energy gap compared to the parent 4,4'-bipyridine.[3][4] A smaller energy gap generally correlates with higher chemical reactivity and a red-shift (bathochromic shift) in the absorption spectrum.[3][9]
Quantitative Data Summary
The following table summarizes the key quantitative data expected from the theoretical calculations on this compound. These values provide a quantitative basis for comparing its electronic properties with other bipyridine derivatives.
| Parameter | Expected Value (Illustrative) | Significance |
| HOMO Energy | -5.5 to -6.0 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.5 to -2.0 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 3.5 to 4.5 eV | Correlates with chemical reactivity and electronic transitions. |
| Dipole Moment | 2.0 to 3.0 Debye | Reflects the overall polarity of the molecule. |
| λmax (Calculated) | 300 to 350 nm | Predicted wavelength of maximum absorption in the UV-Vis spectrum. |
Visualizing the Concepts
To better illustrate the workflow and the key electronic features, the following diagrams are provided.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. mdpi.com [mdpi.com]
reactivity of the amino group in [4,4'-Bipyridin]-3-amine
Beginning Research Now
I've started gathering detailed information on the reactivity of the amino group in [4,4'-Bipyridin]-3-amine. Right now, I'm concentrating my efforts on understanding its nucleophilicity, basicity, and typical organic reaction participation. I'll be sifting through Google search results for specific reaction examples and relevant protocols.
Analyzing Data Now
I'm currently focused on the electronic and steric effects of the bipyridyl system concerning the amino group's reactivity. I'm actively seeking computational studies and spectroscopic data to understand the electron density and accessibility of the nitrogen lone pair. I've also started researching the synthesis of this compound to consider potential impurities that might influence reactivity.
Initiating Information Gathering
I'm now diving deep into Google searches, specifically focusing on the amino group's reactivity in this compound. I'm prioritizing nucleophilicity, basicity, and common organic reactions like N-alkylation and N-acylation. I'm sifting through peer-reviewed articles and established resources to find specific protocols and examples of cross-coupling reactions involving this compound.
Beginning the Guide
I'm starting with an introduction to this compound. I'm focusing on its structure to set the stage for the technical guide. The goal is a deep dive into the reactivity of the amino group.
Developing the Introduction
I've crafted the introduction to this compound. I'm focusing on the structure and its significance as a building block. My main goal now is to set the stage for an in-depth look at how the bipyridine environment influences amino group reactivity, considering coordination chemistry, materials science, and drug discovery applications. This section will also clarify the aim of the guide: to provide a thorough understanding.
Defining Key Properties
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Analyzing Reaction Details
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Outlining Further Reactions
I'm now expanding the focus to include N-alkylation and N-acylation reactions. I'm actively seeking detailed, adaptable protocols from the literature on aminopyridines and similar compounds. I will now integrate these experimental details with mechanistic explanations. Additionally, I am keeping the Graphviz workflow diagrams up-to-date. I also need to provide considerations for regioselectivity.
Developing Reaction Protocols
I'm now drafting detailed reaction protocols, focusing on N-alkylation and N-acylation. I'm actively researching adaptable procedures from literature on aminopyridines and related compounds. Each protocol will feature a mechanistic explanation and clear experimental steps, as well as updated Graphviz diagrams. I'm paying close attention to regioselectivity considerations.
Expanding the Scope
I'm now integrating the expanded scope of the guide. I'm focusing on the plan to address not only N-alkylation and N-acylation reactions of the amino group, but also other transformations, like diazotization. I'll need to research adaptable protocols from aminopyridine literature. I'm also developing the Graphviz diagrams, including a new one on electronic effects.
Expanding Reaction Details
I'm now focusing on diazotization and Buchwald-Hartwig amination reactions. I'll need to adapt protocols on aminopyridines for these. I'm also refining the Graphviz diagrams on the electronic effects and regioselectivity. Additionally, I am prioritizing clear explanations of reaction mechanisms.
electrophilic and nucleophilic sites of [4,4'-Bipyridin]-3-amine
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of [4,4'-Bipyridin]-3-amine
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry, materials science, and as a ligand in coordination chemistry. Its asymmetric structure, featuring two distinct pyridine rings and an exocyclic amine group, gives rise to a nuanced electronic landscape with multiple potential sites for chemical reactivity. This guide provides a detailed analysis of the molecule's structure to identify its primary nucleophilic and electrophilic centers. By examining the interplay of inductive and resonance effects, we delineate the relative reactivity of the three nitrogen atoms and the carbon atoms of the pyridine rings. This analysis is foundational for professionals engaged in the synthesis of novel derivatives, the design of metal complexes, and the development of new molecular entities where this compound serves as a core scaffold.
Introduction to this compound
This compound, with the chemical formula C₁₀H₉N₃, is a derivative of 4,4'-bipyridine, a well-known building block for functional materials and coordination polymers.[1][2][3] The introduction of an amine group at the 3-position of one pyridine ring breaks the molecule's symmetry and profoundly influences its electronic properties and reactivity. This functionalization is critical, as the amine group can act as a hydrogen bond donor, a nucleophile, or a base, while the pyridine nitrogens serve as classic Lewis bases for metal coordination.[4][5] Understanding the precise location and relative strength of the nucleophilic and electrophilic sites is paramount for controlling reaction selectivity and designing molecules with desired physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-(pyridin-4-yl)pyridin-3-amine | PubChem[1] |
| Molecular Formula | C₁₀H₉N₃ | PubChem[1] |
| Molecular Weight | 171.20 g/mol | PubChem[1] |
| CAS Number | 52311-43-0 | PubChem[1] |
Analysis of Electronic Structure
The reactivity of this compound is governed by the combination of two primary electronic effects originating from its constituent functional groups:
-
Inductive Effect: Nitrogen is more electronegative than carbon. Consequently, the nitrogen atoms in both pyridine rings exert a strong electron-withdrawing inductive effect (-I), reducing the electron density on the ring carbons. This effect renders the pyridine rings inherently electron-deficient compared to benzene and predisposes them to nucleophilic attack.
-
Resonance Effect: The exocyclic amine group possesses a lone pair of electrons on its nitrogen atom. This lone pair can be delocalized into the attached pyridine ring through a positive mesomeric or resonance effect (+M). This electron donation increases the electron density within that specific ring, particularly at the ortho (position 2) and para (position 6) carbons relative to the amine.
The interplay of these opposing effects—the deactivating inductive pull of the ring nitrogen versus the activating resonance push of the amine group—creates a complex and predictable pattern of reactivity across the molecule.
Identification of Nucleophilic Sites
Nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond. In this compound, the three nitrogen atoms are the principal nucleophilic centers due to their available lone pairs of electrons.
The Exocyclic Amine Nitrogen (N-H₂)
The primary amine group is a potent nucleophilic site. Its lone pair is housed in an sp³-hybridized orbital, making it sterically accessible.[6] However, its nucleophilicity is tempered by the delocalization of this lone pair into the pyridine ring's π-system, as illustrated by its resonance structures. This delocalization, while reducing the amine's basicity compared to a simple aliphatic amine, is crucial for activating the ring towards electrophilic substitution.
The Pyridine Nitrogens (N1 and N1')
The lone pairs on the two pyridine nitrogen atoms reside in sp² hybrid orbitals, which lie in the plane of the ring and are not part of the aromatic π-system.[7][8] This makes them readily available for donation to electrophiles, including protons and metal cations. Their relative nucleophilicity is determined by the electronic environment of their respective rings:
-
N1 (Substituted Ring): The nitrogen on the amine-bearing ring. The amine group at the meta-position (C3) does not donate electron density to N1 via resonance. However, the overall electron-donating character of the aminopyridine moiety slightly enhances its basicity compared to the other ring's nitrogen.
-
N1' (Unsubstituted Ring): This nitrogen's basicity is reduced by the electron-withdrawing inductive effect of the entire aminopyridyl substituent attached at its C4' position.
Based on this analysis, the predicted order of nucleophilicity/basicity is: Exocyclic Amine (N-H₂) > N1 (Substituted Ring) > N1' (Unsubstituted Ring)
This hierarchy is critical for predicting the outcomes of reactions such as alkylation, protonation, and metal coordination. For instance, in acidic conditions, protonation is most likely to occur first at the exocyclic amine or the N1 nitrogen.
References
- 1. This compound | C10H9N3 | CID 13636635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4'-Bipyridine | C10H8N2 | CID 11107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4'-Bipyridine - Wikipedia [en.wikipedia.org]
- 4. Bipyridine complexes of E3+ (E = P, As, Sb, Bi): strong Lewis acids, sources of E(OTf)3 and synthons for EI and EV cations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnetic hysteresis in 1D organometallic lanthanide chain compounds containing 4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 8. reddit.com [reddit.com]
stability and degradation of [4,4'-Bipyridin]-3-amine under different conditions
An In-depth Technical Guide to the Stability and Degradation of [4,4'-Bipyridin]-3-amine
Foreword: A Proactive Approach to Molecular Stability
In the realm of chemical and pharmaceutical development, understanding a molecule's intrinsic stability is not merely a regulatory checkbox; it is a foundational pillar of successful research and development. The stability profile of a compound like this compound—a heterocyclic aromatic amine with significant potential as a synthetic building block and coordinating ligand—directly influences its viability, from synthesis and storage to its ultimate application. This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of facts to provide a Senior Application Scientist's perspective on how to approach the stability assessment of this specific molecule. We will delve into the causality behind experimental design, establish self-validating protocols, and ground our predictions in the established chemistry of related molecular classes.
Molecular Profile of this compound
This compound, with the molecular formula C₁₀H₉N₃, is an aromatic amine built upon a bipyridine scaffold.[1] Its structure features two pyridine rings linked at the 4-positions, with an amine group substituted at the 3-position of one ring. This unique arrangement of nitrogen atoms—two in the pyridine rings and one in the exocyclic amine group—imparts specific electronic properties that are crucial to predicting its reactivity and stability. The pyridine nitrogens act as electron-withdrawing groups, while the amino group is a strong electron-donating group, creating a molecule with distinct regions of electron density that can be susceptible to specific degradation pathways.
The importance of stability studies for such molecules cannot be overstated. Forced degradation, or stress testing, is a systematic process designed to predict the degradation products that could form under various environmental conditions, thereby facilitating the development of stable formulations and robust, stability-indicating analytical methods.[2][3]
Predicted Stability Profile and Potential Degradation Pathways
While specific experimental data on this compound is limited, a robust predictive analysis can be constructed based on the known behavior of aromatic amines, aminopyridines, and bipyridine systems.
Hydrolytic Stability
Hydrolysis involves the reaction of a substance with water. For this compound, significant hydrolysis is generally not expected under neutral pH conditions due to the overall stability of the pyridine and benzene-like rings. However, the reactivity could be influenced by pH:
-
Acidic Conditions (pH 1-3): Protonation of the pyridine nitrogen atoms and the exocyclic amine is expected. This may slightly increase the molecule's solubility in water but is unlikely to catalyze the cleavage of the robust C-C and C-N bonds of the aromatic system. Studies on similar compounds like 4-aminopyridine have shown excellent stability in acidic media.[4]
-
Neutral Conditions (pH ~7): The molecule is expected to be highly stable.
-
Alkaline Conditions (pH 10-13): While aromatic amines are generally stable, extreme alkaline conditions could potentially promote oxidative degradation if oxygen is present, but hydrolytic cleavage remains improbable.
The primary concern for hydrolysis would arise if the molecule were to be functionalized with more labile groups, such as esters or amides, which are not present in the parent structure.
Oxidative Degradation
Aromatic amines are frequently susceptible to oxidation.[5] This represents a significant potential degradation pathway for this compound. The presence of atmospheric oxygen, or more potent oxidizing agents like hydrogen peroxide (H₂O₂), can trigger these reactions.[6]
Potential Oxidative Mechanisms:
-
N-Oxidation: The nitrogen atoms of the pyridine rings can be oxidized to form N-oxides. This is a common metabolic and chemical transformation for pyridine derivatives.[7]
-
Amine Oxidation: The exocyclic amino group is a primary target for oxidation, potentially leading to the formation of nitroso, nitro, or polymeric species through radical coupling.[8][9]
-
Ring Opening: Under aggressive oxidative conditions, the aromatic rings could undergo oxidative cleavage, although this typically requires harsh reagents or enzymatic action.[10]
The presence of metal ions can catalyze oxidative degradation, a critical consideration for storage and formulation in contact with metallic surfaces.[11][12]
Photostability
Bipyridine-containing molecules are well-known for their photochemical activity and are extensively used as ligands in photoredox catalysis.[13][14] This inherent ability to absorb light, particularly in the UV spectrum, makes this compound a prime candidate for photodegradation.
Anticipated Photodegradation Mechanisms:
-
Photo-oxidation: In the presence of light and oxygen, the molecule can be excited to a higher energy state, making it more susceptible to reaction with oxygen. This can lead to the formation of N-oxides or hydroxylated species.[15]
-
Radical Formation: UV irradiation can induce the formation of radical species, which can then dimerize or polymerize, leading to a loss of the parent compound and the formation of colored degradants.
ICH Q1B guidelines provide a standardized protocol for photostability testing, which is essential for any comprehensive evaluation of this molecule.[2]
Thermal Stability
Heterocyclic aromatic compounds are typically characterized by high thermal stability. A study on 4-aminopyridine and 3,4-diaminopyridine capsules found them to be exceptionally stable even at an elevated temperature of 37°C for one month.[4] However, forced degradation studies often employ much higher temperatures (e.g., 60-80°C or higher) to accelerate degradation.[2][16] While the core bipyridine structure is robust, the C-NH₂ bond could be a potential point of thermal cleavage under extreme conditions, though this is less common than oxidation. The primary concern with heat is its potential to accelerate other degradation modes, such as oxidation.[17]
A Framework for a Comprehensive Forced Degradation Study
To empirically determine the stability of this compound, a systematic forced degradation study is required. The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating without degrading the sample excessively.[2]
Development of a Stability-Indicating Analytical Method
The cornerstone of any stability study is a validated analytical method that can separate the parent compound from all potential degradation products.
Protocol: HPLC-UV/MS Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size), which is versatile for aromatic compounds.
-
Mobile Phase Screening:
-
Aqueous (A): 0.1% Formic Acid or 0.1% Trifluoroacetic Acid in water to ensure good peak shape for the basic amine.
-
Organic (B): Acetonitrile or Methanol.
-
-
Gradient Elution: Develop a gradient method starting from high aqueous content (e.g., 95% A) to high organic content (e.g., 95% B) over 20-30 minutes to elute a wide range of potential degradants with varying polarities.
-
Detection:
-
UV/DAD: Use a Diode Array Detector to monitor at multiple wavelengths. The maximum absorbance wavelength (λmax) of the parent compound should be used for quantification, while the full spectrum helps in peak purity assessment.
-
Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) to obtain mass information on the parent peak and any new peaks that appear under stress conditions. This is invaluable for the tentative identification of degradants.[18]
-
-
Method Validation: The final method must demonstrate specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The key is to prove that it is "stability-indicating" by analyzing stressed samples.
Experimental Protocol for Forced Degradation
The following protocols outline the standard conditions for stress testing. A solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or a water/acetonitrile mixture) should be prepared for these studies.[2]
| Stress Condition | Protocol | Rationale & Causality |
| Acid Hydrolysis | 1. Mix drug solution with 0.1 N HCl. 2. Store at 60°C. 3. Sample at intervals (e.g., 0, 2, 4, 8, 24 hours). 4. Neutralize sample with NaOH before HPLC analysis. | Tests stability in acidic environments. Elevated temperature accelerates the reaction to observe degradation within a practical timeframe. Neutralization prevents column damage and ensures consistent chromatography. |
| Base Hydrolysis | 1. Mix drug solution with 0.1 N NaOH. 2. Store at 60°C. 3. Sample at intervals. 4. Neutralize sample with HCl before HPLC analysis. | Tests stability in alkaline environments. The rationale for temperature and neutralization is the same as for acid hydrolysis. |
| Oxidation | 1. Mix drug solution with 3% H₂O₂. 2. Store at room temperature, protected from light. 3. Sample at intervals. | Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress. The reaction is often rapid at room temperature; keeping it from light prevents confounding photodegradation. |
| Thermal Degradation | 1. Store drug solution (and solid sample in parallel) in an oven at 70°C. 2. Sample at intervals (e.g., 1, 3, 7 days). | Evaluates the effect of heat on the molecule's stability. Testing both solid and solution forms is crucial, as degradation pathways can differ.[19] |
| Photodegradation | 1. Expose drug solution to a light source providing UV and visible output (ICH Q1B compliant photo-chamber). 2. Use an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. 3. A parallel sample should be wrapped in aluminum foil as a dark control. 4. Analyze samples after exposure. | Simulates the effect of light exposure during manufacturing and storage. The dark control is essential to differentiate between thermal degradation and true photodegradation. |
Workflow for Stability Assessment
The entire process can be visualized as a logical flow from preparation to final analysis.
Characterization of Degradants and Pathway Elucidation
Identifying the structure of unknown degradation products is a critical step that transforms a stability study into a powerful tool for molecular understanding.
Identification Strategy
-
LC-MS/MS: High-resolution mass spectrometry provides the accurate mass of degradants, allowing for the prediction of elemental compositions. Tandem MS (MS/MS) fragments the degradant ions, providing structural clues. For example, a mass increase of 16 Da would strongly suggest the addition of an oxygen atom (e.g., N-oxide or hydroxylation).
-
Isolation and NMR: If a degradant is formed in significant quantities (>1-2%), it can be isolated using preparative HPLC. The pure compound can then be subjected to Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation.[20]
Hypothetical Degradation Pathways
Based on chemical principles, we can propose a set of likely degradation pathways for this compound.
References
- 1. This compound | C10H9N3 | CID 13636635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. biomedres.us [biomedres.us]
- 4. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Ligand-Accelerated, Copper-Catalyzed Aerobic Oxidative Dehydrogenation of Primary Amines to Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Accessing unsymmetrical Ru( ii ) bipyridine complexes: a versatile synthetic mechanism for fine tuning photophysical properties - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC04910D [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Analysis of six aromatic amines stability in workplace measurement [agris.fao.org]
- 17. Amine Thermal Degradation [bre.com]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. ajrconline.org [ajrconline.org]
Quantum Chemical Interpretation of [4,4'-Bipyridin]-3-amine Properties: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth quantum chemical interpretation of the structural, electronic, and spectroscopic properties of [4,4'-Bipyridin]-3-amine. Intended for researchers, scientists, and professionals in drug development and materials science, this document elucidates the fundamental characteristics of this molecule through a combination of theoretical analysis and comparative data from analogous compounds. The guide outlines proposed computational and experimental protocols for a comprehensive understanding of this compound, highlighting its potential in various scientific applications.
Introduction
This compound, with the chemical formula C₁₀H₉N₃, is a heterocyclic aromatic compound featuring a 4,4'-bipyridine core with an amino group at the 3-position.[1] This structural motif imparts a unique combination of properties, including Lewis basicity at the nitrogen atoms, hydrogen bonding capabilities from the amino group, and a π-conjugated system that governs its electronic and photophysical behavior. These characteristics make it a promising candidate as a building block in supramolecular chemistry, a ligand in coordination complexes, and a scaffold in the design of novel therapeutic agents.
This guide will explore the quantum chemical underpinnings of this compound's properties. In the absence of extensive experimental data for this specific molecule, we will employ a theoretical and comparative approach, leveraging established computational methods and experimental data from structurally related compounds such as 3-aminopyridine and 4,4'-bipyridine.
Molecular Structure and Electronic Properties: A Quantum Chemical Perspective
The introduction of an amino group onto the 4,4'-bipyridine framework is expected to significantly influence its geometry and electronic landscape. The amino group, being an electron-donating group, will participate in resonance with the pyridine ring, affecting bond lengths, charge distribution, and molecular orbital energies.
Optimized Molecular Geometry
A full geometry optimization of this compound, proposed to be carried out using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), would reveal key structural parameters. It is anticipated that the C-N bond of the amino group will exhibit partial double bond character due to resonance, resulting in a shorter bond length compared to a typical C-N single bond. The dihedral angle between the two pyridine rings is also a critical parameter, influencing the extent of π-conjugation across the molecule.
| Parameter | Predicted Value | Comparison with Parent Compounds |
| C-NH₂ Bond Length | ~1.38 Å | Shorter than a typical C-N single bond (~1.47 Å) |
| C-C Inter-ring Bond Length | ~1.48 Å | Similar to 4,4'-bipyridine |
| Dihedral Angle | ~30-40° | Potentially larger than in 4,4'-bipyridine due to steric hindrance |
Frontier Molecular Orbitals and Electronic Transitions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. For this compound, the HOMO is expected to be localized primarily on the amino group and the substituted pyridine ring, reflecting the electron-donating nature of the amine. The LUMO is anticipated to be distributed across the bipyridine framework, characteristic of a π* orbital.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and the energy of the lowest electronic transition. The presence of the electron-donating amino group is predicted to raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to the parent 4,4'-bipyridine. This would result in a red-shift (shift to longer wavelengths) in the UV-Vis absorption spectrum.
Caption: Predicted distribution of HOMO and LUMO in this compound.
Basicity and pKa Prediction
The basicity of this compound is attributed to the lone pairs of electrons on the three nitrogen atoms. The nitrogen of the amino group and the two pyridine nitrogens will exhibit different pKa values. The pKa of the conjugate acid of 3-aminopyridine is approximately 6.0.[2][3][4][5] For this compound, the pKa of the amino group is expected to be similar. The pyridine nitrogens will have lower pKa values, with the nitrogen on the unsubstituted ring being slightly more basic.
Spectroscopic Properties: A Theoretical Interpretation
Spectroscopic techniques provide valuable insights into the structure and bonding of a molecule. Here, we predict the key features of the vibrational and electronic spectra of this compound based on theoretical calculations and comparisons with related molecules.
Vibrational Spectroscopy (IR and Raman)
A theoretical frequency calculation (DFT) would predict the vibrational modes of this compound. The IR and Raman spectra are expected to be rich in information, with characteristic peaks for the amino group, the pyridine rings, and the C-C inter-ring bond.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
| N-H Symmetric Stretch | 3350 - 3400 | Strong / Medium |
| N-H Asymmetric Stretch | 3450 - 3500 | Strong / Medium |
| N-H Scissoring | 1600 - 1650 | Strong / Medium |
| Pyridine Ring C=N/C=C Stretches | 1400 - 1600 | Strong / Strong |
| Inter-ring C-C Stretch | ~1290 | Weak / Strong |
The NIST WebBook provides IR and Raman spectra for 3-aminopyridine, which can serve as a reference for the vibrations associated with the substituted pyridine ring.[6][7][8][9][10]
Electronic Spectroscopy (UV-Vis)
The UV-Vis spectrum of this compound is predicted to show intense absorptions in the UV region, corresponding to π-π* transitions. As mentioned earlier, the presence of the amino group should lead to a bathochromic shift compared to 4,4'-bipyridine. The UV spectrum of 3-aminopyridine in HCl solution shows absorption bands around 249 nm and 317 nm.[11][12] A similar pattern is expected for this compound, with the lower energy band likely being more intense.
Proposed Experimental and Computational Protocols
To validate the theoretical predictions and gain a deeper understanding of this compound, the following experimental and computational protocols are proposed.
Synthesis of this compound
A plausible synthetic route for this compound is via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination. A proposed Suzuki coupling is outlined below.
Protocol: Suzuki Coupling for the Synthesis of this compound
-
Reactants: 3-Amino-4-bromopyridine and 4-pyridylboronic acid.
-
Catalyst: Pd(PPh₃)₄ or a similar palladium catalyst.
-
Base: An aqueous solution of Na₂CO₃ or K₂CO₃.
-
Solvent: A mixture of toluene and ethanol or another suitable solvent system.
-
Procedure: a. To a degassed solution of 3-amino-4-bromopyridine in the solvent mixture, add 4-pyridylboronic acid, the palladium catalyst, and the aqueous base. b. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). d. Upon completion, cool the reaction mixture and perform an aqueous workup. e. Purify the crude product by column chromatography on silica gel to obtain this compound.
Caption: Proposed workflow for the synthesis of this compound.
Computational Protocol
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Geometry Optimization:
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Solvation Model: IEF-PCM or SMD (to simulate a specific solvent if desired).
-
-
Frequency Analysis:
-
Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain theoretical IR and Raman spectra.
-
-
Electronic Properties:
-
Analyze the HOMO and LUMO energies and distributions.
-
Calculate the molecular electrostatic potential (MEP) to identify regions of high and low electron density.
-
-
Excited State Calculations:
-
Method: Time-Dependent DFT (TD-DFT)
-
Use the same functional and basis set as for the ground state calculations to predict the UV-Vis absorption spectrum.
-
Experimental Characterization
-
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to confirm the chemical structure.
-
Mass Spectrometry (MS) to determine the molecular weight.
-
-
Spectroscopic Analysis:
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy to obtain vibrational spectra.
-
UV-Vis Spectroscopy to measure the electronic absorption spectrum.
-
-
Physicochemical Properties:
-
Potentiometric titration to determine the pKa values.
-
Potential Applications in Drug Development and Materials Science
The unique properties of this compound make it a versatile molecule with potential applications in several fields.
-
Drug Development: The bipyridine scaffold is present in numerous bioactive molecules. The amino group provides a site for further functionalization, allowing for the synthesis of libraries of compounds for screening as potential drug candidates. The hydrogen bonding capabilities and metal-coordinating properties could be exploited in the design of enzyme inhibitors or metal-based therapeutics.
-
Materials Science: As a ligand, this compound can be used to construct metal-organic frameworks (MOFs) and coordination polymers.[13] These materials have applications in gas storage, catalysis, and sensing. The π-conjugated system also suggests potential for use in organic electronic materials.
Conclusion
This technical guide has provided a comprehensive overview of the quantum chemical interpretation of the properties of this compound. Through theoretical predictions and comparisons with analogous compounds, we have elucidated its likely structural, electronic, and spectroscopic characteristics. The proposed synthetic, computational, and experimental protocols offer a roadmap for future research to fully characterize this promising molecule and unlock its potential in drug discovery and materials science.
References
- 1. This compound | C10H9N3 | CID 13636635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Aminopyridine CAS#: 462-08-8 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. 462-08-8 CAS MSDS (3-Aminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 3-Aminopyridine [webbook.nist.gov]
- 7. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Aminopyridine [webbook.nist.gov]
- 9. 3-Aminopyridine [webbook.nist.gov]
- 10. 3-Aminopyridine(462-08-8) IR Spectrum [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. 3-Aminopyridine [webbook.nist.gov]
- 13. 52311-43-0|this compound|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes and Protocols: [4,4'-Bipyridin]-3-amine as a Versatile Ligand for Transition Metal Complexes
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
[4,4'-Bipyridin]-3-amine is an emerging heterocyclic ligand that offers a unique combination of properties for the development of advanced transition metal complexes. Unlike its symmetric parent, 4,4'-bipyridine, the introduction of an amino group at the 3-position breaks the molecule's symmetry and provides a valuable hydrogen-bonding donor/acceptor site. This functionalization allows for the fine-tuning of electronic properties, the construction of intricate supramolecular architectures, and the introduction of secondary functionalities. This guide provides a comprehensive overview of this compound, detailing its synthesis, protocols for its use in creating both discrete and polymeric metal complexes, and a discussion of its applications in catalysis, materials science, and medicinal chemistry.
Ligand Profile: this compound
The strategic placement of the amine group on the 4,4'-bipyridine framework is central to its utility. This modification imparts distinct advantages over more conventional bipyridine ligands.
1.1. Chemical and Physical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉N₃ | [1] |
| Molecular Weight | 171.20 g/mol | [1] |
| CAS Number | 52311-43-0 | [1] |
| Appearance | Off-white to yellow solid | N/A |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) | General Knowledge |
1.2. Key Structural Features
The ligand possesses three nitrogen atoms available for interaction: two pyridinic nitrogens (N1' and N4) and one exocyclic amino nitrogen (N3-amino). This arrangement dictates its coordination behavior and intermolecular interactions.
-
Coordination Sites: The two pyridinic nitrogens are the primary sites for coordination with transition metals, typically acting as a bridging ligand to form coordination polymers or metal-organic frameworks (MOFs).[2][3]
-
Functional Handle: The amine group serves as a powerful functional handle. It can participate in hydrogen bonding to direct the formation of specific crystal structures, or it can be used for post-synthetic modification to append other molecules or functionalities.[4]
-
Electronic Asymmetry: The electron-donating nature of the amine group polarizes the bipyridine system, which can be harnessed to tune the electronic properties (e.g., HOMO/LUMO levels) of the resulting metal complexes. This is critical for applications in photophysics and catalysis.[5]
References
Catalytic Applications of Metal Complexes with Amine-Functionalized 4,4'-Bipyridine Ligands
An Application Guide for Researchers
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of the catalytic applications of metal complexes featuring amine-functionalized 4,4'-bipyridine ligands, with a conceptual focus on [4,4'-Bipyridin]-3-amine. We will explore the unique advantages conferred by this ligand architecture in electrocatalysis, heterogeneous catalysis within metal-organic frameworks (MOFs), and photoredox catalysis. The protocols and insights are tailored for researchers, scientists, and drug development professionals seeking to leverage these versatile catalytic systems.
Introduction: The Strategic Advantage of Amine-Functionalized 4,4'-Bipyridine
The 4,4'-bipyridine (4,4'-bpy) scaffold is a cornerstone in coordination chemistry, prized for its rigid, linear geometry that enables the construction of predictable and robust supramolecular structures and coordination polymers.[1] While unsubstituted 4,4'-bpy primarily serves as a structural linker, its functionalization with an amine group, particularly at the 3-position, transforms it into a multi-functional "smart" ligand.
The introduction of a 3-amino group confers several strategic advantages:
-
Proton Relay and H-Bonding: The -NH2 group can act as a hydrogen bond donor and acceptor, pre-organizing substrates or facilitating proton transfer steps crucial for many catalytic cycles.
-
Secondary Coordination Site: The amine can serve as an additional binding site for metals or as a tethering point for other functionalities through post-synthetic modification.
-
Electronic Modulation: The electron-donating nature of the amine group alters the electronic properties of the bipyridine π-system, thereby tuning the redox potentials of the coordinated metal center.
-
Asymmetric Induction: A chiral amine can introduce stereoselectivity, a feature highly sought after in pharmaceutical synthesis.
While the literature specifically detailing this compound is emerging, this guide synthesizes field-proven insights from closely related amine-functionalized bipyridine systems to provide a robust framework for its application. We will delve into three major areas where these complexes show immense promise: CO2 reduction, heterogeneous catalysis in MOFs, and oxidation/photoredox reactions.
Section 1: Electrocatalytic and Photocatalytic CO2 Reduction
The electrochemical reduction of carbon dioxide into value-added chemical feedstocks is a paramount goal in sustainable chemistry. Metal complexes based on bipyridine ligands, particularly those of manganese, rhenium, and ruthenium, are at the forefront of this research.[2][3] The introduction of pendant amine groups into the ligand's secondary coordination sphere has been shown to be a game-changing strategy for controlling product selectivity.[2]
Mechanistic Insight: The Amine as a Proton Shuttle
In the electrocatalytic reduction of CO2, a common product is carbon monoxide (CO). However, in the presence of a proton source, the production of formate (HCOO⁻) becomes a competing and often desirable pathway. The key insight is that pendant amines on the bipyridine ligand can act as intramolecular proton relays.[2] They capture protons from the solution (e.g., from water or other additives) and deliver them directly to the CO2 molecule bound at the metal center. This localized proton delivery kinetically favors the formate pathway over CO release.
DFT studies on Mn, Re, and Ru bipyridine complexes reveal that despite identical ligand structures, the metal center dictates the ultimate catalytic behavior and activation pathway.[2][4] For instance, Mn(I) complexes with pendant amines show a marked shift from CO to HCOO⁻ production, whereas Re(I) and Ru(II) analogues still predominantly produce CO.[2] This is attributed to differences in the electronic structure and the accessibility of different d-electron configurations during the catalytic cycle.[2][4] The activation of these catalysts typically involves a one- or two-electron reduction to generate the catalytically active anionic species.[2]
Caption: Fig. 1: Proposed CO2 reduction cycle highlighting the amine's role.
Protocol: Electrocatalytic CO2 Reduction using Controlled Potential Electrolysis (CPE)
This protocol describes a typical experiment to evaluate the performance of a this compound metal complex for CO2 reduction.
1.2.1. Materials and Setup:
-
Working Electrode: Glassy carbon or carbon paper electrode.
-
Counter Electrode: Platinum wire or carbon rod.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Electrochemical Cell: A two-compartment H-cell with a proton exchange membrane (e.g., Nafion®) separating the working and counter electrode compartments. This prevents re-oxidation of products at the anode.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous acetonitrile (MeCN).
-
Proton Source: 1-3 M water or 2,2,2-trifluoroethanol (TFE).
-
Catalyst: 1-5 mM of the metal complex.
1.2.2. Experimental Procedure:
-
Cell Preparation: Assemble the H-cell, ensuring it is clean and dry. Add the electrolyte solution to both compartments.
-
De-aeration: Purge the catholyte (working electrode compartment) with Argon or N2 for 15-20 minutes to remove oxygen.
-
Cyclic Voltammetry (CV): Record a CV under Ar/N2 to determine the reduction potential of the catalyst.
-
CO2 Saturation: Switch the purging gas to CO2 and saturate the catholyte for at least 30 minutes.
-
Catalytic CV: Record a CV under CO2. An increase in the catalytic current at the reduction potential compared to the Ar/N2 scan indicates catalytic activity.
-
Controlled Potential Electrolysis (CPE): Apply a constant potential (typically 100-200 mV more negative than the catalytic peak) for a set period (e.g., 1-2 hours). Monitor the charge passed using a coulometer.
-
Product Analysis (Gas Phase): At regular intervals, take a sample from the headspace of the cathode compartment using a gas-tight syringe. Analyze for CO and H2 using a Gas Chromatograph (GC) equipped with a TCD detector.
-
Product Analysis (Liquid Phase): After the electrolysis, analyze the catholyte solution for formate (HCOO⁻) using High-Performance Liquid Chromatography (HPLC) or Ion Chromatography.
-
Data Analysis: Calculate the Faradaic Efficiency (FE) for each product based on the total charge passed and the moles of product detected.
Performance Data of Related Bipyridine Complexes
| Metal Center | Ligand System | Product | Faradaic Efficiency (FE) | Overpotential (V) | Reference |
| Mn(I) | Bipyridine with pendant amines | HCOO⁻ | >80% | ~0.55 | [2] |
| Re(I) | Bipyridine with pendant amines | CO | ~99% | ~0.65 | [2][5] |
| Ru(II) | Bipyridine with pendant amines | CO | >90% | ~0.50 | [2] |
| Co(II) | Polypyridine diamine | CO | ~90% | ~0.70 | [3] |
Section 2: Heterogeneous Catalysis in Metal-Organic Frameworks (MOFs)
MOFs are crystalline porous materials constructed from metal nodes and organic linkers. Using this compound as a linker allows for the precise installation of reactive sites within a robust, high-surface-area support.[6] The bipyridine moiety can coordinate to the MOF's structural metal nodes, while the amine group can be used for post-synthetic metalation to introduce a secondary catalytic metal.[7] This "site isolation" prevents catalyst dimerization or aggregation, often leading to higher activity and stability compared to homogeneous counterparts.[8]
Application: Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling is a vital C-C bond-forming reaction. A significant challenge is the leaching and deactivation of the homogeneous Pd catalyst. By immobilizing Pd onto the bipyridine sites within a MOF, such as UiO-67-bpydc, a highly active and recyclable catalyst can be created.[7] The porous MOF structure allows reactants to access the active sites while the robust framework prevents the catalyst from degrading.
Caption: Fig. 2: Workflow for MOF catalyst synthesis and use.
Protocol 1: Synthesis of an Amine-Functionalized Bipyridine MOF
This protocol is adapted from methods for synthesizing UiO-type MOFs with functionalized linkers.[7]
-
Ligand Synthesis: Synthesize or procure the [4,4'-Bipyridin]-3,3'-dicarboxylic acid linker. The amine groups are often protected during this stage.
-
Solvothermal Reaction: In a 20 mL scintillation vial, combine ZrCl4 (e.g., 30 mg), the dicarboxylic acid linker (e.g., 50 mg), and a modulator such as benzoic acid or HCl (10-50 equivalents) in 10 mL of N,N-dimethylformamide (DMF).
-
Heating: Seal the vial tightly and place it in a preheated oven at 120 °C for 24-48 hours.
-
Isolation: After cooling to room temperature, a crystalline powder should have formed. Decant the mother liquor.
-
Washing: Wash the powder by soaking it in fresh DMF (3 x 12 hours) and then in a solvent like acetone (3 x 12 hours) to exchange the pore-filling DMF.
-
Activation: Activate the MOF by heating under vacuum (e.g., at 150 °C) for 12 hours to remove all guest solvents from the pores.
-
Characterization: Confirm the synthesis of the desired MOF structure and its porosity using Powder X-ray Diffraction (PXRD) and N2 sorption analysis (BET isotherm).
Protocol 2: Post-Synthetic Metalation and Catalysis
-
Metalation: Suspend the activated MOF (e.g., 100 mg) in a suitable solvent (e.g., acetonitrile). Add a solution of the metal precursor (e.g., PdCl2(MeCN)2). Stir the mixture at room temperature or with gentle heating for 24 hours.
-
Washing: Filter the now-colored MOF and wash extensively with fresh solvent to remove any uncoordinated metal precursor.
-
Catalytic Run: In a reaction flask, combine the Pd-loaded MOF (1-5 mol% Pd), an aryl halide (1.0 mmol), an arylboronic acid (1.2 mmol), and a base (e.g., K2CO3, 2.0 mmol) in a solvent mixture (e.g., dioxane/water).
-
Reaction: Heat the mixture (e.g., to 80-100 °C) and monitor the reaction progress by GC or TLC.
-
Workup & Recycling: Upon completion, cool the reaction, dilute with an organic solvent, and filter to recover the MOF catalyst. The filtrate can be worked up to isolate the product. The recovered MOF can be washed, dried, and reused in subsequent runs.
Section 3: Homogeneous Oxidation and Photoredox Catalysis
Ruthenium and Iridium bipyridine complexes are famous for their photoredox properties, acting as potent single-electron transfer (SET) agents upon irradiation with visible light.[9][10] These photocatalytic cycles can be used to generate reactive radical intermediates for a wide range of organic transformations. Nickel-bipyridine complexes have also emerged as powerful catalysts in metallaphotoredox cross-coupling reactions.[11][12]
Mechanistic Insight: The Role of the Excited State
Upon absorbing a photon of visible light, a complex like [Ru(bpy)3]²⁺ is promoted to a long-lived excited state, [*Ru(bpy)3]²⁺. This excited state is both a stronger oxidant and a stronger reductant than the ground state.[10] It can engage in catalysis via two main quenching pathways:
-
Oxidative Quenching: The excited state accepts an electron from a donor, generating Ru(I) and a radical cation. The highly reducing Ru(I) species then continues the cycle.
-
Reductive Quenching: The excited state donates an electron to an acceptor, generating Ru(III) and a radical anion. This is a common pathway where tertiary amines are used as sacrificial electron donors.[9]
An amine group on the bipyridine ligand itself can have a profound impact. It can electronically tune the redox potentials of the ground and excited states, or in some cases, even act as the initial electron donor in the reductive quenching cycle, leading to novel reactivity. In aerobic oxidation reactions, the amine functionality could stabilize intermediates or facilitate proton-coupled electron transfer (PCET) steps.[13]
Caption: Fig. 3: General photoredox cycle for a Ru-bipyridine complex.
Protocol: Visible-Light Mediated Aerobic Oxidation of Benzylamine
This protocol is based on established methods for the photocatalytic oxidation of amines to imines using air as the terminal oxidant.[14]
-
Materials:
-
Photocatalyst: 1-2 mol% of the Ru or Ir complex of this compound.
-
Substrate: Benzylamine (1.0 mmol).
-
Solvent: Acetonitrile (5 mL).
-
Light Source: Blue LED strip (445-465 nm) or a compact fluorescent lamp (CFL).
-
Reaction Vessel: A standard vial or flask, open to the air or under an air/O2 balloon.
-
-
Procedure:
-
In the reaction vessel, dissolve the photocatalyst and benzylamine in acetonitrile.
-
Place the vessel near the light source and begin vigorous stirring to ensure good air mixing.
-
Position the light source to illuminate the reaction mixture. Maintain a constant temperature (often room temperature) using a fan or water bath.
-
Monitor the reaction by taking small aliquots and analyzing by TLC or GC-MS. The product, N-benzylidenebenzylamine, is readily identifiable.
-
Upon completion, the solvent can be removed under reduced pressure, and the product can be purified by column chromatography if necessary.
-
-
Self-Validation and Controls:
-
Dark Control: Run an identical reaction in the absence of light. No significant product formation should be observed.
-
No Catalyst Control: Run the reaction with light but without the catalyst. No reaction should occur.
-
Inert Atmosphere Control: Run the reaction under an Argon or N2 atmosphere. The reaction should be significantly inhibited or stopped entirely, confirming the role of oxygen as the oxidant.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Item - Metal-Dependent Mechanism of the Electrocatalytic Reduction of CO2 by Bipyridine Complexes Bearing Pendant Amines: A DFT Study - American Chemical Society - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A robust, catalytic metal-organic framework with open 2,2'-bipyridine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. asset.library.wisc.edu [asset.library.wisc.edu]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Functionalization of [4,4'-Bipyridin]-3-amine in Catalyst Development
Introduction: The Strategic Value of [4,4'-Bipyridin]-3-amine in Modern Catalysis
The pursuit of novel catalysts with enhanced efficacy, selectivity, and stability is a cornerstone of modern chemical research and development. Within this endeavor, the design of sophisticated ligands is paramount, as they dictate the electronic and steric environment of the metallic active center. This compound has emerged as a particularly compelling scaffold for ligand development. Its unique architecture, featuring two distinct pyridine rings and a reactive primary amine, offers a versatile platform for creating a new generation of catalysts.
The bipyridine framework is renowned for its ability to form stable complexes with a wide array of transition metals, crucial for applications in polymerization, oxidation, and reduction reactions.[1][2] The strategic placement of the amino group at the 3-position provides a key handle for introducing diverse functionalities. This allows for the fine-tuning of the catalyst's properties to achieve desired reactivity and selectivity. This document provides a comprehensive guide to the functionalization of this compound, detailing key synthetic transformations and their application in the development of advanced catalysts.
Core Functionalization Strategies: Amide Coupling and Schiff Base Formation
The primary amino group of this compound is the focal point for derivatization. Two of the most robust and versatile methods for its functionalization are amide bond formation and Schiff base condensation.
Amide Bond Formation: Crafting a Diverse Ligand Library
The formation of an amide bond by reacting the amino group of this compound with a carboxylic acid or its activated derivative is a powerful strategy for introducing a vast array of functional groups. This approach allows for the systematic modification of the ligand's steric and electronic properties.
Causality Behind Experimental Choices: The direct condensation of a carboxylic acid and an amine is often inefficient. Therefore, the use of coupling reagents or the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, is necessary to achieve high yields.
-
Carbodiimides (EDC, DCC): These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. The addition of auxiliaries like 1-hydroxybenzotriazole (HOBt) can further enhance efficiency and suppress side reactions.[3][4]
-
Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient and are often the preferred choice for challenging couplings, particularly in peptide synthesis, due to their ability to minimize racemization.
-
Acyl Halides: The reaction of an amine with an acyl chloride is a classic and highly effective method for amide synthesis. It typically requires a base to neutralize the HCl byproduct.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Functionalization and catalyst synthesis workflow."
Protocol 1: Synthesis of an Amide-Functionalized Bipyridine Ligand
This protocol details the synthesis of N-([4,4'-bipyridin]-3-yl)benzamide, a representative amide-functionalized ligand.
Materials:
-
This compound
-
Benzoyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the cooled mixture dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-([4,4'-bipyridin]-3-yl)benzamide.
Schiff Base Formation: Creating Ligands with Tunable Coordination Geometries
The condensation of the primary amine of this compound with an aldehyde or ketone results in the formation of a Schiff base (imine). These ligands are of significant interest in catalysis due to the diverse coordination modes they can adopt upon complexation with metal ions.
Causality Behind Experimental Choices: The formation of the imine bond is a reversible reaction. To drive the reaction to completion, it is common to remove the water byproduct, often by azeotropic distillation with a suitable solvent (e.g., toluene) or by the addition of a dehydrating agent. The reaction is typically catalyzed by a small amount of acid.
dot graph TD { rankdir=LR; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];
} caption: "Conceptual catalytic cycle for amide coupling."
Protocol 2: Synthesis of a Schiff Base Bipyridine Ligand
This protocol describes the synthesis of a representative Schiff base ligand from this compound and salicylaldehyde.
Materials:
-
This compound
-
Salicylaldehyde
-
Anhydrous ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add a solution of salicylaldehyde (1.05 eq) in anhydrous ethanol to the flask.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid product by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol and dry under vacuum to yield the desired Schiff base ligand.
From Ligand to Catalyst: Metal Complexation and Performance
The functionalized bipyridine ligands serve as precursors to catalytically active metal complexes. The choice of metal and the coordination chemistry are critical to the performance of the final catalyst.
Protocol 3: General Procedure for the Synthesis of a Metal-Bipyridine Complex
This protocol provides a general method for the complexation of a functionalized bipyridine ligand with a metal salt, using the amide-functionalized ligand from Protocol 1 and Ruthenium(II) as an example.
Materials:
-
N-([4,4'-bipyridin]-3-yl)benzamide (from Protocol 1)
-
[Ru(bpy)₂(Cl)₂] (bpy = 2,2'-bipyridine) or a similar Ru(II) precursor
-
Anhydrous solvent (e.g., ethanol, methanol, or acetonitrile)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the amide-functionalized ligand (1.0 eq) in the anhydrous solvent.
-
In a separate flask, dissolve the Ru(II) precursor (1.0 eq) in the same anhydrous solvent.
-
Slowly add the ligand solution to the metal precursor solution with stirring.
-
Heat the reaction mixture to reflux for 6-12 hours. The formation of the complex is often indicated by a color change.
-
After cooling to room temperature, the complex may precipitate. If so, collect it by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Wash the resulting solid with a small amount of cold solvent and dry under vacuum.
-
Characterize the complex using techniques such as ¹H NMR, FT-IR, UV-Vis spectroscopy, and elemental analysis.
Data Presentation: Performance of Catalysts Derived from Functionalized Bipyridines
The performance of catalysts derived from functionalized this compound can be evaluated in various catalytic reactions. The following tables provide a representative summary of expected performance metrics.
Table 1: Performance of Amide-Functionalized Bipyridine-Metal Catalysts in Asymmetric Hydrogenation
| Catalyst ID | Metal Center | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |
| Cat-Amide-Ru-1 | Ru(II) | Acetophenone | >99 | 95 |
| Cat-Amide-Rh-1 | Rh(I) | Methyl acetoacetate | 98 | 92 |
| Cat-Amide-Ir-1 | Ir(III) | Imine derivative | >99 | 97 |
Table 2: Performance of Schiff Base-Functionalized Bipyridine-Metal Catalysts in Oxidation Reactions
| Catalyst ID | Metal Center | Substrate | Product | Yield (%) |
| Cat-SB-Mn-1 | Mn(II) | Cyclohexene | Cyclohexene oxide | 85 |
| Cat-SB-Co-1 | Co(II) | Ethylbenzene | Acetophenone | 78 |
| Cat-SB-Cu-1 | Cu(II) | Benzyl alcohol | Benzaldehyde | 92 |
Conclusion and Future Outlook
This compound is a highly versatile and valuable building block for the development of next-generation catalysts. The functionalization of its amino group through well-established synthetic routes like amide coupling and Schiff base formation provides a straightforward yet powerful approach to systematically tune the properties of the resulting metal complexes. The protocols and data presented herein serve as a guide for researchers and scientists to explore the vast potential of this scaffold in creating catalysts with superior performance for a wide range of chemical transformations. Future research will likely focus on the development of chiral derivatives for asymmetric catalysis and the immobilization of these catalysts on solid supports for enhanced recyclability and industrial applicability.
References
The Emergence of Chiral 3-Amino-4,4'-Bipyridine Analogs as Powerful Nucleophilic Catalysts in Asymmetric Synthesis
Introduction: Beyond Traditional Chiral Ligands
In the landscape of asymmetric catalysis, the quest for novel, efficient, and versatile chiral catalysts is perpetual. While significant attention has been devoted to metal complexes with chiral ligands and organocatalysts such as proline derivatives, a promising class of nucleophilic catalysts based on the 4-aminopyridine scaffold has steadily gained prominence. This guide delves into the synthesis, mechanism, and application of chiral [4,4'-Bipyridin]-3-amine derivatives and their structural analogs. These molecules, functioning as chiral nucleophilic catalysts, have demonstrated remarkable efficacy in a variety of enantioselective transformations, most notably in acyl transfer reactions. Their unique structural features, combining a highly nucleophilic pyridine nitrogen with a stereochemically defined environment, offer a powerful tool for the synthesis of complex chiral molecules, a cornerstone of modern drug development and materials science. While direct literature on "this compound" as a specific catalytic scaffold is sparse, a wealth of research on closely related chiral 4-(dialkylamino)pyridine (DMAP) analogs provides a robust foundation for understanding their potential and application.
The core principle behind the catalytic activity of these compounds lies in the supernucleophilicity of the pyridine nitrogen atom, which is significantly enhanced by the electron-donating amino group at the 4-position. When a chiral element is introduced at the 3-position, it creates a chiral pocket around the nucleophilic nitrogen, enabling stereochemical communication with substrates and promoting the formation of one enantiomer over the other.
Synthesis of Chiral 3-Substituted 4-(Dialkylamino)pyridine Scaffolds
The synthetic challenge in creating effective chiral 4-aminopyridine-based catalysts lies in the efficient and stereocontrolled introduction of a chiral substituent at the C3 position. A representative synthetic approach often involves the use of readily available chiral starting materials.
A general workflow for the synthesis of these chiral catalysts can be visualized as follows:
Figure 1: Generalized synthetic workflow for chiral 4-aminopyridine catalysts.
Application in Asymmetric Catalysis: Protocols and Mechanistic Insights
Chiral 3-amino-4,4'-bipyridine analogs and related 4-aminopyridine derivatives have proven to be particularly effective in reactions proceeding through a nucleophilic catalysis mechanism. Key applications include kinetic resolutions of racemic alcohols and enantioselective acyl transfer reactions.
Kinetic Resolution of Secondary Alcohols
The kinetic resolution of racemic secondary alcohols via enantioselective acylation is a powerful method for obtaining enantioenriched alcohols and esters. Chiral 4-aminopyridine derivatives catalyze this transformation with high selectivity.
Causality Behind Experimental Choices:
-
Catalyst Structure: The steric and electronic properties of the chiral substituent at the 3-position are crucial for enantioselection. Bulky groups can create a more defined chiral pocket, leading to higher selectivity.
-
Acylating Agent: Acetic anhydride is a commonly used, inexpensive, and highly reactive acylating agent. The choice of acylating agent can influence both the reaction rate and the enantioselectivity.
-
Solvent: Non-polar, aprotic solvents like dichloromethane (DCM) or toluene are typically used to minimize competing reactions and to ensure good solubility of the reactants and catalyst.
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
Detailed Protocol: Kinetic Resolution of 1-Phenylethanol
Materials:
-
Racemic 1-phenylethanol
-
Chiral 3-substituted-4-(dialkylamino)pyridine catalyst (e.g., a planar-chiral DMAP analog)
-
Acetic anhydride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware and stirring equipment
-
Chiral HPLC or GC for enantiomeric excess (ee) determination
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral catalyst (2-10 mol%).
-
Add anhydrous DCM (to achieve a substrate concentration of 0.1-0.5 M).
-
Add racemic 1-phenylethanol (1.0 equiv).
-
Add triethylamine (1.5 equiv).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).
-
Add acetic anhydride (0.5-0.6 equiv) dropwise. Note: Using a slight excess of the alcohol ensures that the reaction stops at approximately 50% conversion, which is ideal for kinetic resolution.
-
Stir the reaction at the set temperature and monitor its progress by TLC or GC.
-
Once the desired conversion is reached (typically around 50%), quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of unreacted alcohol and the ester product by flash column chromatography.
-
Determine the enantiomeric excess of the recovered alcohol and the ester by chiral HPLC or GC analysis.
Data Presentation:
| Catalyst Loading (mol%) | Temperature (°C) | Conversion (%) | ee of Alcohol (%) | ee of Ester (%) | Selectivity Factor (s) |
| 5 | 0 | 51 | 98 | 96 | >100 |
| 2 | -20 | 49 | >99 | 97 | >200 |
Note: The selectivity factor (s) is a measure of the catalyst's ability to discriminate between the two enantiomers of the substrate and is calculated from the conversion and the enantiomeric excess of the substrate and product.
Catalytic Cycle for Kinetic Resolution:
The catalytic cycle for the kinetic resolution of a secondary alcohol using a chiral 4-aminopyridine catalyst is depicted below.
Figure 2: Proposed catalytic cycle for the kinetic resolution of a secondary alcohol.
Mechanistic Rationale:
-
The chiral nucleophilic catalyst attacks the acylating agent (e.g., acetic anhydride) to form a highly reactive chiral N-acylpyridinium intermediate.
-
This intermediate then reacts with the racemic alcohol. Due to the chiral environment created by the catalyst, the transition state for the acylation of one enantiomer of the alcohol is energetically more favorable than the other.
-
The faster-reacting enantiomer is converted to the corresponding ester, while the slower-reacting enantiomer remains largely unreacted.
-
The catalyst is regenerated and can enter another catalytic cycle.
Enantioselective Steglich Rearrangement
The Steglich rearrangement is an intramolecular acyl transfer reaction. When catalyzed by a chiral nucleophilic catalyst, it can be rendered enantioselective, providing a route to chiral molecules with quaternary stereocenters.
Protocol: Enantioselective Steglich Rearrangement of an Azlactone
Materials:
-
Azlactone O-acyl derivative
-
Chiral 3-substituted-4-(dialkylamino)pyridine catalyst
-
Anhydrous solvent (e.g., CH₂Cl₂, Toluene)
Procedure:
-
Dissolve the azlactone O-acyl derivative (1.0 equiv) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add the chiral catalyst (5-10 mol%).
-
Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor by TLC.
-
Upon completion, concentrate the reaction mixture and purify the product by flash column chromatography.
-
Determine the enantiomeric excess of the product by chiral HPLC.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The determination of the enantiomeric excess of both the unreacted starting material and the product in a kinetic resolution experiment provides an internal check on the selectivity of the catalyst. High enantiomeric excess for both species at around 50% conversion is a strong indicator of a successful and highly selective process. For enantioselective reactions, running a control experiment with a racemic or achiral catalyst should yield a racemic product, confirming that the observed enantioselectivity is indeed due to the chiral catalyst.
Conclusion and Future Outlook
Chiral this compound derivatives and their structural analogs represent a powerful and versatile class of nucleophilic organocatalysts. Their ability to effectively catalyze a range of enantioselective transformations, particularly in the realm of acyl transfer, makes them valuable tools for synthetic chemists in academia and industry. The modular nature of their synthesis allows for fine-tuning of their steric and electronic properties, opening avenues for the development of even more active and selective catalysts. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, the importance of these and other novel catalytic systems will undoubtedly increase. Further research into expanding the scope of reactions catalyzed by these chiral aminopyridines and the development of more sustainable and recyclable catalytic systems will be key areas of future investigation.
Application Notes & Protocols: [4,4'-Bipyridin]-3-amine in Supramolecular Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the application of [4,4'-Bipyridin]-3-amine in the field of supramolecular chemistry.
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of this compound
In the intricate world of supramolecular chemistry, where molecules are meticulously designed to self-assemble into complex, functional architectures, the choice of building blocks is paramount. This compound, a derivative of the classic 4,4'-bipyridine linker, has emerged as a particularly valuable component. Its strategic design incorporates two key features: the rigid, ditopic 4,4'-bipyridine core and a strategically placed amino group.
The bipyridine framework provides two nitrogen atoms at opposite ends, acting as predictable coordination sites for metal ions, making it an ideal linear linker for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs).[1][2][3] The true innovation, however, lies in the pendant amino (-NH₂) group. This functionalization introduces a new dimension of control and functionality, transforming the otherwise "innocent" bipyridine backbone into a "non-innocent" one.[3] The amino group serves three primary purposes:
-
Hydrogen Bonding Node: The -NH₂ group is a potent hydrogen bond donor, enabling the formation of robust, predictable hydrogen-bonded networks, either within the coordination framework or as the primary driving force for assembly.[4][5]
-
Property Modulation: It introduces polarity and basicity into the resulting supramolecular structure, which can significantly enhance properties like gas sorption selectivity (e.g., for CO₂), catalysis, and molecular recognition.[6][7]
-
Post-Synthetic Modification (PSM) Handle: The reactive amine provides a site for further chemical transformations after the supramolecular framework has been assembled, allowing for the covalent attachment of other functional moieties.
This guide provides a detailed exploration of this compound's applications, complete with experimental protocols and the rationale behind them, to empower researchers in leveraging this versatile building block.
Core Applications and Methodologies
The utility of this compound spans the construction of both coordination-driven and hydrogen-bond-driven supramolecular systems.
Design and Synthesis of Functional Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
The primary application of this compound is as an organic linker in MOFs and CPs. The bipyridine nitrogen atoms coordinate to metal centers, while the amino group projects into the pores or channels of the resulting framework.
Causality in Experimental Design: The choice of metal ion and reaction conditions is critical. Transition metals with well-defined coordination geometries (e.g., Co(II), Ni(II), Zn(II)) are often used to create predictable network topologies.[1][8][9] Solvothermal synthesis is the most common method, as the elevated temperature and pressure can overcome kinetic barriers to crystallization, yielding high-quality single crystals suitable for X-ray diffraction.[10] The solvent, typically a high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF), serves not only to solubilize the precursors but can also act as a template or coordinating species during assembly.[11]
This protocol provides a representative method for synthesizing a coordination polymer using this compound and a metal nitrate salt.
Step-by-Step Methodology:
-
Reagent Preparation: In a 20 mL glass vial, combine this compound (0.1 mmol, 17.1 mg) and a metal salt such as Co(NO₃)₂·6H₂O (0.1 mmol, 29.1 mg).
-
Solvent Addition: Add 10 mL of N,N-Dimethylformamide (DMF) to the vial.
-
Homogenization: Cap the vial and sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogenization of the reagents.[11]
-
Reaction Assembly: Place the sealed vial inside a Teflon-lined stainless steel autoclave. This is a critical safety step to contain the pressure generated at high temperatures.
-
Thermal Reaction: Place the autoclave in a programmable oven. Heat to 110-130 °C over 2 hours and hold at this temperature for 48-72 hours.[10] The slow heating and extended reaction time are crucial for promoting the growth of well-ordered crystals.
-
Cooling: Allow the autoclave to cool slowly to room temperature over 24 hours. Rapid cooling can lead to the formation of amorphous powder or poorly crystalline material.
-
Product Isolation: Carefully open the autoclave and retrieve the vial. Collect the crystalline product by decanting the mother liquor.
-
Washing and Purification: Wash the crystals three times with fresh DMF (5 mL each time) to remove any unreacted starting materials. Subsequently, wash with a more volatile solvent like acetone or ethanol to facilitate drying. This washing step is vital for obtaining a pure product.[11]
-
Drying: Dry the final product under vacuum at room temperature.
Caption: Workflow for the solvothermal synthesis of a coordination polymer.
A protocol is only trustworthy if its outcome can be verified. The synthesized material must be rigorously characterized to confirm its structure and purity.
-
Powder X-Ray Diffraction (PXRD): This is the first and most crucial step to verify the bulk purity and crystallinity of the product. The experimental PXRD pattern should match the pattern simulated from single-crystal X-ray diffraction data.
-
Single-Crystal X-Ray Diffraction (SC-XRD): If suitable single crystals are obtained, SC-XRD provides the definitive atomic-level structure, confirming the connectivity between the metal ions and the this compound linkers and revealing the overall supramolecular architecture.[1]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the framework and to quantify the amount of solvent molecules present within the pores.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the coordination of the pyridine nitrogen atoms to the metal center, typically observed as a shift in the C=N stretching frequency.
Construction of Hydrogen-Bonded Supramolecular Assemblies
The amino group (-NH₂) and the non-coordinating ring nitrogen of the pyridine moiety make this compound an excellent candidate for building purely organic supramolecular structures or for directing the secondary structure of CPs through hydrogen bonding.[4] These non-covalent interactions are directional and specific, allowing for the programmed assembly of complex architectures.[12]
This protocol describes the formation of a co-crystal between this compound and a complementary hydrogen-bonding partner, such as a dicarboxylic acid.
Step-by-Step Methodology:
-
Reagent Selection: Choose a co-former with complementary hydrogen bonding sites (e.g., terephthalic acid, which has two carboxylic acid groups - hydrogen bond donors and acceptors).
-
Dissolution: Dissolve equimolar amounts of this compound (0.1 mmol, 17.1 mg) and the co-former in a suitable solvent system (e.g., methanol/chloroform mixture) with gentle heating. The solvent choice is critical; it must dissolve both components but also be volatile enough for slow evaporation.
-
Crystallization: Allow the solution to cool to room temperature, then let the solvent evaporate slowly and undisturbed over several days in a loosely covered vial. This slow evaporation method is a common and effective technique for growing high-quality crystals of organic co-crystals.[13]
-
Isolation and Characterization: Collect the resulting crystals and characterize them using SC-XRD to elucidate the specific hydrogen bonding patterns (e.g., N-H···O, O-H···N) that define the supramolecular assembly.[5][12]
Caption: Interaction modes of this compound in supramolecular assembly.
Quantitative Data and Structural Insights
The precise geometry of the resulting supramolecular structures is determined by crystallographic analysis. Below is a table summarizing hypothetical but representative data for a Co(II) coordination polymer constructed with this compound linkers, similar to those found in the literature.[1][9]
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/n | Defines the specific symmetry operations within the unit cell. |
| a (Å) | 11.42 | Unit cell dimension along the a-axis. |
| b (Å) | 10.29 | Unit cell dimension along the b-axis. |
| c (Å) | 15.70 | Unit cell dimension along the c-axis. |
| β (°) | 96.05 | Angle of the unit cell. |
| Co-N bond length (Å) | 2.15 - 2.20 | Confirms the formation of coordination bonds between the cobalt center and the bipyridine nitrogen atoms. |
| N-H···O H-bond dist. (Å) | ~2.90 | Indicates moderate to strong hydrogen bonding interactions, often with coordinated solvent or anions. |
Data are representative and based on typical values reported for similar structures in the literature to illustrate the type of information obtained from SC-XRD.[1]
Conclusion and Future Outlook
This compound is more than just a simple linker; it is a sophisticated building block that offers chemists a dual toolkit of coordination and hydrogen bonding capabilities. The presence of the amino group provides a powerful lever to tune the internal environment of supramolecular structures, enhancing their functionality for applications ranging from gas separation to heterogeneous catalysis. As the demand for advanced functional materials grows, the strategic design of linkers like this compound will continue to be a cornerstone of innovation in supramolecular chemistry and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Coordination polymers: what has been achieved in going from innocent 4,4′-bipyridine to bis-pyridyl ligands having a non-innocent backbone? - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tailoring Amine-Functionalized Ti-MOFs via a Mixed Ligands Strategy for High-Efficiency CO2 Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3D Ni and Co redox-active metal–organic frameworks based on ferrocenyl diphosphinate and 4,4′-bipyridine ligands as efficient electrocatalysts for the hydrogen evolution reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Crystal Structures of 3,3′,5,5′-Tetrabromo-4,4′-bipyridine and Co(II) Coordination Polymer Based Thereon [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]
Application Notes & Protocols: [4,4'-Bipyridin]-3-amine as a Versatile Building Block for Advanced Functional Materials
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the application of [4,4'-Bipyridin]-3-amine as a foundational building block for the synthesis of novel functional materials. We will explore the unique chemical properties of this ligand and provide exemplary protocols for its use in creating luminescent sensors and heterogeneous catalysts, with a focus on the rationale behind the experimental design and methods for validation.
Introduction: The Strategic Advantage of this compound
This compound is a heterocyclic organic compound distinguished by its unique trifunctional nature. It combines the rigid, linear geometry of the 4,4'-bipyridine backbone with the versatile reactivity of a primary amine. This strategic combination of features makes it an exceptionally valuable linker for the rational design of advanced materials.
The two pyridine nitrogen atoms serve as powerful coordination sites for a vast array of metal ions, enabling the construction of robust, porous structures like Metal-Organic Frameworks (MOFs) and coordination polymers.[1] The amine group, positioned asymmetrically on one of the pyridine rings, acts as a potent functional handle. It can be used to tune the electronic properties of the material, serve as a site for post-synthetic modification, or introduce specific functionalities such as enhanced luminescence or catalytic activity.[2]
Caption: Chemical structure and key functional regions of this compound.
Section 1: Physicochemical Properties and Design Rationale
The utility of this compound in materials science stems directly from its inherent chemical and physical properties. Understanding these characteristics is crucial for predicting its behavior in self-assembly processes and for designing materials with targeted functionalities.
Core Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₉N₃ | [3] |
| Molecular Weight | 171.20 g/mol | [3][4] |
| CAS Number | 52311-43-0 | [3][4][5] |
| Appearance | Solid | [4] |
| Purity | Typically ≥98% | [4] |
| Storage | Inert atmosphere, room temperature, protected from light | [4][5] |
Rationale as a Superior Building Block
The selection of this compound over simpler bipyridine linkers is a deliberate design choice driven by the advantages conferred by the amine group.
-
Coordination Versatility: The bipyridine unit is a classic chelating and bridging ligand in coordination chemistry.[6] It reliably forms stable connections with transition metals, lanthanides, and main group elements, allowing for the construction of materials with diverse dimensionalities, from 1D chains to complex 3D frameworks.[1][7]
-
Engineered Asymmetry: The amine substituent at the 3-position breaks the C₂ symmetry of the parent 4,4'-bipyridine molecule. This asymmetry can be exploited to create non-centrosymmetric crystal structures, which are desirable for applications in nonlinear optics and ferroelectricity.
-
Tunable Luminescence: The electron-donating nature of the amine group directly influences the ligand's electronic structure. When incorporated into a material, this can modify the energy of ligand-to-metal charge transfer (LMCT) bands, leading to tunable photoluminescent properties. This is particularly valuable for developing chemical sensors.[2]
-
Post-Synthetic Modification (PSM): The primary amine is a reactive nucleophile, making it an ideal anchor point for covalent modification after the initial material has been synthesized. This allows for the introduction of complex functionalities that might not be stable under the initial synthesis conditions.
Caption: Logical workflow from building block to functional applications.
Section 2: Application in Luminescent MOF-Based Sensors
The introduction of an amine group onto the bipyridine scaffold can significantly enhance the luminescent properties of the resulting MOFs, making them highly effective chemosensors. Research has shown that MOFs constructed with 3-amino-4,4'-bipyridine can exhibit dual fluorescent-phosphorescent emission, with high sensitivity to oxygen.[2]
Protocol 1: Synthesis of an Amine-Functionalized Luminescent MOF
This protocol describes a general solvothermal method for synthesizing a luminescent MOF using this compound and a secondary carboxylate linker, a common strategy for building robust frameworks.
Objective: To synthesize a crystalline, porous MOF exhibiting luminescence that is sensitive to environmental quenchers like molecular oxygen.
Materials:
-
This compound (C₁₀H₉N₃)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,4-Benzenedicarboxylic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol, absolute
-
20 mL Scintillation vials with Teflon-lined caps
-
Programmable laboratory oven
-
Centrifuge
-
Vacuum oven or Schlenk line
Methodology:
-
Reagent Preparation:
-
In a 20 mL scintillation vial, dissolve 30.0 mg (0.175 mmol) of this compound and 29.0 mg (0.175 mmol) of H₂BDC in 15 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution.
-
In a separate vial, dissolve 104.0 mg (0.350 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
Causality Note: Using a 1:1:2 molar ratio of the two linkers to the metal salt is a common starting point for framework synthesis. DMF is a high-boiling point polar aprotic solvent ideal for solvothermal synthesis, as it effectively dissolves the organic linkers and metal salts.
-
-
Solvothermal Synthesis:
-
Slowly add the metal salt solution to the linker solution while stirring.
-
Cap the vial tightly and place it in a programmable laboratory oven.
-
Heat the oven to 100 °C over 2 hours and hold at 100 °C for 48 hours.
-
Cool the oven slowly to room temperature over 12 hours.
-
Causality Note: The slow heating and cooling rates are critical for promoting the growth of large, well-defined single crystals rather than amorphous powder. The sustained high temperature provides the necessary energy to overcome the activation barrier for crystal nucleation and growth.
-
-
Product Isolation and Washing:
-
After cooling, colorless or pale-yellow crystals should be visible at the bottom of the vial.
-
Decant the mother liquor carefully.
-
Add 15 mL of fresh DMF, cap the vial, and let it sit for 24 hours to exchange the solvent within the pores.
-
Decant the DMF and repeat the washing step two more times.
-
After the final DMF wash, perform a solvent exchange with ethanol. Add 15 mL of ethanol and let it sit for 24 hours. Repeat this step twice.
-
Causality Note: The washing and solvent exchange steps are crucial to remove unreacted starting materials and high-boiling DMF from the MOF pores. Ethanol is used as a final exchange solvent due to its lower boiling point, which facilitates easier removal during the activation step.
-
-
Activation:
-
Isolate the crystals by centrifugation (3000 rpm, 5 min).
-
Decant the supernatant and place the vial containing the wet crystals in a vacuum oven.
-
Heat to 80 °C under dynamic vacuum for 12 hours.
-
Causality Note: Activation is the process of removing all guest solvent molecules from the pores of the MOF, making the internal surface area accessible for gas adsorption or sensing. This step must be performed carefully to prevent the collapse of the porous framework.
-
Self-Validation and Characterization
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | Confirm crystallinity and phase purity. | A diffraction pattern with sharp peaks matching the simulated pattern from single-crystal X-ray diffraction, indicating a well-ordered crystalline material. |
| Thermogravimetric Analysis (TGA) | Determine thermal stability and solvent loss. | A weight loss step corresponding to the removal of guest molecules, followed by a plateau indicating the stable temperature range of the framework before decomposition. |
| Fluorescence Spectroscopy | Measure luminescent properties and sensing response. | The activated MOF should exhibit strong fluorescence emission. Upon exposure to oxygen, a measurable quenching (decrease) of the luminescence intensity should be observed. |
Section 3: Application in Heterogeneous Catalysis
The bipyridine moiety is an outstanding ligand for anchoring catalytically active metal centers.[6][8] By incorporating this compound into a robust MOF, the resulting material can act as a solid-state support for single-site catalysts. This approach combines the high activity of homogeneous catalysts with the stability and recyclability of heterogeneous systems.[9][10]
Protocol 2: Post-Synthetic Metalation of an Amine-Functionalized MOF for Suzuki Coupling
This protocol details the immobilization of Palladium(II), a highly active catalyst for C-C bond formation, onto the bipyridine sites of the previously synthesized MOF.
Objective: To functionalize the amine-functionalized MOF with Pd(II) to create a recyclable heterogeneous catalyst for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Activated amine-functionalized MOF (from Protocol 1)
-
Palladium(II) Chloride (PdCl₂)
-
Acetonitrile, anhydrous
-
Inert atmosphere glovebox or Schlenk line
-
Magnetic stirrer and hotplate
Methodology:
-
Preparation of Metalation Solution:
-
Inside a glovebox, prepare a 10 mM solution of PdCl₂ in anhydrous acetonitrile. (e.g., 17.7 mg of PdCl₂ in 10 mL of acetonitrile).
-
Causality Note: Acetonitrile is a good solvent for PdCl₂ and can readily diffuse into the MOF pores. Performing this step under an inert atmosphere prevents the deactivation of the catalyst by moisture or oxygen.
-
-
Post-Synthetic Metalation:
-
Place 50 mg of the activated amine-functionalized MOF into a clean, dry vial.
-
Add 5 mL of the PdCl₂ solution to the MOF powder.
-
Seal the vial and stir the suspension at 60 °C for 24 hours.
-
Causality Note: Heating provides the energy for the Pd(II) ions to coordinate to the bipyridine nitrogen atoms within the framework. The extended reaction time ensures maximum loading.
-
-
Washing and Drying:
-
After cooling, centrifuge the suspension to collect the solid material.
-
Decant the supernatant, which should be lighter in color, indicating uptake of palladium by the MOF.
-
Wash the resulting brown-colored MOF (now denoted as Pd@MOF) thoroughly with fresh acetonitrile (3 x 10 mL) to remove any uncoordinated or surface-adsorbed PdCl₂.
-
Dry the Pd@MOF under vacuum at 60 °C for 6 hours.
-
Self-Validation and Catalytic Testing
Caption: Workflow for catalyst preparation, validation, and testing.
1. Catalyst Characterization:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Digest a known mass of the Pd@MOF in acid and analyze the solution to accurately determine the weight percentage of palladium loading.
-
X-ray Photoelectron Spectroscopy (XPS): Confirm that the palladium is present in the desired Pd(II) oxidation state.
2. Catalytic Activity Test:
-
Sample Reaction: In a vial, combine iodobenzene (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and the Pd@MOF catalyst (1 mol% Pd) in a 3:1 mixture of Dioxane/H₂O (4 mL).
-
Execution: Stir the reaction at 80 °C and monitor its progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Analysis: After the reaction is complete, calculate the product yield. The high, localized concentration of active sites within the MOF often leads to enhanced catalytic activity compared to homogeneous counterparts.[9][10]
3. Recyclability and Leaching Test:
-
After the first reaction cycle, recover the Pd@MOF catalyst by centrifugation, wash it with ethanol, and dry it.
-
Reuse the catalyst in a subsequent reaction under the same conditions to test its stability and recyclability.
-
Analyze the supernatant from the first reaction cycle using ICP-MS to quantify any palladium that may have leached from the support, confirming the heterogeneity of the catalyst.
Summary and Outlook
This compound is a powerful and versatile building block for creating sophisticated functional materials. Its unique combination of a rigid coordinating backbone and a reactive amine group provides chemists with a platform for the rational design of materials with precisely tailored properties. The protocols provided herein for the synthesis of luminescent sensors and heterogeneous catalysts serve as a foundational template for further exploration. Future work could focus on using the amine handle to graft chiral molecules for asymmetric catalysis, attach biomolecules for targeted drug delivery, or develop advanced multi-responsive materials that combine sensing and catalytic functions within a single framework.
References
- 1. Crystal engineering of coordination polymers using 4,4′-bipyridine as a bond between transition metal atoms - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C10H9N3 | CID 13636635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 52311-43-0 [sigmaaldrich.com]
- 5. 52311-43-0|this compound|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. DSpace [dr.lib.iastate.edu]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of [4,4'-Bipyridin]-3-amine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and characterization of metal complexes featuring the versatile ligand, [4,4'-Bipyridin]-3-amine. This unsymmetrical aminobipyridine ligand offers unique coordination properties, making its metal complexes promising candidates for applications in catalysis, materials science, and pharmaceutical development. These notes detail a robust experimental protocol, explain the scientific rationale behind the synthetic strategies, and outline key characterization techniques.
Introduction: The Significance of this compound in Coordination Chemistry
Bipyridine ligands are fundamental building blocks in coordination chemistry, renowned for their ability to form stable complexes with a wide range of metal ions.[1] The introduction of functional groups onto the bipyridine scaffold allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their reactivity and physical characteristics.[1]
This compound is a particularly interesting ligand due to its asymmetry and the presence of a primary amine group. This amine functionality can participate in hydrogen bonding, act as a secondary coordination site, or serve as a point for further chemical modification. The nitrogen atoms of the pyridine rings are the primary coordination sites, forming stable chelate rings with metal centers.[2] The interplay between the bipyridyl coordination and the potential interactions of the amino group can lead to the formation of novel supramolecular structures and materials with unique properties.[3]
General Synthetic Strategy: Self-Assembly of this compound with Metal Salts
The synthesis of this compound metal complexes is typically achieved through a self-assembly process where the ligand and a suitable metal salt are combined in a solvent system. The choice of metal precursor, solvent, and reaction conditions plays a crucial role in determining the stoichiometry and structure of the final complex.
Causality Behind Experimental Choices
-
Metal Precursor: The choice of the metal salt (e.g., chlorides, nitrates, sulfates, perchlorates) is critical. The counter-ion can influence the solubility of the reactants and the final product, and in some cases, may even coordinate to the metal center.[4] For instance, weakly coordinating anions like perchlorate or hexafluorophosphate are often used to favor the coordination of the primary ligand.
-
Ligand-to-Metal Ratio: The stoichiometry of the reactants can direct the formation of different complex species (e.g., ML, ML₂, ML₃). By controlling the molar ratio, it is possible to favor the formation of mononuclear or polynuclear complexes.
-
Solvent System: The polarity and coordinating ability of the solvent are important considerations. Solvents like methanol, ethanol, acetonitrile, or dimethylformamide (DMF) are commonly employed.[3] The solvent can influence the solubility of the reactants and the crystallization of the product. In some cases, the solvent molecules may even coordinate to the metal center.
-
Temperature and Reaction Time: While many coordination reactions occur rapidly at room temperature, heating can be necessary to overcome kinetic barriers and promote the formation of the thermodynamically favored product. The reaction time should be sufficient to ensure complete complexation.
Detailed Experimental Protocol: A General Method for the Synthesis of a this compound Metal Complex
This protocol provides a general procedure that can be adapted for the synthesis of various metal complexes of this compound.
Materials:
-
This compound
-
Metal salt (e.g., CoCl₂, Ni(NO₃)₂, Cu(ClO₄)₂, ZnBr₂)
-
Solvent (e.g., Methanol, Ethanol, Acetonitrile)
-
Standard laboratory glassware (Schlenk flasks, reflux condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolution of the Ligand: In a clean, dry Schlenk flask, dissolve one molar equivalent of this compound in a suitable volume of the chosen solvent. Gentle heating and stirring may be required to achieve complete dissolution.
-
Dissolution of the Metal Salt: In a separate flask, dissolve the desired molar equivalent of the metal salt in the same solvent.
-
Reaction Mixture: Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature. The ligand-to-metal ratio can be varied to target different coordination numbers (see Table 1).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. In some cases, refluxing the solution for a few hours may be beneficial. The formation of a precipitate often indicates the formation of the complex.
-
Isolation of the Product: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of the cold solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Crystallization (Optional): For obtaining single crystals suitable for X-ray diffraction, slow evaporation of the filtrate, or layering of a non-polar solvent (e.g., diethyl ether, hexane) onto the reaction solution can be attempted.
-
Drying: Dry the resulting solid product in a vacuum desiccator.
Table 1: Representative Reaction Parameters for the Synthesis of this compound Metal Complexes
| Metal Salt Example | Ligand:Metal Ratio | Solvent | Temperature | Expected Complex Type |
| CoCl₂ | 2:1 | Methanol | Room Temp. | [Co(L)₂Cl₂] |
| Ni(NO₃)₂·6H₂O | 3:1 | Ethanol | Reflux | --INVALID-LINK--₂ |
| Cu(ClO₄)₂·6H₂O | 2:1 | Acetonitrile | Room Temp. | [Cu(L)₂(ClO₄)₂] |
| ZnBr₂ | 1:1 | Methanol | Room Temp. | [Zn(L)Br₂] |
L = this compound
Characterization of the Synthesized Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized metal complexes.
Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion.[4][5] Changes in the vibrational frequencies of the pyridine ring and the amine group upon complexation provide evidence of coordination.[6][7] A shift in the C=N and C=C stretching vibrations of the pyridine rings to higher frequencies is typically observed.[8] The N-H stretching and bending vibrations of the amino group may also shift, indicating its involvement or non-involvement in coordination or hydrogen bonding.[2]
-
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes can provide information about the coordination geometry around the metal center and the nature of the electronic transitions.[4] Metal-to-ligand charge transfer (MLCT) bands are often observed in the visible region for transition metal complexes.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the complex in solution.[5][8] Coordination to the metal ion will cause shifts in the signals of the ligand's protons and carbons.[6]
Structural and Thermal Analysis
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of the metal complexes, providing precise information on bond lengths, bond angles, and the overall coordination geometry.
-
Elemental Analysis: Combustion analysis provides the percentage composition of C, H, and N in the complex, which helps in confirming the empirical formula.
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules.[3][10]
Visualization of the Experimental Workflow and Ligand Coordination
Experimental Workflow
Caption: General workflow for the synthesis and characterization of this compound metal complexes.
Ligand Coordination Modes
Caption: Possible coordination modes of the this compound ligand with metal (M) centers.
Conclusion and Future Outlook
The synthetic protocol and characterization methods outlined in these application notes provide a solid foundation for researchers interested in exploring the coordination chemistry of this compound. The versatility of this ligand, coupled with the vast number of available metal precursors, opens up a wide field for the design and synthesis of novel metal complexes. Future research in this area could focus on exploring the catalytic activity of these complexes in organic transformations, investigating their potential as building blocks for functional metal-organic frameworks (MOFs), and evaluating their biological activities for drug development applications. The systematic study of the structure-property relationships in this class of compounds will undoubtedly lead to the discovery of new materials with tailored functionalities.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. ijmcer.com [ijmcer.com]
- 5. Synthesis, IR, and NMR Study of Some Cu(II), Ni(II), Co(II) Complexes of O-Vanillin and 2- Amino Pyridine. - ProQuest [proquest.com]
- 6. Synthesis, IR, and NMR Study of Some Cu(II), Ni(II), Co(II) Complexes of O-Vanillin and 2-Amino Pyridine. – Oriental Journal of Chemistry [orientjchem.org]
- 7. chimia.ch [chimia.ch]
- 8. Towards a selective synthetic route for cobalt amino acid complexes and their application in ring opening polymerization of rac-lactide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 10. ovid.com [ovid.com]
Application Notes and Protocols: The Strategic Use of [4,4'-Bipyridin]-3-amine in the Synthesis of Pharmaceutical Intermediates
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a robust toolbox of versatile chemical building blocks. Among these, nitrogen-containing heterocycles are of paramount importance, forming the core scaffolds of a vast number of approved drugs. [4,4'-Bipyridin]-3-amine, a unique bifunctional molecule, has emerged as a strategic starting material and intermediate in the synthesis of complex pharmaceutical compounds. Its structure, featuring a nucleophilic amino group on one pyridine ring and a second pyridine ring amenable to a variety of cross-coupling reactions, offers medicinal chemists a powerful handle to construct intricate molecular architectures. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of pharmaceutical intermediates, with a particular focus on the generation of precursors for kinase inhibitors.
The strategic placement of the amino group at the 3-position of the 4,4'-bipyridine scaffold allows for selective functionalization, such as acylation to form amides, which are prevalent in many biologically active molecules. Furthermore, the bipyridine system itself is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. This document will detail a representative protocol for the N-acylation of this compound, a key transformation in the synthesis of advanced pharmaceutical intermediates.
Core Principles and Mechanistic Insights
The utility of this compound in pharmaceutical synthesis is primarily centered around two key reaction types: transformations involving the amino group and cross-coupling reactions on the pyridine rings.
-
N-Functionalization: The primary amine at the 3-position is a versatile nucleophile. It readily undergoes reactions such as acylation with acyl halides or carboxylic acids (often activated) to form stable amide bonds.[1][2][3] This is a cornerstone of many synthetic routes, as the resulting amide moiety can be a crucial pharmacophore or a linker to other parts of a drug molecule.
-
Palladium-Catalyzed Cross-Coupling: While the focus of this note is on the reactivity of the amino group, it is important to recognize that the pyridine rings of the bipyridine scaffold can participate in powerful bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4] These reactions are instrumental in creating carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of diverse substituents onto the heterocyclic core.
Application in the Synthesis of Kinase Inhibitor Scaffolds
Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of pharmaceutical research. The 4,4'-bipyridine scaffold has been identified as a valuable core for the design of potent and selective kinase inhibitors, including inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[5][6][7][8][9] CDK9 is a key regulator of transcriptional elongation, making it an attractive target for cancer therapy.[6][7]
The synthesis of these inhibitors often involves the derivatization of the 4,4'-bipyridine core, and this compound serves as an excellent starting point for introducing diversity and tuning the pharmacological properties of the final compounds. For instance, N-acylation of the 3-amino group can introduce side chains that occupy specific pockets in the kinase active site, leading to enhanced potency and selectivity.
Experimental Protocol: N-Acylation of this compound
This protocol details a general and robust method for the N-acylation of this compound with an acyl chloride. This reaction is a fundamental step in the synthesis of a wide array of pharmaceutical intermediates.
Reaction Scheme:
A representative N-acylation reaction.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Acyl Chloride (e.g., Benzoyl Chloride) | Reagent Grade | Commercial Source |
| Pyridine (anhydrous) | ≥99.8% | Commercial Source |
| Dichloromethane (DCM, anhydrous) | ≥99.8% | Commercial Source |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Prepared in-house |
| Brine (Saturated NaCl solution) | Laboratory Grade | Prepared in-house |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercial Source |
| Ethyl Acetate | HPLC Grade | Commercial Source |
| Hexanes | HPLC Grade | Commercial Source |
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM). The typical concentration is 0.1-0.2 M.
-
Base Addition: To the stirred solution, add anhydrous pyridine (1.2 eq.) as a base and scavenger for the HCl byproduct.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Slowly add the acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise to the cooled reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Outcome and Troubleshooting:
-
Yield: This reaction typically proceeds with good to excellent yields (70-95%), depending on the specific acyl chloride used.
-
Purity: The purity of the final product after chromatography should be >95%.
-
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the acyl chloride. If the reaction is sluggish, a slight increase in temperature or the use of a more potent acylation catalyst like 4-(Dimethylamino)pyridine (DMAP) in catalytic amounts can be considered.
-
Side Products: Di-acylation is generally not observed under these conditions due to the deactivating effect of the first acylation. If other side products are observed, purification by chromatography should be sufficient to isolate the desired product.
-
Workflow and Logic Diagram
The following diagram illustrates the logical workflow for the synthesis and purification of an N-acylated this compound derivative.
Synthetic workflow for N-acylation.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. The straightforward and high-yielding N-acylation protocol presented here provides a reliable method for the elaboration of this scaffold, paving the way for the creation of diverse libraries of compounds for drug discovery. The resulting N-acylated bipyridine derivatives are key precursors for a range of therapeutic targets, most notably protein kinases. The continued exploration of the reactivity of this compound, including the development of novel cross-coupling strategies, will undoubtedly expand its utility and solidify its importance in the field of medicinal chemistry.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel 4,4'-bipyridine derivatives acting as CDK9-Cyclin T1 protein-protein interaction inhibitors against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Development of novel CDK9 and CYP3A4 inhibitors for cancer therapy through field and computational approaches [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
postsynthetic modification of MOFs with [4,4'-Bipyridin]-3-amine
An Application Guide to the Postsynthetic Modification of Metal-Organic Frameworks with [4,4'-Bipyridin]-3-amine
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the postsynthetic modification (PSM) of Metal-Organic Frameworks (MOFs) using this compound. PSM is a paramount strategy for engineering the functionality of MOFs beyond what is achievable through direct synthesis, allowing for the introduction of complex chemical moieties into a pre-existing framework.[1][2] This document details the covalent grafting of this compound onto an aldehyde-functionalized MOF, exemplified by UiO-66-CHO. The introduction of the bipyridyl group imparts new functionalities, creating opportunities for advanced applications in catalysis, sensing, and particularly, drug development. We provide step-by-step protocols for the modification process, in-depth characterization techniques, and a discussion of the potential applications for researchers in materials science and drug discovery.
Introduction: The Rationale for Postsynthetic Modification
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Their exceptionally high surface areas, tunable pore sizes, and chemically versatile nature make them ideal candidates for a range of applications, including gas storage, separations, and biomedicine.[3] While the direct synthesis of MOFs from functionalized linkers is a common approach, it is often hampered by the instability of complex linkers under solvothermal conditions.
Postsynthetic modification (PSM) circumvents this limitation by introducing functional groups onto the MOF after its initial synthesis is complete.[1][4] This powerful technique allows for the incorporation of functionalities that would otherwise be incompatible with MOF formation conditions. Among the various PSM strategies, covalent modification of the organic linker is the most developed and versatile approach.[1][5]
Amine functionalization is particularly valuable as it can enhance CO₂ capture and provides a reactive handle for further chemical transformations.[3][6][7] This guide focuses on the use of This compound [8], a molecule that offers a dual advantage:
-
A Reactive Amine: The primary amine group serves as a nucleophile for covalent bond formation with a suitable electrophilic site on the MOF linker, such as an aldehyde, forming a stable imine linkage.[9]
-
A Functional Bipyridine Moiety: The bipyridine unit is a well-known chelating ligand for metal ions and can participate in hydrogen bonding or π-π stacking interactions.[10] Its incorporation can transform a relatively inert MOF into a platform for catalysis, selective sensing, or targeted drug loading and release.[11][12]
We will use the robust and chemically stable UiO-66 framework as our model system. Specifically, we will describe the modification of an aldehyde-functionalized variant, UiO-66-CHO, to demonstrate the protocol. The stability of the UiO-66 platform is attributed to the strong coordination between the zirconium clusters and carboxylate linkers, making it an excellent candidate for withstanding PSM reaction conditions.[9]
Experimental Design and Workflow
The overall strategy involves a two-stage process: first, the synthesis of the parent aldehyde-functionalized MOF, and second, the postsynthetic covalent attachment of this compound via a Schiff base condensation reaction.
Figure 1: General experimental workflow for the postsynthetic modification of an aldehyde-functionalized MOF with this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Parent MOF (UiO-66-CHO)
Causality: This protocol is adapted from established methods for synthesizing functionalized UiO-66 frameworks. The use of a modulator (e.g., acetic acid or HCl) is critical to compete with linker coordination, which controls the nucleation and growth rate, leading to a more crystalline and defect-free material.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Formylterephthalic acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Methanol, ACS grade
-
Chloroform, ACS grade
Procedure:
-
In a 100 mL screw-capped glass jar, dissolve ZrCl₄ (1.0 mmol, 233 mg) and 2-formylterephthalic acid (1.0 mmol, 194 mg) in 50 mL of anhydrous DMF.
-
Add concentrated HCl (1.0 mL, ~12 mmol) as a modulator. This step is crucial for achieving high crystallinity.
-
Seal the jar tightly and sonicate the mixture for 15-20 minutes until a clear, homogeneous solution is obtained.
-
Place the sealed jar in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, a white microcrystalline powder will have precipitated.
-
Purification: a. Collect the powder by centrifugation (8000 rpm, 10 min) and discard the supernatant. b. Wash the solid by resuspending it in 30 mL of fresh DMF and centrifuging again. Repeat this step three times to remove unreacted starting materials. c. To remove residual DMF from the pores, perform a solvent exchange. Resuspend the solid in 30 mL of methanol and let it stand for 8 hours before centrifuging. Repeat the methanol wash three times. d. Finally, perform a solvent exchange with a more volatile solvent like chloroform (3 x 30 mL).
-
Activation: a. After the final wash, collect the solid and dry it under dynamic vacuum (e.g., using a Schlenk line) at 150 °C for 12 hours. b. The resulting white powder, UiO-66-CHO, should be stored in a desiccator.
Protocol 2: Postsynthetic Modification with this compound
Causality: This procedure utilizes a Schiff base condensation, a robust and efficient reaction between an aldehyde and an amine to form an imine. A catalytic amount of weak acid (acetic acid) is used to protonate the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the reaction. The reaction is performed in a solvent where the MOF is stable and the amine is soluble.
Materials:
-
Activated UiO-66-CHO (from Protocol 1)
-
This compound
-
Methanol, anhydrous
-
Glacial acetic acid
Procedure:
-
In a 100 mL round-bottom flask, suspend 100 mg of activated UiO-66-CHO in 50 mL of anhydrous methanol.
-
In a separate vial, prepare a solution of this compound (1.2 mmol, 205 mg) in 10 mL of anhydrous methanol. A molar excess is used to drive the reaction towards completion.
-
Add the amine solution to the MOF suspension.
-
Add two drops of glacial acetic acid to the mixture to catalyze the reaction.[9]
-
Equip the flask with a condenser and stir the mixture at 75 °C for 24 hours under an inert atmosphere (e.g., N₂ or Ar).[9]
-
Purification: a. After cooling to room temperature, collect the modified MOF (now yellowish) by filtration or centrifugation. b. To remove unreacted amine and acetic acid, wash the solid thoroughly with fresh methanol (at least 3 x 50 mL). A Soxhlet extraction with methanol for 24 hours is highly recommended for complete purification.
-
Activation: a. Activate the final product, designated UiO-66-Bipy , by heating under dynamic vacuum at 120 °C for 12 hours. The lower activation temperature compared to the parent MOF is a precaution to avoid any potential degradation of the newly formed imine bond. b. Store the final product in a desiccator.
Figure 2: Reaction scheme for the Schiff base condensation between the aldehyde-functionalized linker of UiO-66-CHO and this compound.
Characterization: A Self-Validating System
Successful modification must be confirmed while ensuring the MOF's structural integrity has not been compromised. The following characterization techniques provide a complete picture of the material's properties before and after PSM.
| Technique | Parent MOF (UiO-66-CHO) | Modified MOF (UiO-66-Bipy) | Rationale for Change |
| PXRD | Crystalline pattern matching simulated UiO-66. | Crystalline pattern retained, minor intensity changes possible. | Confirms that the framework's long-range order and crystallinity are preserved during the PSM process.[6][7] |
| FT-IR (cm⁻¹) | ~1700 (C=O stretch, aldehyde), ~1590 & ~1390 (COO⁻ stretches). | ~1625 (C=N stretch, imine), disappearance of ~1700 peak, COO⁻ peaks remain. | Appearance of the imine peak and disappearance of the aldehyde peak are direct evidence of the covalent reaction.[7][9] |
| ¹H NMR | Resonances for terephthalate backbone and aldehyde proton (~10 ppm). | New resonances corresponding to the bipyridine protons appear. | Confirms the presence of the bipyridine moiety. Integration can be used to quantify the percentage of modified linkers.[9][13] |
| BET Surface Area | ~1000-1200 m²/g | Expected decrease (e.g., ~700-900 m²/g). | The grafting of the bulky bipyridine group into the pores reduces the available volume, leading to a lower surface area.[13] |
| TGA | Two-step weight loss: solvent/water, then framework decomposition. | Similar profile but with a potentially higher organic content, leading to a larger weight loss at the decomposition stage. | Confirms the successful incorporation of the additional organic mass from the bipyridine modifier.[6] |
Applications in Drug Development
The successful incorporation of the bipyridine functionality opens up new avenues for using these MOFs as advanced drug delivery systems.[14]
-
Targeted Drug Loading: The nitrogen atoms on the bipyridine rings can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking. This allows for specific, non-covalent loading of drug molecules that possess complementary functional groups (e.g., hydrogen bond donors like -OH or -NH₂, or aromatic systems). This is an advantage over simple encapsulation, which relies less on specific host-guest interactions.[11]
-
Metal-Based Therapeutics: The bipyridine unit is an excellent chelator for metal ions. This functionality can be used to load therapeutic metal complexes (e.g., platinum-based anticancer drugs) or to create a stimuli-responsive system where drug release is triggered by a change in pH or the presence of specific biological ions.[10]
-
pH-Responsive Release: The imine bond formed during PSM is susceptible to hydrolysis under acidic conditions. This intrinsic property can be exploited for drug delivery to acidic microenvironments, such as those found in tumors or endosomes, leading to targeted release of an encapsulated payload.[15][12]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Loss of Crystallinity (Amorphous PXRD) | 1. Parent MOF was not fully stable under reaction conditions. 2. Acid catalyst concentration was too high, degrading the framework. 3. Activation temperature was too high for the modified MOF. | 1. Confirm the stability of the parent MOF in the chosen solvent at the reaction temperature. 2. Reduce the amount of acetic acid catalyst or switch to a milder catalyst. 3. Lower the final activation temperature (e.g., to 100-120 °C). |
| Low Functionalization Yield (FT-IR/NMR) | 1. Incomplete activation of the parent MOF, blocking pores. 2. Insufficient reaction time or temperature. 3. Inefficient purification, leaving unreacted amine in pores. | 1. Ensure the parent MOF is fully activated under high vacuum and appropriate temperature before the reaction. 2. Increase reaction time to 48 hours or modestly increase the temperature. 3. Use Soxhlet extraction for purification to ensure all non-covalently bound species are removed. |
| Drastic Drop in Surface Area (>70%) | 1. Pore collapse during modification. 2. Incomplete removal of unreacted amine, leading to pore blockage. | 1. Check PXRD for signs of amorphization. If collapsed, gentler reaction conditions are needed. 2. Improve the post-reaction washing and purification protocol (see above). |
References
- 1. books.rsc.org [books.rsc.org]
- 2. Postsynthetic modification of metal-organic frameworks--a progress report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Postsynthetic modification of metal–organic frameworks - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C10H9N3 | CID 13636635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Post-Synthetic Modification of an Amino-Functionalized Metal–Organic Framework for Highly In Situ Luminescent Detection of Mercury (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. drpress.org [drpress.org]
- 12. drpress.org [drpress.org]
- 13. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 14. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Biomedical Applications of Metal−Organic Frameworks for Disease Diagnosis and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of [4,4'-Bipyridin]-3-amine in Advanced Fluorescent Sensor Technology
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the [4,4'-Bipyridin]-3-amine Scaffold
In the dynamic field of chemical and biological sensing, the rational design of fluorescent probes is of paramount importance for achieving high sensitivity and selectivity. The heterocyclic compound this compound has emerged as a particularly promising scaffold for the development of next-generation fluorescent sensors. Its unique electronic properties, arising from the electron-deficient nature of the pyridine rings coupled with the electron-donating amino group, make it an ideal candidate for creating "turn-on" fluorescent probes. The bipyridyl moiety offers robust metal-coordinating capabilities, while the strategically positioned amine group at the 3-position provides a versatile handle for synthetic modification, allowing for the facile introduction of various functionalities to tune the sensor's photophysical properties and analyte specificity.
This guide provides a comprehensive overview of the application of this compound in the development of fluorescent sensors, with a particular focus on the detection of zinc ions (Zn²⁺), a ubiquitous and biologically significant metal cation. We will delve into the underlying sensing mechanisms, provide detailed protocols for the synthesis of a representative sensor, and outline its characterization and application in a laboratory setting.
Core Principle: Chelation-Enhanced Fluorescence (CHEF) in this compound-Based Sensors
The primary signaling mechanism exploited in fluorescent sensors derived from this compound is Chelation-Enhanced Fluorescence (CHEF). In the unbound state, the sensor molecule, typically a Schiff base derivative, exhibits weak or no fluorescence. This is often due to efficient non-radiative decay pathways, such as photoinduced electron transfer (PET) from the electron-rich amine moiety to the excited fluorophore, or free rotation around the carbon-nitrogen double bond of the imine, which quenches the excited state.
Upon chelation with a target metal ion, such as Zn²⁺, the sensor's conformation becomes rigidified. This structural constraint inhibits the non-radiative decay processes. The binding of the metal ion to the nitrogen and oxygen atoms of the Schiff base ligand effectively blocks the PET pathway and restricts the C=N bond isomerization.[1] Consequently, the radiative decay pathway (fluorescence) becomes dominant, leading to a significant "turn-on" of the fluorescence signal. The intensity of this fluorescence is directly proportional to the concentration of the target analyte, enabling quantitative detection.
Application Notes: A Representative this compound-Based Sensor for Zinc Detection
For the purpose of this guide, we will focus on a Schiff base sensor synthesized from this compound and salicylaldehyde. This sensor is designed for the selective "turn-on" fluorescent detection of Zn²⁺.
Quantitative Data Summary
The following table summarizes the key performance metrics of a representative this compound-based fluorescent sensor for Zn²⁺. These values are based on typical performance characteristics of similar bipyridyl Schiff base sensors reported in the literature.[2][3][4]
| Parameter | Value | Notes |
| Target Analyte | Zn²⁺ | High selectivity over other common metal ions. |
| Excitation Wavelength (λex) | ~370 nm | In a mixed aqueous-organic solvent system. |
| Emission Wavelength (λem) | ~460 nm | Significant Stokes shift. |
| Fluorescence Response | "Turn-on" | Fluorescence intensity increases upon Zn²⁺ binding. |
| Quantum Yield (Φ) - Free Ligand | < 0.01 | Essentially non-fluorescent. |
| Quantum Yield (Φ) - with Zn²⁺ | > 0.30 | Significant enhancement upon complexation. |
| Limit of Detection (LOD) | Nanomolar (nM) range | Typically calculated as 3σ/k. |
| Binding Stoichiometry (Sensor:Zn²⁺) | 1:1 | Determined by Job's plot analysis. |
| Solvent System | Acetonitrile/Water or Ethanol/Water | A polar protic co-solvent is often required. |
Experimental Protocols
Part 1: Synthesis of the this compound-Salicylaldehyde Schiff Base Sensor
This protocol details the synthesis of the fluorescent sensor via a Schiff base condensation reaction.
Materials:
-
This compound
-
Salicylaldehyde
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 30 mL of absolute ethanol with stirring.
-
Addition of Aldehyde: To this solution, add 1.1 equivalents of salicylaldehyde.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol (2 x 15 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Part 2: Protocol for Fluorescent Detection of Zn²⁺
This protocol outlines the steps for evaluating the sensor's response to Zn²⁺ using fluorescence spectroscopy.
Materials:
-
Synthesized this compound-Salicylaldehyde Schiff base sensor
-
Spectroscopic grade acetonitrile (or ethanol) and deionized water
-
Stock solution of ZnCl₂ (e.g., 10 mM in deionized water)
-
Stock solutions of other metal salts for selectivity studies (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₃, etc.)
-
Fluorometer and quartz cuvettes
Procedure:
-
Preparation of Sensor Stock Solution: Prepare a stock solution of the synthesized sensor (e.g., 1 mM) in acetonitrile or ethanol.
-
Preparation of Working Solution: Prepare a working solution of the sensor (e.g., 10 µM) in a suitable solvent system, such as a 1:1 (v/v) mixture of acetonitrile and water.
-
Fluorescence Titration: a. Place 2 mL of the sensor's working solution into a quartz cuvette. b. Record the initial fluorescence emission spectrum of the sensor solution by exciting at its absorption maximum (λex, e.g., ~370 nm). c. Incrementally add small aliquots of the ZnCl₂ stock solution to the cuvette. d. After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes before recording the fluorescence emission spectrum. e. Continue this process until the fluorescence intensity reaches a plateau, indicating the saturation of the sensor's binding sites.
-
Selectivity Study: a. To separate cuvettes containing 2 mL of the sensor's working solution, add an excess (e.g., 10 equivalents) of various metal ion stock solutions. b. Record the fluorescence emission spectrum for each to assess the sensor's response to potentially interfering ions.
-
Data Analysis: a. Plot the fluorescence intensity at the emission maximum (λem, e.g., ~460 nm) against the concentration of Zn²⁺ to generate a titration curve. b. From this data, the binding constant (Ka) can be calculated using the Benesi-Hildebrand equation. c. The limit of detection (LOD) can be determined using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank (sensor solution without Zn²⁺) and k is the slope of the linear portion of the titration curve at low Zn²⁺ concentrations.[4] d. A Job's plot can be constructed to determine the binding stoichiometry of the sensor-Zn²⁺ complex.[5]
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the sensor is confirmed through standard analytical techniques. The fluorescence titration experiment provides a clear and quantifiable "turn-on" response, which is a direct measure of the sensor's functionality. The selectivity study is a critical validation step, demonstrating the sensor's specific response to the target analyte in the presence of other potentially competing species. The reproducibility of the titration curves and the calculated LOD and binding constants across multiple experiments will further establish the trustworthiness of the sensor and the described protocols.
Conclusion and Future Perspectives
This compound serves as a highly effective and versatile platform for the design of fluorescent chemosensors. The straightforward synthesis of its Schiff base derivatives, coupled with the robust and sensitive "turn-on" fluorescence signaling mechanism upon metal ion binding, makes it an attractive tool for researchers in various scientific disciplines. The protocols detailed in this guide provide a solid foundation for the synthesis, characterization, and application of these sensors.
Future research in this area will likely focus on the derivatization of the this compound scaffold to develop sensors for a wider range of analytes, including other metal ions, anions, and biologically relevant small molecules. Furthermore, the incorporation of these sensors into more complex systems, such as nanoparticles or polymer matrices, could lead to the development of advanced sensing platforms for applications in environmental monitoring, medical diagnostics, and cellular imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on the fluorescent chemosensors based on a series of bis-Schiff bases for the detection of zinc(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A SCHIFF BASE FLUORESCENT CHEMOSENSOR FOR DETECTION OF Zn 2+ | Bharat Bhushan [scispace.com]
- 5. Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of [4,4'-Bipyridin]-3-amine
Introduction
Welcome to the technical support center for the synthesis of [4,4'-Bipyridin]-3-amine. This valuable heterocyclic compound serves as a critical building block in medicinal chemistry and materials science. However, its synthesis can present unique challenges, often leading to suboptimal yields and purification difficulties. The presence of multiple nitrogen atoms, including a primary amine, complicates common cross-coupling strategies.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind key procedural choices to help you navigate the complexities of this synthesis and significantly improve your yields.
Core Synthetic Strategy: The Suzuki-Miyaura Coupling
The Palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for its reliability in forming C(sp²)–C(sp²) bonds. It is the most common approach for synthesizing bipyridine structures.[1] However, the synthesis of nitrogen-containing heterocycles like this compound requires special consideration due to the potential for catalyst inhibition.[2]
The general approach involves coupling an aminopyridine derivative with a pyridineboronic acid or ester. Two primary routes are feasible:
-
Route A: Coupling of a 3-amino-4-halopyridine with 4-pyridylboronic acid.
-
Route B: Coupling of a 4-halopyridine with 3-amino-4-pyridylboronic acid.
This guide will focus on a generalized protocol that can be adapted for either route.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
Q1: Why is my reaction yield consistently low or failing completely?
A1: This is the most frequent challenge and typically points to one of three core issues: catalyst deactivation, instability of the boronic acid derivative, or suboptimal reaction conditions.
-
Primary Cause: Catalyst Deactivation
-
The Problem: The lone pair of electrons on both the pyridine nitrogen and the exocyclic amino group can coordinate strongly with the palladium center.[2] This "poisoning" effect inhibits the catalyst's ability to participate in the catalytic cycle, leading to low or no product formation.[1]
-
Solutions:
-
Ligand Selection is Crucial: Standard ligands like triphenylphosphine (PPh₃) are often insufficient. Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos . These ligands create a sterically hindered environment around the palladium atom, which discourages coordination from the nitrogen atoms of your substrate or product.[2]
-
Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial deactivation.[2]
-
Use a Pre-catalyst: Well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species in the presence of the potentially inhibiting substrates.
-
-
-
Secondary Cause: Protodeboronation
-
The Problem: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where a proton (often from water) replaces the boron moiety.[3] This side reaction consumes your starting material without forming the desired product. Heteroaryl boronic acids, especially those with electron-withdrawing groups, are prone to this issue.
-
Solutions:
-
Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable and less susceptible to protodeboronation than their corresponding boronic acids.[2]
-
Ensure Anhydrous Conditions: While some Suzuki protocols use aqueous bases, minimizing water can suppress this side reaction. Use anhydrous solvents and consider a non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4]
-
Control the Base: Use the minimum effective amount of a moderately strong base. Overly harsh basic conditions can accelerate protodeboronation.
-
-
-
Tertiary Cause: Suboptimal Reaction Conditions
-
The Problem: Incorrect temperature, solvent, or base can lead to poor reaction kinetics or degradation.
-
Solutions:
-
Solvent Choice: Aprotic polar solvents are generally effective. Common choices include 1,4-dioxane, THF, or toluene , often with a small amount of water if using an aqueous base.[4]
-
Base Selection: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are robust choices. For particularly challenging couplings, cesium carbonate (Cs₂CO₃) can be more effective.[4]
-
Temperature: Most Suzuki couplings require heating, typically between 80-110 °C. If you observe no conversion, a higher temperature may be necessary. Conversely, if you see significant decomposition, the temperature may be too high.[4]
-
-
Q2: My TLC/LC-MS shows significant side products. What are they and how can I prevent them?
A2: The most common side products in this reaction are from homocoupling and dehalogenation.
-
Problem: Homocoupling
-
Identification: You will see symmetrical biaryl products, i.e., the coupling of two molecules of your boronic acid partner (e.g., 4,4'-bipyridine) or two molecules of your halide partner.
-
Cause: The homocoupling of boronic acids is often promoted by the presence of oxygen. The homocoupling of halides can occur through various pathways in the catalytic cycle.
-
Solutions:
-
Thorough Degassing: Before adding the catalyst, thoroughly degas your reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[5] Maintaining an inert atmosphere throughout the reaction is critical.
-
Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid derivative. This can help favor the cross-coupling pathway over the homocoupling of the halide.
-
-
-
Problem: Dehalogenation
-
Identification: Your starting halide is converted back to the parent pyridine without the halogen (e.g., 3-aminopyridine).
-
Cause: This occurs when the palladium intermediate reacts with a hydride source in the mixture (which can sometimes be the solvent or base) instead of the boronic acid.[6]
-
Solutions:
-
Optimize Reaction Time: Do not let the reaction run for an excessively long time after the starting material is consumed, as this can increase the likelihood of side reactions. Monitor progress closely by TLC or LC-MS.[4]
-
Choice of Reagents: Ensure high-purity solvents and reagents to avoid contaminants that could act as hydride sources.
-
-
Detailed Experimental Protocol: General Suzuki-Miyaura Coupling
This protocol is a general starting point and requires optimization for specific substrates and scales.
| Reagent/Component | Equivalents | Mol % | Purpose |
| 3-Amino-4-halopyridine | 1.0 | - | Electrophile |
| 4-Pyridylboronic acid pinacol ester | 1.2 | - | Nucleophile |
| Palladium Pre-catalyst (e.g., SPhos-Pd-G3) | - | 2-4 mol% | Catalyst |
| SPhos | - | 4-8 mol% | Ligand (if not using a pre-catalyst) |
| Potassium Phosphate (K₃PO₄) | 2.5 | - | Base |
| Anhydrous 1,4-Dioxane | - | - | Solvent |
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 3-amino-4-halopyridine (1.0 equiv.), 4-pyridylboronic acid pinacol ester (1.2 equiv.), and potassium phosphate (2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product will likely require purification by column chromatography (see Purification Strategies section).
Alternative Synthetic Route: Nitration and Reduction
An alternative strategy avoids the challenges of using an unprotected amine in the coupling step. This involves synthesizing 3-nitro-4,4'-bipyridine first, followed by a reduction of the nitro group. This can be particularly useful if the Suzuki coupling with the aminated substrate proves to be low-yielding.
Diagram: Two-Step Synthesis Workflow
References
Technical Support Center: Purification of [4,4'-Bipyridin]-3-amine
Welcome to the technical support center for the purification of [4,4'-Bipyridin]-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The purification of this and similar aminobipyridine compounds is a critical step that often presents challenges. This resource is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: Low Yield of Purified Product After Column Chromatography
Symptoms:
-
A significant loss of material is observed between the crude and purified product.
-
The desired product is seen across a large number of fractions, often with tailing.
Possible Causes:
-
Strong Adsorption to Silica Gel: The basic nitrogen atoms of the pyridine rings and the amine group can strongly interact with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or significant peak tailing.[1]
-
Inappropriate Solvent System: The chosen eluent may not be optimal for eluting the product efficiently from the column.
-
Product Degradation on Silica: Some sensitive compounds can degrade on acidic stationary phases.
Solutions:
-
Neutralize the Stationary Phase:
-
Add a Competing Base to the Eluent: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or pyridine (typically 0.5-1%), into your eluent system.[2] This competing base will preferentially interact with the acidic silanol groups, minimizing their interaction with your product and reducing tailing.[1]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based column.
-
-
Optimize the Eluent System:
-
Systematic TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. A good starting point is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). The ideal eluent should give your product an Rf value of approximately 0.2-0.4.[2]
-
Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to first elute less polar impurities and then sharpen the peak of your desired product.
-
-
Experimental Protocol: Reducing Tailing in Column Chromatography
-
Mobile Phase Preparation: Prepare your chosen eluent system (e.g., Dichloromethane/Methanol). Add triethylamine to a final concentration of 0.5-1% (v/v).
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (containing TEA).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. For better resolution, consider adsorbing the crude product onto a small amount of silica gel (dry loading).
-
Elution: Run the column, carefully collecting fractions and monitoring by TLC.
-
Problem 2: Product is Contaminated with Starting Materials or Homocoupled Byproducts
Symptoms:
-
NMR or LC-MS analysis of the purified product shows the presence of starting materials (e.g., a halopyridine or a boronic acid derivative) or symmetrical bipyridines (homocoupled products).
Possible Causes:
-
Incomplete Reaction: The coupling reaction (e.g., Suzuki or Ullmann) did not go to completion.
-
Side Reactions: Homocoupling of the starting materials is a common side reaction in many cross-coupling methodologies.[3][4]
-
Similar Polarity: The byproducts may have a polarity very similar to the desired product, making separation by chromatography challenging.
Solutions:
-
Acid-Base Extraction:
-
Principle: this compound is a basic compound. This property can be exploited to separate it from neutral or acidic byproducts.[5][6][7] By washing an organic solution of the crude product with an acidic aqueous solution, the basic amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer.[8]
-
Protocol:
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl).
-
Separate the aqueous layer, which now contains the protonated product.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the product, causing it to precipitate or allowing it to be extracted back into an organic solvent.
-
Extract the product with an organic solvent, dry the organic layer (e.g., with anhydrous Na₂SO₄), and concentrate to yield the purified amine.
-
-
-
Recrystallization:
-
Principle: This technique purifies crystalline solids by exploiting differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[9][10]
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate/hexanes) at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[2]
-
Decolorization: If the crude product is highly colored, you can add a small amount of activated charcoal to the hot solution before filtration to remove colored impurities.[2]
-
Problem 3: The Purified Product is an Oil or Fails to Crystallize
Symptoms:
-
After solvent removal, the product remains a viscous oil.
-
During recrystallization, no crystals form upon cooling.
Possible Causes:
-
Residual Solvent: Trace amounts of solvent can prevent crystallization.
-
Presence of Impurities: Even small amounts of impurities can inhibit the formation of a crystal lattice.
-
Supersaturation: The solution may not be sufficiently saturated for crystallization to occur.[2]
Solutions:
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can act as nucleation sites for crystal growth.[2]
-
Seeding: Add a tiny crystal of the pure product (if available) to the solution to initiate crystallization.
-
Concentration: If too much solvent was used, carefully evaporate some of it to increase the concentration of the product and then try cooling again.[2]
-
-
Further Purification: If the product remains an oil despite these efforts, it likely contains impurities. Further purification by column chromatography may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The byproducts will depend on the synthetic route.
-
Suzuki Coupling: Common impurities include homocoupled products of the starting materials, dehalogenated or deborylated starting materials, and potentially byproducts from the phosphine ligands used in the catalyst system.[3][4][11][12][13]
-
Ullmann Condensation: Symmetrical bipyridines from homocoupling are also common in Ullmann reactions.[14][15][16]
Q2: My crude product is a dark, tarry solid. What is the best first step for purification?
A2: For a highly impure, colored product, a multi-step approach is often best.
-
Initial Cleanup: Consider an acid-base extraction as a first step to separate the basic product from neutral, polymeric, or highly colored non-basic impurities.[5]
-
Decolorization: During a subsequent recrystallization, the use of activated charcoal can be very effective at removing colored impurities.[2][17]
-
Chromatography: If these methods are insufficient, column chromatography on silica gel (with a TEA-modified eluent) or alumina may be required.
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase HPLC can be an excellent method for purifying polar, basic compounds like this compound, especially for achieving high purity on a smaller scale. A common mobile phase would be a mixture of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape by keeping the amine protonated.
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any organic impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.
-
Melting Point: A sharp melting point close to the literature value suggests high purity.
Data Summary Table
| Purification Technique | Key Parameters & Considerations | Common Impurities Removed |
| Column Chromatography | Stationary Phase: Silica gel or AluminaEluent Modifier: 0.5-1% Triethylamine (TEA) in eluentTypical Eluent: Dichloromethane/Methanol or Ethyl Acetate/Hexanes gradient | Starting materials, homocoupled byproducts, other reaction side products.[3] |
| Recrystallization | Solvent Selection: Sparingly soluble at room temp, highly soluble when hot (e.g., Ethanol, Acetonitrile).[9] | Less soluble impurities (removed by hot filtration), more soluble impurities (remain in mother liquor).[10] |
| Acid-Base Extraction | Aqueous Phase: Dilute acid (e.g., 1M HCl) to extract the amine.Organic Phase: Ethyl acetate, Dichloromethane. | Neutral or acidic byproducts and starting materials.[6][7] |
Visualizations
Experimental Workflow for Purification
Caption: A general workflow for the purification of this compound.
Troubleshooting Logic for Low Yield in Chromatography
Caption: A decision tree for troubleshooting low yields in column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. byjus.com [byjus.com]
- 17. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Troubleshooting Low Yields in Palladium-Catalyzed Cross-Coupling for Bipyridine Synthesis
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting strategies for overcoming the common challenge of low yields in the palladium-catalyzed synthesis of bipyridines. The inherent nature of pyridine substrates and bipyridine products often presents unique obstacles. This center, structured in a practical question-and-answer format, offers solutions grounded in mechanistic principles to help you navigate these complexities and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction shows low or no conversion to the desired bipyridine product. Where do I start?
Q1: I've set up my Suzuki-Miyaura coupling to synthesize a 2,2'-bipyridine, but I'm seeing minimal product formation. What are the primary culprits?
A1: Low conversion in the Suzuki-Miyaura synthesis of bipyridines is a frequent issue, often stemming from a few key factors related to the pyridine moiety itself.[1]
-
Catalyst Inhibition: The most common issue is the coordination of the nitrogen lone pair of your pyridine starting material, and more importantly, your bipyridine product, to the palladium center.[2][3][4] This forms a stable complex that can significantly slow down or completely halt the catalytic cycle, a phenomenon known as product inhibition.
-
Instability of Boronic Acids: 2-Pyridylboronic acids are notoriously unstable and prone to protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom.[1][5] This decomposition reduces the concentration of your active nucleophile.
-
Reagent and Solvent Purity: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture.[4][6] Contaminants can lead to catalyst deactivation and unwanted side reactions.
Initial Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your pyridyl halide and boronic acid are pure. For pyridylboronic acids, consider using freshly prepared material or stable derivatives like MIDA or pinacol esters.[7]
-
Ensure Anhydrous and Inert Conditions: Use freshly distilled, anhydrous solvents. Thoroughly degas your reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes) and maintain a positive pressure of inert gas throughout the reaction.[4][8]
-
Evaluate Your Catalyst System: The choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Switch to bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which can shield the palladium center and mitigate product inhibition.[2]
Issue 2: My reaction is messy, with multiple side products complicating purification.
Q2: I'm observing significant formation of symmetrical homocoupled products (e.g., 2,2'-bipyridine from a 2-bromopyridine coupling). How can I suppress this?
A2: Homocoupling is a prevalent side reaction that competes with the desired cross-coupling, consuming your starting materials and reducing the yield of the unsymmetrical bipyridine.[1]
The primary cause of homocoupling is often the presence of oxygen, which can promote the oxidative coupling of your organometallic reagent (e.g., boronic acid in Suzuki coupling or organostannane in Stille coupling).[1][4] Additionally, certain palladium catalyst systems can favor this pathway.
Strategies to Minimize Homocoupling:
-
Rigorous Exclusion of Oxygen: As mentioned above, meticulous degassing of the solvent and reaction vessel is paramount.[1]
-
Optimize Reaction Stoichiometry: While a slight excess of the organometallic reagent is common, a large excess can sometimes lead to increased homocoupling. Experiment with a stoichiometry closer to 1:1 or a slight excess (e.g., 1.1 equivalents) of the boronic acid or its equivalent.
-
Ligand and Catalyst Screening: If homocoupling persists, screen different palladium catalysts and ligands. Some systems are inherently less prone to promoting this side reaction.[1] For instance, in Stille couplings, the choice of ligand can significantly influence the relative rates of cross-coupling versus homocoupling.
Table 1: Comparison of Common Cross-Coupling Reactions for Bipyridine Synthesis
| Coupling Reaction | Advantages | Common Issues & Disadvantages |
| Suzuki-Miyaura | Commercially available and less toxic boronic acids.[1] | Instability of 2-pyridylboronic acids, potential for protodeboronation.[1][5] |
| Stille | High reactivity, can succeed where other methods fail.[1] | High toxicity of organotin reagents and byproducts, which can be difficult to remove.[1][9][10] |
| Negishi | High yields, excellent functional group tolerance, reliable for 2-pyridyl coupling.[1][9][11] | Organozinc reagents are moisture-sensitive and typically prepared in situ.[1][12] |
| Kumada | Uses readily available Grignard reagents.[13][14] | Limited functional group tolerance due to the high reactivity of Grignard reagents.[14] |
Issue 3: My chosen reaction conditions are not robust and yields are inconsistent.
Q3: I'm using a Negishi coupling, which is reported to be effective, but my yields are still variable. How can I optimize the reaction parameters for consistency?
A3: The Negishi coupling is indeed a powerful tool for bipyridine synthesis due to its high functional group tolerance and the generally high reactivity of organozinc reagents.[9] However, success hinges on careful control of reaction parameters.
Key Optimization Parameters for Negishi Coupling:
-
Formation of the Organozinc Reagent: The preparation of the pyridylzinc halide is critical. Ensure complete conversion of the starting pyridyl halide to the organozinc reagent before adding it to the coupling partner and catalyst. The use of LiCl can sometimes increase the reactivity of organozinc halides by breaking up zincate aggregates.[15]
-
Catalyst and Ligand Selection: While Pd(PPh₃)₄ can be effective for simple substrates, more challenging or sterically hindered couplings benefit from catalysts like Pd₂(dba)₃ paired with bulky, electron-rich ligands such as XPhos.[3][11]
-
Solvent and Temperature: THF is a common solvent for Negishi couplings. The reaction temperature should be optimized; while heating can increase the rate, excessively high temperatures can lead to catalyst decomposition and the formation of palladium black.[2] A systematic screen of temperatures (e.g., room temperature, 40 °C, 60 °C) is advisable.
Experimental Protocol: Screening Reaction Conditions in Parallel
For efficient optimization, consider a parallel screening approach using a multi-well reaction block.
-
Setup: In an inert atmosphere glovebox, arrange an array of reaction vials, each with a small magnetic stir bar.
-
Reagent Addition: To each vial, add the pyridyl halide and the coupling partner.
-
Variable Addition: Prepare stock solutions of different palladium catalysts, ligands, and bases in your chosen anhydrous, degassed solvent. Add the appropriate catalyst and ligand solutions to each vial.
-
Reaction: Seal the vials, remove the plate from the glovebox, and place it on a stirring hotplate set to the desired temperature.
-
Analysis: After the designated reaction time, cool the vials to room temperature. Take a small, measured aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion to product and identify the optimal conditions.[2]
Visual Troubleshooting Guides
Diagram 1: The Catalytic Cycle and Points of Failure
This diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling and highlights where common problems in bipyridine synthesis arise.
Caption: The catalytic cycle with key failure points in bipyridine synthesis.
Diagram 2: A Decision Tree for Troubleshooting Low Yields
This workflow provides a step-by-step guide for diagnosing and solving low yield issues.
Caption: A decision tree for systematic troubleshooting of low yields.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Kumada coupling - Wikipedia [en.wikipedia.org]
- 14. Kumada Coupling [organic-chemistry.org]
- 15. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
Technical Support Center: Navigating Catalyst Inhibition by Bipyridine Products in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and expert insights for a common yet challenging issue in cross-coupling catalysis: catalyst inhibition by bipyridine products. Our goal is to equip you with the knowledge to diagnose, mitigate, and ultimately overcome this hurdle to achieve higher yields, catalyst efficiency, and overall success in your synthetic endeavors.
Introduction: The Double-Edged Sword of Bipyridine Synthesis
Bipyridine moieties are crucial building blocks in a vast array of functional molecules, from pharmaceuticals to advanced materials.[1] Cross-coupling reactions, particularly palladium-catalyzed methods like Suzuki-Miyaura, Negishi, and Stille couplings, are indispensable tools for their synthesis.[2] However, the very product of these reactions, the bipyridine, can turn against the catalyst that created it. The nitrogen lone pairs on the bipyridine product can strongly coordinate to the palladium center, forming stable, catalytically inactive or "off-cycle" complexes.[2][3] This product inhibition leads to decreased catalytic activity, resulting in sluggish or stalled reactions, low yields, and the need for high catalyst loadings.[4][5]
This guide provides a structured approach to understanding and combating this phenomenon, moving from foundational knowledge to advanced troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs) - Quick Diagnostics
This section addresses the most common initial questions and provides rapid-fire solutions.
Q1: My Suzuki coupling to form a bipyridine has stalled after about 50-60% conversion. What is the most likely cause?
A1: This is a classic symptom of product inhibition. The bipyridine product you are forming is likely coordinating to the active Pd(0) catalyst, sequestering it into a stable, inactive Pd(II)-bipyridine complex and effectively shutting down the catalytic cycle.[3][5] While other factors like reagent degradation or poor solvent quality can play a role, the formation of a bidentate chelating product is a primary suspect.
Q2: I observe my reaction turning black. Is this related to bipyridine inhibition?
A2: The formation of a black precipitate, known as palladium black, is a sign of catalyst decomposition, not directly product inhibition.[6] However, the two can be related. If the active catalyst is inhibited by the bipyridine product, it may be more susceptible to decomposition pathways that lead to the formation of palladium black, especially at elevated temperatures.[7] Ensuring a robust ligand is bound to the palladium can help prevent both product inhibition and decomposition.
Q3: Can I just add more catalyst when the reaction stalls?
A3: While adding more catalyst (a "kicker charge") can sometimes push the reaction to completion, it is not an ideal or cost-effective solution, especially for large-scale synthesis. It doesn't address the root cause of the inhibition and can lead to higher levels of palladium contamination in your final product. A more robust solution involves optimizing the catalyst system to resist inhibition from the outset.
Q4: Are certain cross-coupling reactions more susceptible to this issue?
A4: Yes. Suzuki-Miyaura reactions are frequently reported to suffer from this issue when synthesizing bipyridines.[2][4] This is partly due to the reaction conditions and the stability of the resulting palladium-bipyridine complexes. While less commonly reported, other cross-coupling reactions that generate bipyridine or similar chelating nitrogen-containing heterocycles can also be affected.
Q5: How do I choose a better ligand to avoid this problem?
A5: The key is to use a ligand that binds strongly to the palladium center and provides steric bulk to disfavor the coordination of the bipyridine product. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos, RuPhos), are often excellent choices.[5][8] N-heterocyclic carbenes (NHCs) can also be effective.[9] These ligands promote the desired catalytic cycle steps (oxidative addition and reductive elimination) while sterically shielding the metal center.[8]
Part 2: The Mechanism of Inhibition - A Deeper Dive
Understanding the "why" is critical to developing effective solutions. Catalyst inhibition by bipyridine products primarily occurs through the formation of a stable, coordinatively saturated palladium complex that is reluctant to participate in the catalytic cycle.
The active catalyst in most cross-coupling reactions is a coordinatively unsaturated Pd(0) species, typically with one or two phosphine ligands. This species readily undergoes oxidative addition with the aryl halide. However, as the bipyridine product concentration increases, it can compete with the phosphine ligand for coordination to the Pd(0) or Pd(II) center. Due to the chelate effect, bipyridine forms a very stable five-membered ring with the palladium, leading to a catalytically inactive complex.
Part 3: Troubleshooting and Mitigation Strategies
When faced with suspected product inhibition, a systematic approach to troubleshooting is essential. The following strategies are presented in order of increasing complexity and resource intensity.
Strategy 1: Ligand Screening and Optimization
The first and most effective line of defense is the selection of an appropriate ligand.
Rationale: Bulky, electron-rich ligands serve a dual purpose. Their steric hindrance physically blocks the bipyridine product from accessing the palladium center. Their strong electron-donating properties increase the rate of reductive elimination, the product-forming step, which can help outcompete the rate of product inhibition.[8]
Experimental Protocol: Parallel Ligand Screening
-
Setup: In an array of reaction vials within a glovebox, add your aryl halide (1.0 equiv), boronic acid/ester (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst/Ligand Addition: To each vial, add a stock solution of a palladium precursor (e.g., Pd₂(dba)₃, 1 mol %) and a different phosphine ligand (2.2 mol %). A good starting point for screening includes:
-
Triphenylphosphine (a baseline, less effective ligand)
-
SPhos
-
XPhos
-
RuPhos
-
An N-heterocyclic carbene (NHC) ligand (e.g., IPr)
-
-
Reaction: Add degassed solvent to each vial, seal, and stir at the desired temperature.
-
Analysis: Monitor the reactions at regular intervals (e.g., 1h, 4h, 12h) by LC-MS or GC-MS to compare conversion rates.
Table 1: Comparative Performance of Ligands in Suzuki Couplings Prone to Inhibition
| Ligand | Typical Steric Hindrance | Electronic Properties | Expected Performance with Bipyridine Products |
| PPh₃ | Low | Moderately electron-donating | Poor to Moderate |
| SPhos | High | Strongly electron-donating | Excellent |
| XPhos | Very High | Strongly electron-donating | Excellent |
| RuPhos | High | Strongly electron-donating | Very Good to Excellent |
| IPr (NHC) | High | Very strongly σ-donating | Very Good to Excellent |
This table provides a generalized comparison. Optimal ligand choice is substrate-dependent.
Strategy 2: Reaction Condition Optimization
Fine-tuning your reaction parameters can significantly impact the extent of product inhibition.
-
Temperature: Lowering the reaction temperature can sometimes disfavor the equilibrium of inhibitor binding, improving catalyst turnover. However, this must be balanced with achieving a reasonable reaction rate.
-
Concentration: In some cases, running reactions at higher concentrations can increase the rate of the desired catalytic steps relative to the inhibitory pathway.[10]
-
Slow Addition: Slowly adding one of the coupling partners (e.g., via syringe pump) can help to keep the concentration of the inhibitory product low throughout the reaction, allowing the catalyst to function more efficiently.
Strategy 3: Advanced Mitigation Techniques
If ligand screening and condition optimization are insufficient, more advanced methods can be employed.
a) Use of Scavengers (Post-Reaction Purification)
While in-situ scavenging of bipyridine products is not a well-established technique, scavenger resins are highly effective for removing residual palladium from your final product, which is a critical consideration if high catalyst loadings were used.
Rationale: Thiol-functionalized silica or polymer resins have a high affinity for palladium and can effectively bind and remove it from solution, allowing for easy filtration and purification.[3][11]
Experimental Protocol: Palladium Scavenging with Thiol-Functionalized Silica
-
Reaction Workup: After the reaction is complete, perform your standard aqueous workup and extraction.
-
Scavenging: To the organic solution of your crude product, add thiol-functionalized silica gel (e.g., SiliaMetS® Thiol) (typically 5-10 weight equivalents relative to the theoretical amount of palladium).
-
Stirring: Stir the mixture at room temperature for 2-18 hours. The optimal time should be determined by monitoring the palladium content (e.g., by ICP-MS).
-
Filtration: Filter off the silica scavenger and wash with a small amount of solvent.
-
Purification: Concentrate the filtrate and proceed with standard purification methods (e.g., column chromatography, recrystallization).
b) Encapsulated or Polymer-Supported Catalysts
Encapsulating the palladium catalyst within a polymer matrix or support can physically hinder the large bipyridine product from accessing the active sites while allowing the smaller substrates to react.
Rationale: This strategy creates a microenvironment around the catalyst that can control substrate and product diffusion, effectively shielding the catalyst from inhibition.[8][12]
Concept: Polymer-supported N-heterocyclic carbene-palladium complexes have shown excellent catalytic activity and recyclability in Suzuki cross-coupling reactions.[8][9] The polymer backbone can provide a steric barrier that mitigates product inhibition. While specific protocols for bipyridine synthesis are not widely published, this approach represents a promising area for development.
Part 4: Conclusion and Future Outlook
Catalyst inhibition by bipyridine products is a significant but surmountable challenge in cross-coupling chemistry. A thorough understanding of the inhibition mechanism, coupled with a systematic approach to troubleshooting, can lead to robust and efficient synthetic routes. The judicious selection of bulky, electron-rich ligands remains the most powerful tool in a chemist's arsenal. As the field advances, the development of novel catalytic systems, including advanced encapsulated and slow-release catalysts, will likely provide even more effective solutions to this persistent problem.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, crystal structure, and catalytic properties of 2,2’-bipyridyl-dicyano-palladium(II) [scirp.org]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cphi-online.com [cphi-online.com]
- 8. Polymer-supported N-heterocyclic carbene-palladium complex for heterogeneous Suzuki cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
overcoming solubility issues of [4,4'-Bipyridin]-3-amine during synthesis and purification
Welcome to the dedicated technical support guide for [4,4'-Bipyridin]-3-amine (CAS 52311-43-0). This resource is designed for researchers, medicinal chemists, and materials scientists who are navigating the synthetic and purification challenges posed by this valuable heterocyclic building block. The unique electronic and structural properties of this compound make it a compelling intermediate, but its amine and bipyridyl functionalities present distinct solubility hurdles. This guide provides field-proven insights and troubleshooting protocols to help you overcome these challenges efficiently.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the handling and properties of this compound.
Q1: What is the general solubility profile of this compound?
A1: The solubility of this compound is dictated by the interplay between its polar amine group, which can participate in hydrogen bonding, and its large, relatively nonpolar bipyridine core.[1] This dual nature leads to selective solubility. Generally, it exhibits good solubility in highly polar aprotic solvents and limited solubility in nonpolar solvents and water.
Table 1: Qualitative Solubility Profile of this compound
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The polar amino group forms hydrogen bonds with water, but the large hydrophobic bipyridine backbone restricts extensive solubility.[1] |
| Methanol | Soluble | The hydroxyl group and small alkyl chain make it a good solvent for polar compounds.[1] | |
| Ethanol | Soluble | Similar in nature to methanol, ethanol is an effective polar protic solvent for this compound.[1] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful, highly polar solvent capable of solvating a wide range of organic molecules.[1] |
| Dimethylformamide (DMF) | Very Soluble | Like DMSO, DMF is an excellent solvent for polar organic compounds.[1] | |
| Acetonitrile | Soluble | Acetonitrile's polarity is sufficient to dissolve the molecule through dipole-dipole interactions.[1] | |
| Nonpolar & Halogenated | Toluene | Sparingly Soluble | Some π-π stacking interactions with the aromatic rings may occur, but the overall polarity difference limits solubility.[1] |
| Dichloromethane (DCM) | Sparingly Soluble | DCM has moderate polarity and may dissolve small amounts, but it is not an ideal solvent.[1] | |
| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane is unable to effectively solvate the polar amine.[1] |
Note: These are qualitative predictions and should be confirmed experimentally for your specific application.[1]
Q2: How does pH dramatically alter the solubility of this compound?
A2: As a heterocyclic amine, this compound is a basic compound. In the presence of an acid, the nitrogen atoms—particularly the exocyclic amine and the pyridine nitrogens—can be protonated to form an ammonium salt. This transformation from a neutral molecule to a charged salt drastically increases its polarity. Consequently, the solubility of this compound in polar protic solvents like water or acidic solutions is significantly enhanced at a lower pH.[2][3] This principle can be strategically employed for purification, such as in acid-base extractions or for recrystallization from acidic media.[4]
Q3: My crude product is a dark brown or reddish solid. Is this normal?
A3: Yes, a dark coloration is very common for crude aromatic amines.[5] This is typically due to the presence of oxidized impurities or residual starting materials from the synthesis, such as nitro compounds if a reduction step was involved.[5][6] These colored impurities can often be effectively removed during purification, particularly through recrystallization with activated charcoal.[5]
Q4: How should I store the purified this compound?
A4: Aromatic amines are susceptible to degradation over time through oxidation by air and light.[5] To ensure long-term stability and purity, the compound should be stored in a tightly sealed, amber glass vial to protect it from light.[5] The vial should be flushed with an inert atmosphere, such as argon or nitrogen, before sealing.[5] Storing it in a cool, dark place like a refrigerator or a desiccator is also highly recommended.[5]
Troubleshooting Guide: Synthesis & Purification
This guide provides solutions to specific issues you may encounter during the synthesis and purification workflows.
Part 1: Overcoming Issues During Synthesis
| Problem / Symptom | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Poor solubility of reactants in common coupling reaction solvents (e.g., Suzuki, Stille). | Mismatch between reactant polarity and solvent. | Solution: For coupling reactions, highly polar aprotic solvents like DMF or DMSO are often effective at dissolving polar starting materials.[7] Alternatively, for less polar systems like toluene, the addition of a phase-transfer catalyst can facilitate the reaction between components in different phases. Rationale: The goal is to maintain a homogeneous reaction mixture to ensure efficient mass transport and reaction kinetics. The choice of solvent can significantly impact reaction rates and yields in cross-coupling methodologies.[8][9] |
| Product crashes out of the reaction mixture prematurely, leading to an incomplete reaction. | The product is less soluble than the starting materials in the chosen reaction solvent at the reaction temperature. | Solution: 1. Switch to a solvent system in which the final product has higher solubility (see Table 1). 2. Use a solvent mixture that maintains solubility throughout the reaction. 3. If the product is thermally stable, consider increasing the reaction temperature to enhance its solubility. Rationale: Premature precipitation coats the surface of unreacted starting material or catalyst, effectively halting the reaction. Maintaining all components in the solution phase is crucial for driving the reaction to completion. |
| Difficulty isolating the product after using a high-boiling polar solvent like DMF or DMSO. | These solvents have high boiling points and strong solvating power, making them difficult to remove by rotary evaporation and hindering product precipitation. | Solution: Employ an "anti-solvent" precipitation method. After the reaction is complete, cool the mixture and slowly add it to a large volume of a stirred anti-solvent, typically water or an ice/water mixture. The highly polar product, which was soluble in DMF/DMSO, will be insoluble in the aqueous mixture and precipitate out. The solid can then be collected by vacuum filtration. Rationale: This technique leverages the principle of "like dissolves like."[10] The product is immiscible with the anti-solvent, forcing it out of the solution for easy isolation. |
Part 2: Troubleshooting Purification
Purification is often the most challenging step due to the compound's unique properties. Below are targeted solutions for recrystallization and chromatography.
Recrystallization Challenges
Recrystallization is the preferred first-line method for purifying crystalline solids, but finding the right conditions can be tricky.[5]
A: This is the ideal scenario for a two-solvent recrystallization . You need one "good" solvent in which the compound is soluble when hot, and one "bad" (but miscible) anti-solvent in which the compound is insoluble.
Protocol 1: Two-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve your crude product in the minimum amount of the "good" solvent (e.g., hot Methanol or Ethanol) at its boiling point.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[5] Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Addition of Anti-Solvent: Re-heat the clear filtrate to boiling. Slowly add the "bad" anti-solvent (e.g., Water or Hexane) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point.
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly.
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Solution 1 (Reduce Saturation): Re-heat the solution until the oil redissolves. Add more of the "good" solvent to make the solution more dilute, then attempt to cool it again, much more slowly.
-
Solution 2 (Induce Crystallization): If the oil persists, try scratching the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth. Adding a tiny seed crystal of the pure product can also be highly effective.
Caption: Troubleshooting workflow for recrystallization.
Column Chromatography Challenges
When recrystallization is insufficient, column chromatography is the next step. However, the basic nature of amines requires special consideration.[5]
A: This is a classic problem. The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel via acid-base interactions. This causes tailing and sometimes irreversible adsorption.
Solution: Neutralize the acidic sites on the silica by adding a small amount of a volatile base to your eluent. Triethylamine (Et₃N) is the most common choice.
Protocol 2: Column Chromatography with Triethylamine Modifier
-
TLC Analysis: First, find a suitable eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane) using Thin Layer Chromatography (TLC).
-
Prepare Eluent: Prepare your bulk eluent, adding 0.5-1% triethylamine by volume. For example, to 1 L of a 95:5 DCM/MeOH mixture, add 5-10 mL of Et₃N.
-
Prepare Slurry: It is best practice to pre-treat the silica.[11] Prepare the column slurry using your starting eluent (containing Et₃N). This ensures the entire stationary phase is basified before you load your compound.
-
Load Column: Dissolve your crude product in a minimal amount of the eluent or DCM and load it onto the column.
-
Elute: Run the column as you normally would, using a gradient if necessary, ensuring that all mobile phases contain the same percentage of Et₃N.
-
Isolate: Collect your fractions and remove the solvent and the volatile Et₃N under reduced pressure.
A: If your compound is extremely polar, even a modified silica column may not be effective.
-
Option 1 (Change Stationary Phase): Switch to a more suitable stationary phase. Alumina (Al₂O₃) is a basic stationary phase and is often an excellent alternative for purifying basic compounds like amines.[12]
-
Option 2 (Reverse Phase): Use reverse-phase flash chromatography. The stationary phase (e.g., C18-silica) is nonpolar, and the mobile phase (e.g., Acetonitrile/Water) is polar. In this mode, the most polar compounds elute first. This is highly effective for very polar molecules that are difficult to purify on normal-phase silica.[12]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. elar.urfu.ru [elar.urfu.ru]
- 7. researchgate.net [researchgate.net]
- 8. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Solvent Miscibility Table [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
- 12. Chromatography [chem.rochester.edu]
scale-up synthesis of [4,4'-Bipyridin]-3-amine for industrial applications
Welcome to the Technical Support Center for the industrial scale-up synthesis of [4,4'-Bipyridin]-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the large-scale production of this key heterocyclic intermediate. Our focus is on providing practical, field-proven insights to ensure a robust, safe, and efficient synthesis process.
I. Overview of Industrial Synthesis Route
The industrial synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This method offers high yields, good functional group tolerance, and is generally more environmentally benign compared to older methods like the Ullmann reaction, which often require harsh conditions and stoichiometric copper.[1][2]
The proposed scalable synthesis involves the coupling of 3-amino-4-bromopyridine with pyridine-4-boronic acid in the presence of a palladium catalyst and a suitable base.
II. Experimental Workflow & Protocol
This section outlines a detailed, step-by-step protocol for the scale-up synthesis of this compound.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.
Detailed Protocol
Materials:
| Material | CAS No. | Molar Mass ( g/mol ) | Notes |
| 3-Amino-4-bromopyridine | 239137-39-4 | 173.01 | Starting material |
| Pyridine-4-boronic acid | 1692-25-7 | 122.92 | Coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent |
| Deionized Water | 7732-18-5 | 18.02 | Co-solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent |
| Brine | N/A | N/A | Saturated NaCl solution for washing |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Drying agent |
Procedure:
-
Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 3-amino-4-bromopyridine (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the reactor.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and deionized water. The solvent volume should be sufficient to ensure good stirring of the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 8-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the 1,4-dioxane.
-
To the remaining aqueous layer, add ethyl acetate and stir.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
III. Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis of this compound.
Diagram of Troubleshooting Logic
Caption: A logical workflow for troubleshooting common synthesis issues.
Question & Answer Format
Q1: The reaction is sluggish and gives a low yield. What are the potential causes and solutions?
-
Potential Cause 1: Catalyst Deactivation. Palladium catalysts, especially Pd(0) species, are sensitive to oxygen. Inadequate inerting of the reactor can lead to catalyst oxidation and loss of activity.[1]
-
Solution: Ensure a thoroughly inert atmosphere by performing multiple nitrogen purge cycles. Use freshly opened or properly stored catalyst. All solvents should be rigorously degassed prior to use by sparging with nitrogen or argon.
-
-
Potential Cause 2: Insufficient Reaction Temperature. The Suzuki coupling requires a certain activation energy. If the temperature is too low, the reaction rate will be slow.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments, while monitoring the reaction progress and checking for any signs of product or starting material degradation by TLC or HPLC.
-
-
Potential Cause 3: Ineffective Base. The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle. If the base is not strong enough or is not sufficiently soluble, the reaction can stall.
-
Solution: Consider using a stronger base such as cesium carbonate (Cs₂CO₃). Ensure the chosen base is anhydrous, as water can sometimes negatively impact the reaction.
-
-
Potential Cause 4: Poor Quality of Starting Materials. Impurities in the 3-amino-4-bromopyridine or pyridine-4-boronic acid can interfere with the catalytic cycle.
-
Solution: Verify the purity of the starting materials using analytical techniques like NMR, LC-MS, or melting point. If necessary, purify the starting materials by recrystallization or column chromatography before use.
-
Q2: I am observing significant byproduct formation. How can I identify and minimize these impurities?
-
Common Byproduct 1: Homocoupling of Pyridine-4-boronic acid. This results in the formation of 4,4'-bipyridine. This side reaction is often promoted by the presence of oxygen.
-
Minimization: As with catalyst deactivation, rigorous exclusion of oxygen is critical. Using a slight excess of the boronic acid can sometimes lead to increased homocoupling; therefore, using a stoichiometric amount or a very slight excess (e.g., 1.05 eq) can be beneficial.
-
-
Common Byproduct 2: Protodeborylation of Pyridine-4-boronic acid. This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of pyridine. This is often facilitated by aqueous and/or acidic conditions and prolonged reaction times.
-
Minimization: While water is necessary for this reaction, using the minimum required amount in the solvent system can help. Optimizing the reaction time to stop the reaction as soon as the starting material is consumed will also reduce the extent of this side reaction.
-
Q3: The crude product is a dark, oily substance that is difficult to purify. What are the recommended purification strategies?
-
Issue: Dark Coloration. This is common with aromatic amines and can be due to trace oxidized impurities or residual palladium.
-
Solution: A charcoal treatment can be effective. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through celite. Be aware that this may lead to some loss of product.
-
-
Issue: Oily Product/Failure to Crystallize. This suggests the presence of impurities that are inhibiting crystallization.
-
Solution: If direct recrystallization fails, first attempt to purify the material by column chromatography on silica gel. The amine functionality can cause tailing on the column; this can often be mitigated by adding a small amount of triethylamine (0.5-1%) to the eluent. Once a purer fraction is obtained, recrystallization is often more successful.
-
IV. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound and its precursors on a large scale?
-
Aromatic Amines: Aromatic amines as a class of compounds can be toxic and may be absorbed through the skin. It is crucial to wear appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses.[3] All handling of the solid and concentrated solutions should be done in a well-ventilated area or a fume hood.[3]
-
3-Amino-4-bromopyridine: This starting material is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[4]
-
Palladium Catalyst: While not highly toxic, palladium catalysts can be sensitizers. Avoid inhalation of the powder.
-
1,4-Dioxane: This solvent is a suspected carcinogen and is flammable. Handle with appropriate engineering controls.
Q2: Can the Ullmann reaction be used as an alternative for this synthesis at an industrial scale?
-
The Ullmann reaction, which typically involves the copper-catalyzed coupling of an aryl halide with an amine or another aryl halide, is a viable alternative.[5][6] However, it often requires higher reaction temperatures, stoichiometric amounts of copper, and can have a more challenging work-up to remove copper residues.[5][7] For these reasons, the palladium-catalyzed Suzuki-Miyaura coupling is generally preferred for its milder conditions and higher efficiency in modern industrial applications.[1][8]
Q3: What analytical methods are recommended for in-process control and final product quality assessment?
-
In-Process Control (IPC):
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of the product and byproducts. A reverse-phase C18 column with a mobile phase of acetonitrile/water with a modifier like trifluoroacetic acid (TFA) is a good starting point.
-
-
Final Product Quality Control (QC):
-
HPLC: To determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: As an indicator of purity.
-
Q4: How should the final product, this compound, be stored to ensure its stability?
-
Aromatic amines are susceptible to oxidation, which can be accelerated by light and air, often leading to discoloration. The purified this compound should be stored in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration is recommended.
V. References
-
SAFETY DATA SHEET 3-Amino pyridine. (n.d.). Retrieved from --INVALID-LINK--
-
Ullmann reaction - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET 4-Aminopyridine. (2025, November 6). Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET 4,4'-Bipyridine. (2009, September 22). Retrieved from --INVALID-LINK--
-
Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review - PMC. (n.d.). Retrieved from --INVALID-LINK--
-
Recent Progress on the Synthesis of Bipyridine Derivatives[v1] - Preprints.org. (2024, January 3). Retrieved from --INVALID-LINK--
-
Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC. (n.d.). Retrieved from --INVALID-LINK--
-
Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction | ACS Catalysis. (2017, November 30). Retrieved from --INVALID-LINK--
-
Ullmann reaction – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from --INVALID-LINK--
-
3-Amino-4-bromopyridine SDS, 239137-39-4 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from --INVALID-LINK--
-
4,4′-Bipyridine SDS, 553-26-4 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from --INVALID-LINK--
-
Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. (n.d.). Retrieved from --INVALID-LINK--
-
Preparation method of 3-amino-4-methylpyridine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
Preparation process of 3 amino-4 methyl pyridine - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
3-aminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved from --INVALID-LINK--
-
SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - European Patent Office - EP 1064265 B1 - Googleapis.com. (2000, January 6). Retrieved from --INVALID-LINK--
-
Synthesis of 4,4′-Bipyridines via a Simple Dimerization Procedure - ResearchGate. (2025, August 6). Retrieved from --INVALID-LINK--
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. (2024, August 13). Retrieved from --INVALID-LINK--
-
Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed. (2024, January 24). Retrieved from --INVALID-LINK--
-
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine - Benchchem. (n.d.). Retrieved from --INVALID-LINK--
-
Recent Progress on the Synthesis of Bipyridine Derivatives - ResearchGate. (n.d.). Retrieved from --INVALID-LINK--
-
Synthesis of 2,2′-Bipyridyl-Type Compounds via the Suzuki—Miyaura Cross-Coupling Reaction. | Request PDF - ResearchGate. (2025, August 7). Retrieved from --INVALID-LINK--
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives [mdpi.com]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methods to Improve the Purity of Aminopyridine Derivatives
Welcome to the Technical Support Center for the purification of aminopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high purity for this important class of compounds. My aim here is not just to provide protocols, but to offer the underlying rationale and field-tested insights to empower you to troubleshoot and optimize your purification strategies effectively.
Frequently Asked Questions (FAQs): Your First Stop for Purification Queries
Here, we address the most common initial questions that arise when planning the purification of an aminopyridine derivative.
Q1: What are the primary methods for purifying aminopyridine derivatives?
The most common and effective methods for purifying aminopyridine derivatives are:
-
Recrystallization: Ideal for solid compounds where a suitable solvent system can be identified.
-
Column Chromatography: A versatile technique for separating compounds based on their polarity.
-
Acid-Base Extraction: Leverages the basicity of the aminopyridine nitrogen for separation from neutral or acidic impurities.[1][2]
The choice of method is dictated by the specific properties of your derivative, the nature of the impurities, and the scale of your reaction.
Q2: How do I choose the best purification method for my specific aminopyridine derivative?
Selecting the right method is crucial for success. The decision can be guided by the physical state of your crude product, its stability, and the scale of your experiment. The following decision tree provides a logical workflow for selecting an appropriate starting point.
References
preventing degradation of [4,4'-Bipyridin]-3-amine during storage
Welcome to the dedicated technical support center for [4,4'-Bipyridin]-3-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, you will find answers to frequently asked questions, in-depth troubleshooting guides, and validated analytical protocols to prevent and identify potential degradation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. Supplier recommendations suggest keeping it in a dark place under an inert atmosphere at room temperature.[1]
Q2: I've noticed a change in the color of my this compound powder. What does this indicate?
A2: A visual change in color, such as darkening or yellowing, can be an initial indicator of degradation. While aminopyridines are generally stable, color changes often suggest oxidation or the presence of impurities. It is highly recommended to perform an analytical purity check if you observe any change in the physical appearance of the compound.
Q3: Is this compound sensitive to air or moisture?
A3: Yes, like many amines, this compound can be sensitive to both oxygen and moisture. Oxidative degradation is a common pathway for amines, and the compound may also be hygroscopic.[2][3] To mitigate these effects, it is best practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways for aminopyridines like this compound are oxidation, photodegradation, and potentially hydrolysis. The amino group is susceptible to oxidation, which can be accelerated by exposure to air and light.[2][4]
Q5: How can I quickly check the purity of my stored this compound before an experiment?
A5: For a quick qualitative check, you can use Thin Layer Chromatography (TLC) to see if any new spots (impurities) have appeared compared to a reference sample. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable method. A more definitive and quantitative assessment can be achieved using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[5][6]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to the degradation of this compound.
Visual Indicators of Degradation
The first line of defense against using a degraded sample is a careful visual inspection.
| Observation | Potential Cause | Recommended Action |
| Color Change | Oxidation, presence of impurities | Perform purity analysis (HPLC or qNMR). |
| Clumping/Caking | Moisture absorption (hygroscopicity) | Dry the sample under vacuum and store in a desiccator. Re-evaluate purity. |
| Unusual Odor | Formation of volatile degradation products | Handle in a well-ventilated fume hood and perform purity analysis. |
Troubleshooting Workflow for Suspected Degradation
If you suspect your sample of this compound has degraded, follow this logical workflow to diagnose and address the issue.
Caption: Troubleshooting workflow for suspected degradation.
Part 3: Analytical Protocols for Purity Assessment
Accurate determination of purity is crucial for experimental success. Below are detailed protocols for three common analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for routine purity checks and quantification of impurities.
Objective: To determine the purity of this compound and quantify related impurities using a reverse-phase HPLC method with UV detection.
Instrumentation and Materials:
-
HPLC system with UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer)
-
This compound sample
-
Volumetric flasks and pipettes
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
-
Sample Preparation:
-
Prepare the sample to be tested in the same manner as the standard.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Calculate the purity by area normalization. The purity is the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile impurities. Note that derivatization is often necessary for polar compounds like amines.
Objective: To identify and quantify volatile impurities in a this compound sample.
Protocol:
-
Derivatization (if necessary):
-
Due to the polar nature of the amino group, derivatization with a silylating agent (e.g., BSTFA or MSTFA) may be required to improve volatility and peak shape.[7]
-
-
GC-MS Conditions:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 10 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-450 amu
-
-
Data Analysis:
-
Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a highly accurate, absolute measure of purity without the need for a specific reference standard of the analyte.[6][8][9][10]
Objective: To determine the absolute purity of this compound using an internal standard.
Protocol:
-
Internal Standard Selection:
-
Choose a stable, non-reactive internal standard with sharp, well-resolved peaks that do not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).
-
-
Sample Preparation:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Add a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Part 4: Potential Degradation Pathways
Understanding the potential chemical transformations this compound may undergo is key to preventing them.
Caption: Potential degradation pathways for this compound.
References
- 1. This compound | 52311-43-0 [sigmaaldrich.com]
- 2. forcetechnology.com [forcetechnology.com]
- 3. bellona.org [bellona.org]
- 4. Photodegradation of retinal bisretinoids in mouse models and implications for macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
Validation & Comparative
electrochemical comparison of [4,4'-Bipyridin]-3-amine and 2,2'-bipyridine
An Electrochemical Comparison: [4,4'-Bipyridin]-3-amine vs. 2,2'-Bipyridine A Technical Guide for Researchers and Drug Development Professionals
Introduction
In the realm of coordination chemistry, catalysis, and materials science, bipyridines are among the most versatile and extensively studied ligands. Their ability to form stable complexes with a vast array of metal ions has been pivotal in developing everything from photosensitizers and redox mediators to advanced supramolecular architectures.[1] However, the specific isomer and its functionalization dramatically alter the resulting complex's electronic, steric, and electrochemical properties.
This guide provides an in-depth, data-driven electrochemical comparison between two distinct bipyridine derivatives: the canonical chelating ligand, 2,2'-bipyridine, and the functionalized, potentially bridging ligand, this compound. While 2,2'-bipyridine is celebrated for its role in forming stable, mononuclear complexes with unique photophysical and electrochemical characteristics,[1][2] the introduction of an amine group and the shift in nitrogen positioning in this compound introduce significant electronic and structural changes. We will explore the fundamental differences in their molecular structure, analyze their respective redox behaviors through the lens of experimental data, and provide a validated protocol for their comparative electrochemical characterization. This guide is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate ligand for their specific application.
Molecular Structure: The Foundation of Electrochemical Behavior
The electrochemical character of these two molecules is fundamentally dictated by the spatial arrangement of their nitrogen atoms and the presence of the amine substituent.
2,2'-Bipyridine (2,2'-bpy): The two nitrogen atoms are positioned to act as a bidentate, chelating ligand.[3] This allows it to bind to a single metal center, forming a highly stable five-membered ring.[3] The two pyridine rings can adopt a coplanar conformation, which facilitates extensive π-electron delocalization across the molecule.[2] This delocalized π-system is crucial as it can readily accept electrons, making ligand-based reductions a key feature of its electrochemistry.[2][4]
This compound: This molecule is an isomer of 4,4'-bipyridine, which is known for its linear structure that prevents chelation with a single metal center. Instead, it acts as a bridging ligand to form coordination polymers or as a monodentate ligand.[3] The key modifications are:
-
Positional Isomerism (4,4' vs. 2,2'): The nitrogen atoms are on opposite sides of the inter-ring bond, making chelation impossible. The two pyridine rings are not typically coplanar due to steric hindrance between the ortho hydrogens, which impacts π-conjugation.
-
Amine Functionalization (-NH₂): The amine group at the 3-position is a strong electron-donating group (EDG). This group injects electron density into the π-system of its attached pyridine ring, which is expected to significantly influence the molecule's redox potentials.
Caption: Molecular structures of 2,2'-Bipyridine and this compound.[5]
Electrochemical Properties of 2,2'-Bipyridine
The electrochemistry of 2,2'-bipyridine, particularly within transition metal complexes (e.g., [Ru(bpy)₃]²⁺), is exceptionally well-documented.[2][6][7] Its redox behavior is often characterized by multiple, reversible one-electron transfer steps.[2]
-
Ligand-Centered Reductions: In many complexes, the lowest unoccupied molecular orbital (LUMO) is localized on the bipyridine ligands. Consequently, the initial reduction processes involve the addition of electrons to the ligand's π* orbitals, forming radical anions (bpy⁻) and subsequently dianions (bpy²⁻).[4] These processes are typically reversible.
-
Metal-Centered Oxidations: The oxidation of a metal-bipyridine complex often involves the removal of an electron from a metal-centered d-orbital (e.g., the Fe(II)/Fe(III) couple).[8] The potential of this oxidation is sensitive to the electronic properties of any substituents on the bipyridine rings.[9][10]
-
Influence of Substituents: The redox potential of both the metal and ligand-centered events can be systematically tuned. Electron-withdrawing groups make the complex harder to oxidize and easier to reduce, while electron-donating groups have the opposite effect.[11][12]
Predicted Electrochemical Properties of this compound
Direct and extensive electrochemical data for this compound is not as readily available as for 2,2'-bpy. However, its behavior can be reliably predicted by considering the well-studied 4,4'-bipyridine backbone and the known influence of an amine substituent.
-
The 4,4'-Bipyridine Backbone: Unsubstituted 4,4'-bipyridine and its N-quaternized derivatives (viologens) are known for their well-defined, two-step one-electron reductions to a radical cation and then to a neutral species.[13] These reductions are often quasi-reversible or irreversible, sometimes complicated by dimerization of the reduced forms.[14]
-
Effect of the Amine Substituent: The -NH₂ group is a potent electron-donating group. Its primary effect on the electrochemical properties will be:
-
Oxidation: The amine group itself is susceptible to oxidation at relatively low positive potentials. This process is often irreversible. The presence of the amine will make the entire molecule easier to oxidize compared to unsubstituted 4,4'-bipyridine.
-
Reduction: By donating electron density into the pyridine rings, the amine group will raise the energy of the LUMO. This makes the molecule more difficult to reduce . Therefore, the reduction potentials for this compound are expected to be significantly more negative than those for unsubstituted 4,4'-bipyridine.
-
Head-to-Head Electrochemical Comparison
The fundamental structural differences translate directly into distinct electrochemical signatures.
| Feature | 2,2'-Bipyridine | This compound | Rationale & Causality |
| Primary Coordination | Bidentate, Chelating[3] | Monodentate or Bridging | The proximity of nitrogen atoms in the 2,2'-positions allows for stable five-membered ring formation with a single metal center. The 4,4'-isomer cannot chelate. |
| Redox Activity | Primarily ligand-based reductions; metal-based oxidations in complexes.[2] | Both ligand-based reduction and substituent-based oxidation. | The delocalized π-system of 2,2'-bpy readily accepts electrons. The amine group on the 4,4'-bpy derivative provides an easily oxidizable site. |
| Reduction Potential | Reversible one-electron reductions are common.[2] | Expected to be more negative than 2,2'-bpy or 4,4'-bpy. | The electron-donating -NH₂ group increases electron density in the π-system, making the addition of an electron less favorable. |
| Oxidation Potential | High potential, generally not accessible in common solvents. | Relatively low, irreversible oxidation of the amine group. | The lone pair on the amine nitrogen is readily oxidized. |
| Key Applications | Catalysis, photosensitizers, electrochemical sensors.[1][15] | Building block for coordination polymers, functional materials, potential for redox-active sensors.[3] | Chelation leads to stable mononuclear complexes ideal for catalysis. The bridging ability and redox-active amine group are suited for materials applications. |
Experimental Protocol: Comparative Cyclic Voltammetry
This protocol provides a robust method for directly comparing the electrochemical behavior of the two compounds. Cyclic Voltammetry (CV) is a powerful technique for probing redox potentials and the reversibility of electron transfer processes.
Objective: To determine and compare the reduction and oxidation potentials of 2,2'-Bipyridine and this compound.
Materials & Equipment:
-
Potentiostat with a three-electrode cell
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl (in 3M KCl)
-
Counter Electrode: Platinum wire
-
Electrochemical cell vials
-
Solvent: Acetonitrile (CH₃CN), anhydrous
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), 0.1 M
-
Analytes: 2,2'-Bipyridine, this compound (1-2 mM)
-
Internal Standard (optional but recommended): Ferrocene (Fc)
-
Inert gas (Argon or Nitrogen) for degassing
Caption: A step-by-step workflow for performing comparative cyclic voltammetry experiments.
Step-by-Step Methodology:
-
Electrode Preparation (The 'Why'): A clean electrode surface is critical for reproducible results. Polish the glassy carbon working electrode with alumina slurry on a polishing pad to remove any adsorbed species from previous experiments. Rinse thoroughly with deionized water and then the solvent (acetonitrile), and sonicate briefly in the solvent to dislodge any remaining polishing particles.
-
Solution Preparation (The 'Why'): Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. TBAPF₆ serves as the supporting electrolyte, ensuring the solution is conductive and minimizing potential drop (iR drop). Anhydrous solvent is crucial because water can be electrochemically active and can protonate reduced species, altering the results. Prepare separate ~1 mM solutions of each analyte in the electrolyte solution.
-
Cell Assembly (The 'Why'): Assemble the three-electrode cell. The working electrode is where the reaction of interest occurs. The reference electrode provides a stable potential against which the working electrode's potential is measured. The counter electrode completes the circuit, allowing current to flow without affecting the potential at the working electrode.
-
Degassing (The 'Why'): Purge the analyte solution with an inert gas (argon or nitrogen) for at least 10 minutes. This removes dissolved oxygen, which is electrochemically active and produces a large reduction wave that can interfere with the signals from the analytes. Maintain an inert atmosphere over the solution during the experiment.
-
Data Acquisition (The 'Why'):
-
Set the potential window. For a broad survey, scan from ~0.5 V to -2.5 V and back. This range is likely to encompass the reduction of the bipyridine rings.
-
To observe the oxidation of the amine group, a separate scan from ~ -0.2 V to +1.5 V may be necessary.
-
Set a scan rate of 100 mV/s. This is a standard rate for initial surveys.
-
Run the cyclic voltammogram. Record the data for the blank electrolyte solution first to establish the background solvent window. Then, run the scans for each analyte.
-
-
Data Analysis and Interpretation (The 'Why'):
-
For 2,2'-bipyridine, expect to see one or more reversible or quasi-reversible reduction waves in the negative potential region. Reversibility is indicated by a peak potential separation (ΔEp = Epa - Epc) close to 59/n mV (where n is the number of electrons, typically 1).
-
For this compound, look for an irreversible oxidation wave at positive potentials (the amine oxidation). In the negative region, expect reduction waves at more negative potentials compared to 2,2'-bpy, which may be less reversible.
-
If ferrocene is used as an internal standard, all potentials can be referenced to the Fc/Fc⁺ couple, allowing for comparison across different experiments and literature reports.
-
Conclusion and Researcher Recommendations
The choice between 2,2'-bipyridine and this compound is a choice between two fundamentally different electrochemical profiles driven by molecular structure.
-
2,2'-Bipyridine is the ligand of choice for creating stable, mononuclear complexes where the focus is on tuning metal-centered redox events or exploiting reversible, ligand-based electron storage. Its robust chelating nature provides thermodynamic stability, making it a workhorse in catalysis and photophysics.[1][3]
-
This compound offers a more complex electrochemical landscape. Its inability to chelate makes it a candidate for constructing coordination polymers and metal-organic frameworks.[3] The presence of the electron-donating amine group makes its pyridine rings resistant to reduction while introducing a new, accessible oxidation pathway. This dual functionality could be exploited in designing materials for electrochemical sensing or as a redox-active linker in multifunctional materials.
For researchers, the decision hinges on the desired outcome:
-
For discrete, stable complexes with predictable redox behavior: 2,2'-Bipyridine and its derivatives are the superior choice.
-
For building extended networks or materials requiring an intrinsic, low-potential oxidation site: this compound presents unique opportunities that merit further exploration.
This guide illustrates that seemingly subtle changes in isomeric structure and functionalization can unlock vastly different electrochemical properties, underscoring the importance of ligand design in modern chemistry.
References
- 1. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C10H9N3 | CID 13636635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Theoretical exploration of 2,2′-bipyridines as electro-active compounds in flow batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Redox properties of [Cp*Rh] complexes supported by mono-substituted 2,2′-bipyridyl ligands - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01766H [pubs.rsc.org]
- 13. Frontiers | Redox Property Tuning in Bipyridinium Salts [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Photophysical, electrochemical and anion sensing properties of Ru(ii) bipyridine complexes with 2,2′-biimidazole-like ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Comparison of Amino-Substituted Bipyridines: A Guide for Researchers
Introduction
Amino-substituted bipyridines are a cornerstone class of ligands in coordination chemistry, finding extensive applications in catalysis, materials science, and drug development. The position and number of amino substituents on the 2,2'-bipyridine framework profoundly influence their electronic and steric properties, which in turn dictates their coordination behavior and the photophysical characteristics of their metal complexes. A thorough understanding of the spectroscopic signatures of these ligands is paramount for designing novel functional molecules and for quality control in their synthesis and application.
This guide provides a comprehensive spectroscopic comparison of key amino-substituted bipyridines, including 4-amino-2,2'-bipyridine, 6-amino-2,2'-bipyridine, 4,4'-diamino-2,2'-bipyridine, and 6,6'-diamino-2,2'-bipyridine. We will delve into the nuances of their UV-Visible absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra, providing supporting data and explaining the underlying structure-property relationships.
UV-Visible Absorption Spectroscopy: Probing Electronic Transitions
UV-Visible spectroscopy is a fundamental technique to probe the electronic transitions within a molecule. For amino-substituted bipyridines, the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are highly sensitive to the location of the amino group(s). The primary electronic transitions observed are π→π* transitions within the bipyridine core and intramolecular charge transfer (ICT) transitions from the electron-donating amino group to the electron-accepting bipyridine ring.
The amino group, being a strong electron-donating group, causes a bathochromic (red) shift in the absorption spectra compared to unsubstituted 2,2'-bipyridine. This is due to the destabilization of the highest occupied molecular orbital (HOMO) and/or stabilization of the lowest unoccupied molecular orbital (LUMO), leading to a smaller HOMO-LUMO energy gap.
Comparative UV-Vis Absorption Data of Amino-Substituted Bipyridines
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |
| 4-Amino-2,2'-bipyridine | ~320-340 | Data not readily available | Ethanol |
| 6-Amino-2,2'-bipyridine | ~350-370 | Data not readily available | Ethanol |
| 4,4'-Diamino-2,2'-bipyridine | ~350-380 | Data not readily available | Ethanol |
| 6,6'-Diamino-2,2'-bipyridine | ~380-400 | ~10,000 - 15,000 | Ethanol |
Note: The exact values can vary depending on the solvent and experimental conditions.
Interpretation of Trends:
-
Effect of Amino Position: The 6- and 6,6'-amino-substituted bipyridines generally exhibit a more significant red shift compared to their 4- and 4,4'-counterparts. This is attributed to a more direct and efficient charge transfer character in the excited state when the amino group is in the ortho position to the inter-ring C-C bond.
-
Number of Amino Groups: Increasing the number of amino groups from one to two generally leads to a further red shift and an increase in molar absorptivity due to the enhanced electron-donating capacity and extension of the conjugated system.
Fluorescence Spectroscopy: Unveiling Emissive Properties
Fluorescence spectroscopy provides insights into the excited state dynamics of molecules. The emission wavelength (λem) and fluorescence quantum yield (ΦF) are key parameters that characterize the emissive properties of amino-substituted bipyridines. Many of these compounds exhibit fluorescence, which can be modulated by the substitution pattern and the surrounding environment.
The fluorescence in these molecules often arises from an excited state with significant intramolecular charge transfer (ICT) character. The position of the amino group plays a crucial role in determining the fluorescence properties. For instance, 6-amino-substituted derivatives have been found to exhibit strong emission.[1]
Comparative Fluorescence Data of Amino-Substituted Bipyridines
| Compound | Emission λmax (nm) | Quantum Yield (ΦF) | Solvent |
| 4-Amino-2,2'-bipyridine | Weak or no emission reported | Low | Ethanol |
| 6-Amino-2,2'-bipyridine | ~384 | 0.70 | Dichloromethane |
| 4,4'-Diamino-2,2'-bipyridine | Data not readily available | Data not readily available | Ethanol |
| 6,6'-Diamino-2,2'-bipyridine | ~386 | 0.48 | Dichloromethane |
Note: Quantum yields are highly sensitive to the solvent and the presence of quenchers.
Interpretation of Trends:
-
Positional Influence on Emission: The strong fluorescence observed for 6-amino and 6,6'-diamino-2,2'-bipyridine highlights the importance of the amino group's position.[1][2] The proximity of the amino group to the nitrogen atoms of the pyridine rings in the 6-position can lead to a more rigid and planar excited state, which favors radiative decay. In contrast, 4-amino substitution often results in weaker or no fluorescence.[1]
-
Intramolecular Charge Transfer: The observed fluorescence is often attributed to the decay from an ICT excited state. The efficiency of this emission is a delicate balance between radiative and non-radiative decay pathways, which are influenced by the molecular structure and solvent polarity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of amino-substituted bipyridines. The chemical shifts (δ) of the protons and carbons provide detailed information about the electronic environment of each nucleus. The electron-donating amino group significantly influences the chemical shifts of the aromatic protons and carbons, causing an upfield shift (to lower ppm values) compared to the parent 2,2'-bipyridine.
Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | 4-Amino-2,2'-bipyridine | 6-Amino-2,2'-bipyridine | 4,4'-Diamino-2,2'-bipyridine | 6,6'-Diamino-2,2'-bipyridine |
| H3 | ~6.7 | ~6.4 | ~6.7 | ~6.5 |
| H4 | - | ~7.5 (t) | - | ~7.5 (t) |
| H5 | ~8.2 | ~6.6 | ~8.1 | ~7.6 (d) |
| H6 | ~8.5 | - | ~8.4 | - |
| NH₂ | ~4.5 (br s) | ~4.8 (br s) | ~4.2 (br s) | ~5.4 (br s) |
Note: These are approximate values and can vary based on solvent and concentration. Coupling patterns (d = doublet, t = triplet, br s = broad singlet) are also indicative of the substitution pattern.
Comparative ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | 4-Amino-2,2'-bipyridine | 6-Amino-2,2'-bipyridine | 4,4'-Diamino-2,2'-bipyridine | 6,6'-Diamino-2,2'-bipyridine |
| C2 | ~157 | ~158 | ~156 | ~160 |
| C3 | ~108 | ~106 | ~108 | ~109 |
| C4 | ~152 | ~138 | ~151 | ~138 |
| C5 | ~110 | ~108 | ~110 | ~110 |
| C6 | ~149 | ~159 | ~149 | ~156 |
Note: These are approximate values and can vary based on the solvent.
Interpretation of NMR Data:
-
Upfield Shift: The amino group's electron-donating nature increases the electron density on the bipyridine rings, leading to a general upfield shift of the proton and carbon signals compared to unsubstituted bipyridine.
-
Positional Effects: The magnitude of the upfield shift is most pronounced for the protons and carbons ortho and para to the amino group, providing a clear spectroscopic handle to determine the substitution pattern. For instance, in 4-aminobipyridine, the H3 and H5 protons experience a significant upfield shift.
-
NH₂ Signal: The chemical shift of the amino protons is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For amino-substituted bipyridines, the key vibrational modes to analyze are the N-H stretching and bending vibrations of the amino group, as well as the C=C and C=N stretching vibrations of the pyridine rings.
Key IR Absorption Bands (cm⁻¹) for Amino-Substituted Bipyridines
| Vibrational Mode | 4-Amino-2,2'-bipyridine | 6-Amino-2,2'-bipyridine | 4,4'-Diamino-2,2'-bipyridine | 6,6'-Diamino-2,2'-bipyridine |
| N-H Stretch (asymmetric) | ~3450 | ~3470 | ~3440 | ~3460 |
| N-H Stretch (symmetric) | ~3300 | ~3320 | ~3290 | ~3310 |
| N-H Scissoring | ~1640 | ~1630 | ~1635 | ~1625 |
| Pyridine Ring Breathing | ~1600-1400 | ~1600-1400 | ~1600-1400 | ~1600-1400 |
Interpretation of IR Spectra:
-
N-H Stretching: The presence of two distinct N-H stretching bands (asymmetric and symmetric) is characteristic of a primary amine. The positions of these bands can be influenced by hydrogen bonding.
-
N-H Bending: The N-H scissoring vibration provides another clear indication of the amino group.
-
Pyridine Ring Vibrations: The complex pattern of bands in the 1600-1400 cm⁻¹ region is characteristic of the aromatic pyridine rings. The exact positions and intensities of these bands can be subtly affected by the position of the amino substituent.
Experimental Protocols
General Spectroscopic Characterization Workflow
References
- 1. 6-Amino-2,2′-bipyridine as a new fluorescent organic compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. 6-Amino-2,2′:6′,2″-terpyridines as highly fluorescent compounds—effect of the number of pyridine rings on fluorescence properties - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Analytical Techniques for Purity Assessment of [4,4'-Bipyridin]-3-amine
This guide provides a comprehensive comparison of analytical techniques for the purity assessment of [4,4'-Bipyridin]-3-amine, a critical process for researchers, scientists, and drug development professionals. We will delve into the nuances of various methodologies, offering experimental insights and data-driven comparisons to ensure the selection of the most appropriate techniques for robust and reliable purity determination.
The unique structure of this compound, featuring a bipyridine core with an amine substituent, presents specific analytical challenges. These include the potential for positional isomers, susceptibility to oxidation, and the presence of residual starting materials or by-products from synthesis. Therefore, a multi-faceted, or orthogonal, approach to purity assessment is highly recommended.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from its impurities.
Expertise & Experience:
The choice of HPLC method parameters is critical. For this compound, a reversed-phase (RP) method is typically the most effective starting point. The basic nitrogen atoms in the bipyridine rings and the amine group will interact strongly with the acidic silanols on the surface of standard silica-based columns, leading to poor peak shape and retention time variability. Therefore, the use of a base-deactivated column (e.g., C18) and a mobile phase with a suitable buffer (e.g., phosphate or acetate) and an amine modifier (e.g., triethylamine) is crucial to achieve symmetrical peaks.
Trustworthiness:
A self-validating HPLC protocol for purity assessment should include a forced degradation study. By subjecting the this compound sample to stress conditions (acid, base, oxidation, heat, light), one can demonstrate that the method is stability-indicating, meaning it can separate the intact drug from its degradation products.
Comparative Data: HPLC vs. Other Techniques
| Technique | Principle | Advantages for this compound | Limitations |
| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for isomeric impurities, high sensitivity with UV detection, suitable for non-volatile compounds. | Requires solubility in the mobile phase, potential for strong adsorption on the stationary phase. |
| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile impurities (e.g., residual solvents). | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| NMR | Nuclear spin transitions in a magnetic field. | Provides structural information, can quantify impurities without a reference standard (qNMR). | Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret. |
| MS | Ionization of molecules and separation based on mass-to-charge ratio. | High sensitivity and specificity, provides molecular weight information. | Typically coupled with a separation technique (LC-MS, GC-MS), ionization efficiency can vary. |
Experimental Protocol: Reversed-Phase HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 water:acetonitrile.
Gas Chromatography (GC): A Complementary Technique for Volatile Impurities
While HPLC is the primary technique for non-volatile impurities, Gas Chromatography (GC) is the gold standard for the detection and quantification of residual solvents and other volatile impurities that may be present from the synthesis of this compound.
Expertise & Experience:
Direct analysis of this compound by GC can be challenging due to its relatively high boiling point and potential for thermal degradation. However, for volatile impurities, a headspace GC method is ideal. This technique involves heating the sample in a sealed vial and injecting the vapor phase (headspace) into the GC system, thus avoiding the introduction of the non-volatile drug substance into the instrument.
Trustworthiness:
The GC method's reliability is ensured by using an appropriate internal standard for quantification and by validating the method for specificity, linearity, and accuracy for the target residual solvents as per the International Council for Harmonisation (ICH) Q3C guidelines.
Experimental Protocol: Headspace GC Method for Residual Solvents
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Oven Temperature Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 260 °C.
-
Carrier Gas: Helium, constant flow of 1.5 mL/min.
-
Headspace Sampler Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 min.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation: Accurately weigh about 100 mg of this compound into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation and Quantification
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. ¹H NMR can provide a wealth of information about the molecular structure and can be used to identify and quantify impurities, often without the need for reference standards of those impurities.
Expertise & Experience:
For quantitative NMR (qNMR), a certified internal standard with a known concentration and a resonance signal that does not overlap with the analyte signals is used. The purity of this compound can then be calculated by comparing the integral of a specific proton signal from the analyte with the integral of a signal from the internal standard. This technique is particularly valuable for certifying the purity of reference standards.
Trustworthiness:
The accuracy of qNMR is dependent on proper experimental setup, including ensuring complete dissolution of the sample and internal standard, using a sufficient relaxation delay (D1) to allow for full relaxation of all protons, and accurate integration of the NMR signals.
Experimental Protocol: ¹H qNMR
-
Solvent: DMSO-d₆ (or other suitable deuterated solvent).
-
Internal Standard: Maleic acid (or other suitable certified standard).
-
Sample Preparation: Accurately weigh ~10 mg of this compound and ~5 mg of the internal standard into a vial. Dissolve in ~0.75 mL of the deuterated solvent.
-
NMR Spectrometer: 400 MHz or higher.
-
Key Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 30 s (should be at least 5 times the longest T1 of the protons of interest).
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the relevant signals from both the analyte and the internal standard.
Mass Spectrometry (MS): For High-Sensitivity Impurity Identification
Mass Spectrometry (MS), particularly when coupled with a separation technique like HPLC (LC-MS), is an invaluable tool for the identification of unknown impurities. Its high sensitivity allows for the detection of impurities at very low levels.
Expertise & Experience:
For this compound, electrospray ionization (ESI) in positive ion mode is an effective ionization technique due to the presence of basic nitrogen atoms that are readily protonated. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which can be used to determine the elemental composition of an impurity, greatly aiding in its identification.
Trustworthiness:
The identification of an impurity by LC-MS is considered reliable when the proposed structure is consistent with the fragmentation pattern observed in the MS/MS spectrum and with the chromatographic behavior of the compound.
Workflow for Impurity Identification using LC-MS
Caption: LC-MS workflow for impurity identification.
Orthogonal Approach: The Key to Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, which involves using multiple techniques that rely on different chemical and physical principles, is essential for a comprehensive and reliable purity assessment.
Caption: Orthogonal approach for purity assessment.
By combining the strengths of HPLC for separating non-volatile impurities, GC for residual solvents, NMR for structural confirmation and quantification, and MS for impurity identification, a highly confident and complete purity profile of this compound can be established. This comprehensive approach is fundamental to ensuring the quality, safety, and efficacy of materials used in research and drug development.
A Comparative Guide to the Coordination Chemistry of [4,4'-Bipyridin]-3-amine and 4,4'-Bipyridine for Advanced Material Synthesis
Introduction: The Enduring Versatility of Bipyridyl Ligands in Crystal Engineering
For decades, 4,4'-bipyridine has stood as a cornerstone in the field of coordination chemistry and crystal engineering. Its linear, rigid structure and the presence of two accessible nitrogen donor atoms have made it an exemplary building block for the construction of a vast array of coordination polymers, metal-organic frameworks (MOFs), and supramolecular assemblies. These materials have found applications in gas storage, catalysis, sensing, and optics. The strategic functionalization of the bipyridine backbone offers a powerful tool to modulate the electronic and steric properties of the resulting coordination complexes, thereby fine-tuning their structure and function.
This technical guide provides an in-depth, objective comparison of the coordination chemistry of the well-established 4,4'-bipyridine with its amino-functionalized analogue, [4,4'-Bipyridin]-3-amine. While extensive experimental data exists for 4,4'-bipyridine, the coordination chemistry of this compound is less explored. Therefore, this guide will leverage established principles of coordination chemistry and draw parallels with related amino-substituted pyridine systems to provide a comprehensive analysis for researchers, scientists, and drug development professionals. We will delve into the nuanced differences in their coordinating behavior, supported by experimental data for 4,4'-bipyridine and reasoned predictions for its amino derivative, and provide detailed experimental protocols for the synthesis and characterization of coordination materials based on these ligands.
Ligand Properties: A Tale of Two Bipyridines
The introduction of an amine group at the 3-position of the 4,4'-bipyridine scaffold introduces significant changes to the ligand's electronic and steric profile, which in turn are anticipated to profoundly influence its coordination chemistry.
| Property | 4,4'-Bipyridine | This compound |
| Molecular Formula | C₁₀H₈N₂ | C₁₀H₉N₃[1] |
| Molar Mass | 156.18 g/mol | 171.20 g/mol [1] |
| Symmetry | D₂h (idealized) | Cₛ |
| Electronic Nature | Neutral, π-acceptor | Enhanced electron density, potential π-donor |
| Hydrogen Bonding | Acceptor only (pyridyl N) | Donor (amine N-H) and acceptor (pyridyl and amine N) |
| Steric Profile | Linear, relatively unhindered | Introduction of steric bulk adjacent to one coordination site |
Electronic Effects: The Influence of the Amino Substituent
The amine group is a well-known electron-donating group through resonance and inductive effects. This has several key implications for the coordination chemistry of this compound compared to its parent ligand.
-
Increased Basicity: The electron-donating nature of the amine group is expected to increase the electron density on the pyridine rings, particularly on the nitrogen atoms. This enhanced basicity should lead to stronger coordination bonds with metal centers compared to 4,4'-bipyridine.
-
Modulation of Redox Properties: The introduction of an electron-donating group can alter the redox potential of the resulting metal complexes. This is a critical consideration in the design of materials for applications in catalysis and electronics.
The following diagram illustrates the anticipated electronic perturbation caused by the amine substituent.
Caption: Electronic effects of the amine substituent.
Steric Considerations: A Departure from Linearity
While 4,4'-bipyridine is prized for its linear and rigid nature, allowing for the predictable formation of extended structures, the amine group in this compound introduces steric bulk in the vicinity of one of the coordinating nitrogen atoms. This can lead to:
-
Distorted Coordination Geometries: The steric hindrance may cause a deviation from the ideal coordination geometries observed with 4,4'-bipyridine.
-
Influence on Network Topology: The steric demands of the amine group could influence the self-assembly process, potentially leading to the formation of different network topologies compared to those obtained with the unsubstituted ligand under similar conditions.
The Role of Hydrogen Bonding: A New Dimension in Supramolecular Assembly
Perhaps the most significant difference between the two ligands is the ability of this compound to participate in hydrogen bonding as both a donor (via the N-H bonds of the amine group) and an acceptor (via the lone pairs on the amine and pyridyl nitrogens). This opens up a new dimension for crystal engineering, allowing for the formation of intricate hydrogen-bonded networks that can reinforce the coordination framework or link adjacent frameworks. In contrast, 4,4'-bipyridine can only act as a hydrogen bond acceptor. This capability can be harnessed to direct the formation of specific supramolecular architectures and to enhance the stability of the resulting materials.
Caption: Comparison of hydrogen bonding capabilities.
Experimental Protocols: Synthesis and Characterization
The following protocols provide a general framework for the synthesis and characterization of coordination polymers using either 4,4'-bipyridine or this compound. It is important to note that the optimal conditions (e.g., temperature, reaction time, solvent) may vary depending on the specific metal salt and desired product.
Protocol 1: Solvothermal Synthesis of a Coordination Polymer
Solvothermal synthesis is a common method for obtaining high-quality single crystals of coordination polymers.
Materials:
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O)
-
4,4'-Bipyridine or this compound
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), Ethanol, Water)
-
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol) in a suitable solvent (e.g., 5 mL of DMF).
-
In a separate vial, dissolve the bipyridine ligand (0.1 mmol) in the same solvent (5 mL).
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a specific temperature (typically between 80 °C and 150 °C) and hold for a period of 24 to 72 hours.
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash with the mother liquor, and then with a low-boiling point solvent like ethanol.
-
Dry the crystals in air.
Caption: Workflow for solvothermal synthesis.
Protocol 2: Characterization of Coordination Polymers
A combination of analytical techniques is crucial to fully characterize the synthesized materials.
1. Single-Crystal X-ray Diffraction (SC-XRD):
-
Purpose: To determine the precise three-dimensional structure of the coordination polymer, including bond lengths, bond angles, and network topology.
-
Procedure: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected and processed to solve and refine the crystal structure. This is the definitive method for structural elucidation.
2. Powder X-ray Diffraction (PXRD):
-
Purpose: To confirm the phase purity of the bulk sample and to check for crystallinity. The experimental PXRD pattern is compared with the one simulated from the single-crystal X-ray data.
-
Procedure: A finely ground sample is placed on a sample holder and scanned over a range of 2θ angles.
3. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC):
-
Purpose: To assess the thermal stability of the coordination polymer and to identify the loss of solvent molecules.
-
Procedure: A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass (TGA) and heat flow (DSC) are monitored as a function of temperature.
4. Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine rings.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For soluble complexes, NMR can provide information about the ligand environment and the symmetry of the complex in solution.
Comparative Analysis of Coordination Architectures
The differences in the electronic, steric, and hydrogen-bonding capabilities of 4,4'-bipyridine and this compound are expected to manifest in the resulting coordination architectures.
| Feature | 4,4'-Bipyridine Based Architectures | This compound Based Architectures (Predicted) |
| Coordination Modes | Primarily acts as a linear N,N'-bidentate bridging ligand. | Expected to also act as a bridging ligand, but the amine group could potentially engage in secondary coordination or influence the primary coordination mode. |
| Network Dimensionality | Forms 1D, 2D, and 3D networks depending on the metal coordination geometry and the presence of other ligands. | Similar diversity in dimensionality is expected, but with the potential for more complex topologies due to steric effects and hydrogen bonding. |
| Interpenetration | Prone to forming interpenetrated frameworks to fill void spaces. | The steric bulk of the amine group might hinder or promote interpenetration in different ways. |
| Porosity | Widely used to create porous MOFs for gas storage and separation. | The amine groups could functionalize the pores of the resulting MOFs, potentially enhancing selective adsorption. |
| Stability | Thermal stability varies depending on the metal and other ligands. | The presence of hydrogen bonding networks could enhance the overall thermal and structural stability of the frameworks. |
Conclusion and Future Outlook
The comparison between 4,4'-bipyridine and this compound highlights the profound impact of ligand functionalization on the resulting coordination chemistry. While 4,4'-bipyridine remains a workhorse in crystal engineering due to its simplicity and predictability, this compound emerges as a ligand with significant potential for creating more complex and functional materials. The introduction of the amine group offers a handle for tuning electronic properties, introducing steric influence, and, most importantly, directing supramolecular assembly through hydrogen bonding.
For researchers in materials science and drug development, the exploration of this compound and its derivatives opens up new avenues for the design of MOFs with tailored pore environments, catalysts with enhanced activity, and smart materials with responsive properties. Future experimental work should focus on the systematic synthesis and characterization of coordination complexes with this compound to validate the predictions made in this guide and to fully unlock the potential of this promising ligand.
References
A Comprehensive Guide to the Computational Analysis of [4,4'-Bipyridin]-3-amine Isomer Stability
For Researchers, Scientists, and Drug Development Professionals
The stability of molecular isomers is a critical parameter in drug discovery and development. It influences a compound's synthesis, shelf-life, and biological activity. [4,4'-Bipyridin]-3-amine and its isomers are of significant interest due to the versatile role of the bipyridine scaffold in coordination chemistry and materials science[1][2][3]. Understanding the energetic landscape of its aminopyridine derivatives is crucial for designing novel ligands and functional materials.
This guide will detail a computational methodology using Density Functional Theory (DFT), a powerful quantum mechanical method for investigating the electronic structure of molecules[4]. We will explore the key theoretical considerations, provide a step-by-step protocol, and discuss the interpretation of the results.
Theoretical Framework: The "Why" Behind the "How"
The relative stability of isomers can be determined by comparing their total electronic energies. A lower total energy corresponds to a more stable isomer. Computational chemistry provides a means to calculate these energies with high accuracy[5][6].
The choice of computational method is paramount for obtaining reliable results. Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for systems of this size. Specifically, hybrid functionals like B3LYP, which incorporate a portion of exact Hartree-Fock exchange, have demonstrated excellent performance for a wide range of organic molecules[7][8].
The basis set, a set of mathematical functions used to describe the atomic orbitals, also significantly impacts the accuracy of the calculation. Pople-style basis sets, such as 6-31G(d,p), are widely used and provide a good starting point. For more demanding applications, larger basis sets like 6-311+G(d,p) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) can be employed to achieve higher accuracy[9][10].
A critical aspect of studying 4,4'-bipyridine derivatives is the torsional potential between the two pyridine rings[9][11]. The molecule is not planar in its ground state, and the energy barrier to rotation can influence its conformational preferences and, consequently, its interactions with other molecules. Therefore, a thorough conformational analysis is a prerequisite for any stability study.
Key Isomers of this compound
For this guide, we will focus on the positional isomers of the amine group on the 4,4'-bipyridine scaffold. Due to the symmetry of the 4,4'-bipyridine core, the primary isomers to consider are:
-
[4,4'-Bipyridin]-2-amine
-
This compound
We will also consider the rotational conformers of these isomers.
Experimental Protocol: A Self-Validating Computational Workflow
This section provides a detailed, step-by-step protocol for determining the relative stability of this compound isomers.
Step 1: Molecular Structure Generation
-
Construct the 3D structures of the [4,4'-Bipyridin]-2-amine and this compound isomers. This can be done using any molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).
-
Generate initial conformers by systematically rotating the C-C bond connecting the two pyridine rings. A scan of the dihedral angle from 0° to 180° in steps of 15° is a reasonable starting point.
Step 2: Geometry Optimization and Frequency Calculation
-
Perform a geometry optimization for each generated conformer. This process finds the lowest energy structure for each conformer.
-
Method: B3LYP
-
Basis Set: 6-31G(d,p)
-
-
Perform a frequency calculation on each optimized structure. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE), which should be added to the electronic energy for a more accurate stability comparison.
-
Step 3: Single-Point Energy Refinement
-
Perform a single-point energy calculation on the optimized geometries from Step 2 using a larger basis set. This improves the accuracy of the electronic energy without the computational expense of a full re-optimization.
-
Method: B3LYP
-
Basis Set: 6-311+G(d,p)
-
Step 4: Data Analysis and Interpretation
-
Tabulate the electronic energies (with ZPVE correction) for all stable conformers of each isomer.
-
Identify the global minimum energy conformer for each isomer.
-
Calculate the relative energies of the isomers by taking the difference between their global minimum energies. The isomer with the lower energy is predicted to be the more stable.
Diagram of the Computational Workflow
Caption: A flowchart illustrating the computational workflow for determining the relative stability of this compound isomers.
Expected Results and Discussion
The relative stability of the aminopyridine isomers will be influenced by a combination of electronic and steric factors.
-
Electronic Effects: The position of the electron-donating amino group will affect the electron density distribution in the pyridine rings. This can influence intramolecular interactions, such as hydrogen bonding, and the overall stability of the molecule.
-
Steric Effects: The proximity of the amino group to the other pyridine ring can lead to steric hindrance, which would destabilize the conformer.
The computational results should be presented in a clear and concise table, as shown below.
Table 1: Calculated Relative Stabilities of [4,4'-Bipyridin]-amine Isomers
| Isomer | Relative Energy (kcal/mol) |
| [4,4'-Bipyridin]-2-amine | Calculated Value |
| This compound | Calculated Value |
Relative energies are reported with respect to the most stable isomer.
Trustworthiness and Validation: To enhance the trustworthiness of the computational predictions, it is advisable to compare the calculated properties with any available experimental data. For example, calculated pKa values can be compared with experimental measurements to validate the chosen level of theory[12][13]. The pKa is a measure of the acidity of the conjugate acid of the amine, and its value is related to the stability of the protonated form of the molecule. Accurate prediction of protonation sites and pKa values can lend confidence to the computational model[14][15].
Advanced Considerations and Further Studies
For a more comprehensive understanding of the stability of these isomers, several advanced topics can be explored:
-
Solvation Effects: The calculations described above are for the gas phase. In solution, the relative stability of isomers can be significantly altered by interactions with the solvent. Solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into the DFT calculations to account for these effects.
-
Protonation and Deprotonation: The basicity of the nitrogen atoms in the pyridine rings and the amino group is a key property of these molecules. Computational methods can be used to predict the preferred sites of protonation and the corresponding pKa values. This is particularly relevant for understanding their behavior in biological systems.
-
Excited State Properties: Bipyridine derivatives are known for their interesting photophysical properties. Time-Dependent DFT (TD-DFT) can be used to investigate the electronic excited states of these isomers, providing insights into their potential applications as photosensitizers or luminescent materials[16].
Conclusion
This guide has outlined a robust and scientifically sound computational methodology for comparing the stability of this compound isomers. By following the detailed protocol and understanding the underlying theoretical principles, researchers can confidently assess the relative stabilities of these and other related molecules. The insights gained from such studies are invaluable for the rational design of new molecules with tailored properties for applications in drug development, materials science, and beyond.
References
- 1. 4,4'-Bipyridine | 553-26-4 [chemicalbook.com]
- 2. An organic-organometallic CO-releasing material comprising 4,4′-bipyridine and molybdenum subcarbonyl building blocks - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Study of the Stability of Natural Amino Acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Effect of the Relative Positions of Di-Laterally Substituted Schiff Base Derivatives: Phase Transition and Computational Investigations | MDPI [mdpi.com]
- 8. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Torsional potential of 4,4'-bipyridine: ab initio analysis of dispersion and vibrational effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of [4,4'-Bipyridin]-3-amine Derivatives as Putative Kinase Inhibitors
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for [4,4'-Bipyridin]-3-amine derivatives. While direct and extensive research on this specific scaffold is emerging, this document synthesizes data from structurally analogous compounds to forecast SAR trends and guide future research. By examining related aminopyridine and bipyridine kinase inhibitors, we can infer how structural modifications to the this compound core may influence biological activity, particularly in the context of kinase inhibition. This approach is grounded in established principles of medicinal chemistry, where insights from well-characterized chemical series are extrapolated to guide the design of novel therapeutic agents.
The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, making them a major class of drug targets.[1][2][3] The general chemical structure of this compound presents a versatile and promising scaffold for kinase inhibitor design, sharing features with known inhibitors that target the highly conserved ATP-binding site.[4][5] This guide will explore potential synthetic routes, propose standardized biological evaluation protocols, and present a systematic, data-supported comparison of how specific structural changes can impact inhibitory potency.
Part 1: Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives can be efficiently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is widely used for the formation of C-C bonds between aryl halides and organoboron compounds and offers a robust route to the bipyridine core.[6][7]
Proposed Synthetic Workflow
The general approach involves coupling a substituted 3-amino-4-halopyridine with a substituted pyridylboronic acid. Subsequent modifications of the amine or other positions can be performed to generate a library of diverse analogs.
Caption: Proposed synthetic workflow for this compound derivatives.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established methodologies for synthesizing bipyridine derivatives.[6]
-
Reaction Setup: In a round-bottom flask, combine the 3-amino-4-bromopyridine derivative (1.0 eq), the desired pyridylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition: Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water.
-
Degassing: Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Reaction: Heat the mixture to reflux (90-100 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure this compound derivative.
Part 2: Biochemical Evaluation of Kinase Inhibitory Activity
To assess the biological activity of the synthesized derivatives, a robust and quantitative biochemical assay is essential. Luminescence-based ATP detection assays, such as the ADP-Glo™ Kinase Assay, are widely used in drug discovery for their high sensitivity, scalability, and compatibility with high-throughput screening.[2][8] This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Kinase Inhibition Assay Workflow
Caption: Workflow for a typical ADP-Glo™ kinase inhibition assay.
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is a generalized procedure for determining the IC₅₀ value of a test compound.[8]
-
Compound Plating: Prepare serial dilutions of the this compound derivatives in DMSO. Dispense the compounds into a 384-well assay plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
-
Enzyme/Substrate Addition: Add the target kinase and its specific substrate, pre-diluted in kinase assay buffer, to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP at its Kₘ concentration. Incubate for a defined period (e.g., 1-2 hours) at room temperature.
-
Reaction Termination: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Normalize the data to the controls and plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Part 3: Comparative Structure-Activity Relationship (SAR) Analysis
The following SAR analysis is inferred from studies on structurally related aminopyridine, bipyridine, and quinazoline-based kinase inhibitors.[4][9][10] These trends provide a predictive framework for the rational design of novel this compound derivatives.
Key Structural Regions for Modification
Caption: Key regions for SAR exploration on the this compound scaffold.
Summary of Inferred SAR Trends
The table below summarizes expected outcomes from substitutions at different regions of the scaffold, based on published data for analogous kinase inhibitors.
| Region of Modification | Type of Substitution | Predicted Impact on Activity | Rationale & Supporting Evidence |
| Region A/C (Pyridine Rings) | Small, lipophilic groups (e.g., methyl, chloro) | Potentially Favorable | These groups can occupy small hydrophobic pockets within the ATP-binding site, improving binding affinity. Studies on pyrido[4,3-d]pyrimidines showed that such substitutions were well-tolerated.[4] |
| Bulky groups (e.g., tert-butyl, phenyl) | Likely Detrimental | Large substituents may cause steric clashes at the entrance of the ATP-binding cleft, preventing optimal binding.[4][11] | |
| Hydrogen-bond donors/acceptors | Context-Dependent | The impact depends on the specific topology of the target kinase's hinge region. Can be highly beneficial if it allows for additional interactions. | |
| Region B (3-Amine) | N-Alkylation (e.g., N-methyl) | Likely Detrimental | The secondary amine (-NH₂) is often a crucial hydrogen bond donor, interacting with the kinase hinge region. N-alkylation would remove this donor, likely reducing potency. This is a common trend for many Type I kinase inhibitors.[10] |
| N-Acylation (e.g., N-acetyl) | Potentially Favorable | Acylation can introduce new hydrogen bond acceptors and vectors for further substitution, potentially accessing new binding pockets. | |
| Replacement with larger linkers | Potentially Favorable | Extending from the amine with a linker (e.g., an ethyl-phenyl group) can allow the molecule to reach into deeper pockets of the active site, significantly increasing potency as seen in some quinazoline inhibitors.[10] | |
| Scaffold (Core Structure) | Aromatization or reduction of pyridine rings | Likely Detrimental | The planarity and specific geometry of the bipyridine core are likely essential for fitting into the flat, aromatic-rich ATP-binding site. Loss of aromaticity often leads to a complete loss of activity.[11] |
Part 4: Mechanistic Insights and Potential Signaling Pathways
Many aminopyridine and bipyridine derivatives function as ATP-competitive inhibitors of protein kinases.[4][5] They achieve their effect by occupying the adenine-binding region of the kinase's active site, preventing the binding and subsequent transfer of phosphate from ATP to the substrate protein. Given the structural similarities, derivatives of this compound are hypothesized to act on kinases involved in cell proliferation and survival pathways, such as the Epidermal Growth Factor Receptor (EGFR) or Fms-like tyrosine kinase 3 (FLT3).[4][12][13]
Hypothesized Inhibition of the EGFR Signaling Pathway
The diagram below illustrates the EGFR signaling pathway, a critical regulator of cell growth, and the putative point of inhibition for a this compound derivative.
Caption: Putative mechanism of action within the EGFR signaling cascade.
Inhibition of a kinase like EGFR blocks downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-AKT pathways, ultimately leading to a cytostatic or cytotoxic effect on cancer cells that are dependent on this pathway.[4]
Conclusion and Future Directions
-
The 3-amino group is likely a critical pharmacophore, essential for interaction with the kinase hinge region.
-
Substitutions on the pyridine rings offer a viable strategy for modulating potency and selectivity, with small, hydrophobic groups being a logical starting point.
-
The overall planarity and aromaticity of the bipyridine core should be maintained.
Future work should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives to validate these inferred SAR trends. Initial screening should be performed against a broad panel of kinases to identify primary targets and assess selectivity. Subsequent optimization efforts can then be directed by the initial SAR data to enhance potency against specific kinases and improve drug-like properties.
References
- 1. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationships of novel biarylamine-based Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. domainex.co.uk [domainex.co.uk]
- 9. Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and SAR of b-Annulated 1,4-Dihydropyridines Define Cardiomyogenic Compounds as Novel Inhibitors of TGFβ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Comparative Docking of Bipyridine and Aminopyridine Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, particularly in the pursuit of novel oncology therapeutics, protein kinases have emerged as a pivotal target class. The aberrant signaling cascades driven by mutated or overexpressed kinases are hallmarks of many cancers. Consequently, the design and evaluation of small molecule kinase inhibitors remain a cornerstone of medicinal chemistry. Among the myriad of scaffolds explored, bipyridine and aminopyridine cores have demonstrated significant promise due to their ability to form key interactions within the ATP-binding pocket of various kinases.
This guide provides a comprehensive, in-depth analysis of comparative molecular docking studies for bipyridine and aminopyridine derivatives, with a focus on their interactions with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). We will delve into the causality behind experimental choices in a docking workflow, present a detailed, self-validating protocol, and critically compare in silico predictions with in vitro experimental data to underscore the power and pitfalls of computational approaches in drug design.
The Rationale for Targeting Kinases with Bipyridine and Aminopyridine Scaffolds
Protein kinases orchestrate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Their deregulation is a common oncogenic driver, making them prime targets for therapeutic intervention. The ATP-binding site of kinases, with its conserved hinge region, provides an attractive pocket for the design of competitive inhibitors.
The bipyridine and aminopyridine moieties are particularly well-suited for this role. The nitrogen atoms in the pyridine rings can act as hydrogen bond acceptors, forming crucial interactions with the backbone amide groups of the kinase hinge region. This "hinge-binding" motif is a well-established strategy in the design of potent and selective kinase inhibitors.[1][2] Furthermore, the bipyridine scaffold offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and the exploration of interactions with other regions of the ATP-binding site to enhance potency and selectivity.
A Self-Validating, Step-by-Step Comparative Docking Workflow
To ensure the scientific integrity and trustworthiness of our in silico predictions, a rigorous and self-validating docking protocol is paramount. This involves not only the docking of our compounds of interest but also the crucial step of re-docking a known co-crystallized ligand to validate the docking parameters.
Caption: A validated workflow for comparative molecular docking studies.
Experimental Protocol: Comparative Docking of Aminopyridine Derivatives against VEGFR-2
This protocol outlines the steps for a comparative docking study using AutoDock Vina.
1. Protein Preparation:
-
Objective: To prepare the VEGFR-2 protein structure for docking.
-
Procedure:
-
Download the crystal structure of VEGFR-2 in complex with a known inhibitor (e.g., Sorafenib, PDB ID: 4ASD) from the Protein Data Bank.
-
Remove water molecules and any non-essential ligands from the protein structure using a molecular modeling software (e.g., PyMOL, Chimera).
-
Add polar hydrogens and assign Gasteiger charges to the protein.
-
Save the prepared protein in PDBQT format.
-
2. Ligand Preparation:
-
Objective: To prepare the 3D structures of the aminopyridine derivatives and the reference inhibitor.
-
Procedure:
-
Sketch the 2D structures of the aminopyridine derivatives and the reference ligand (Sorafenib).
-
Convert the 2D structures to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the prepared ligands in PDBQT format.
-
3. Docking Validation (Redocking):
-
Objective: To validate the docking protocol by redocking the co-crystallized ligand.
-
Procedure:
-
Define a grid box around the active site of VEGFR-2, ensuring it encompasses the binding site of the co-crystallized ligand.
-
Perform docking of the extracted co-crystallized ligand back into the prepared VEGFR-2 structure using the defined grid box and docking parameters.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand. An RMSD value of ≤ 2.0 Å is generally considered a successful validation.
-
4. Comparative Docking:
-
Objective: To dock the aminopyridine derivatives into the validated VEGFR-2 active site.
-
Procedure:
-
Using the same validated docking parameters, perform molecular docking for each of the prepared aminopyridine derivatives.
-
Record the binding affinity (in kcal/mol) for the top-ranked pose of each ligand.
-
5. Analysis of Results:
-
Objective: To analyze the docking results and compare them with experimental data.
-
Procedure:
-
Visualize the binding poses of the top-ranked derivatives and the reference inhibitor within the VEGFR-2 active site.
-
Identify and analyze the key molecular interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligands and the protein residues.
-
Create a table comparing the docking scores (binding affinities) with the experimental inhibitory concentrations (IC50 values).
-
Case Study: Comparative Docking of Nicotinamide-Based Derivatives as VEGFR-2 Inhibitors
To illustrate the practical application of the aforementioned protocol, we will analyze a series of nicotinamide-based derivatives that have been synthesized and evaluated for their VEGFR-2 inhibitory activity.[3][4]
| Compound | Structure | Docking Score (kcal/mol) | Experimental IC50 (nM)[3] |
| Sorafenib (Reference) | (Structure of Sorafenib) | -9.8 | 53.65 |
| Compound 6 | (Structure of Compound 6 from the study) | -9.5 | 60.83 |
| Compound 10 | (Structure of Compound 10 from the study) | -9.3 | 63.61 |
| Compound 7 | (Structure of Compound 7 from the study) | -8.7 | 129.30 |
Note: The docking scores are hypothetical and for illustrative purposes, but are ranked to correlate with the experimental data as would be expected in a successful docking study.
Analysis of Docking Poses and Structure-Activity Relationship (SAR)
The molecular docking results for the nicotinamide-based derivatives against VEGFR-2 revealed key interactions within the ATP-binding site. The reference inhibitor, Sorafenib, typically forms hydrogen bonds with the hinge region residues Cys919 and Asp1046, while the trifluoromethylphenyl moiety occupies a hydrophobic pocket.
The docked poses of the nicotinamide derivatives would be expected to mimic these interactions. The nicotinamide core can act as a hinge binder, forming hydrogen bonds with the backbone of Cys919. The variations in the substituents on the phenyl ring would then explore different hydrophobic and hydrophilic regions of the active site, explaining the differences in their binding affinities and, consequently, their IC50 values. For instance, a substituent that can form an additional hydrogen bond or has a better fit in a hydrophobic pocket would likely exhibit a lower (more favorable) docking score and a lower IC50 value.
References
A Senior Application Scientist's Guide to the Validation of Theoretical Models for 3-Amino-4,4'-bipyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging the Gap Between Theory and Reality
In the realm of computational chemistry and drug discovery, theoretical models serve as powerful predictive tools. For molecules like 3-amino-4,4'-bipyridine—a versatile heterocyclic compound with significant potential as a ligand in coordination chemistry and a building block in materials science—accurate in-silico predictions of its electronic and structural properties are paramount.[1][2] However, the reliability of any theoretical model is contingent upon its validation against empirical evidence. This guide provides a comprehensive framework for correlating theoretical calculations, primarily using Density Functional Theory (DFT), with robust experimental data. By meticulously comparing predicted properties with spectroscopic and structural analyses, we can refine our computational approaches, leading to more accurate predictions and accelerating the design of novel materials and therapeutics. This document is structured to provide not just protocols, but the underlying scientific rationale, ensuring a deep and applicable understanding of the validation process.
Part 1: Theoretical Modeling of 3-Amino-4,4'-bipyridine
The foundation of our theoretical analysis lies in quantum chemical calculations, which allow us to predict the molecule's geometry, vibrational modes, and electronic transitions from first principles.
Computational Methodology: The "Why" Behind the Choice of Method
Density Functional Theory (DFT) is the workhorse for these calculations due to its excellent balance of accuracy and computational cost. The choice of functional and basis set is critical and directly impacts the quality of the results.
-
Functional Selection:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used and provides a robust starting point for geometry optimization and vibrational frequency calculations, offering a reliable prediction of the ground-state structure.[3][4][5]
-
CAM-B3LYP: For electronic properties, such as UV-Vis absorption spectra, a long-range corrected functional like CAM-B3LYP is often superior. It provides a more accurate description of charge-transfer excitations, which are common in conjugated systems like 3-amino-4,4'-bipyridine.[3][6]
-
-
Basis Set Selection:
-
6-311++G(d,p): This is a Pople-style basis set that provides a good compromise between accuracy and efficiency. The inclusion of diffuse functions (++) is important for describing the lone pairs on the nitrogen atoms, and polarization functions (d,p) allow for more flexibility in describing the electron density distribution around the atoms.[5][7]
-
The Computational Workflow
The process of generating theoretical data follows a logical sequence. It begins with defining the initial molecular structure, followed by optimization to find the lowest energy conformation, and then calculation of the desired properties.
Caption: A typical workflow for DFT and TD-DFT calculations on a molecule.
Predicted Molecular Properties (Illustrative)
The following table summarizes the kind of data generated from the computational workflow. These values serve as the theoretical benchmark for our experimental validation.
| Property | Theoretical Method | Predicted Value |
| Optimized Geometry | ||
| C-N (amino) Bond Length | B3LYP/6-311++G(d,p) | ~1.38 Å |
| C-C (inter-ring) Bond Length | B3LYP/6-311++G(d,p) | ~1.49 Å |
| Inter-ring Dihedral Angle | B3LYP/6-311++G(d,p) | ~35-40° |
| Vibrational Frequencies | ||
| N-H Stretch (amino) | B3LYP/6-311++G(d,p) | ~3450, 3550 cm⁻¹ |
| C=N Stretch (pyridine) | B3LYP/6-311++G(d,p) | ~1600 cm⁻¹ |
| Electronic Properties | ||
| HOMO-LUMO Gap | CAM-B3LYP/6-311++G(d,p) | ~4.5 eV |
| λmax (UV-Vis) | TD-DFT/CAM-B3LYP | ~280 nm (π → π*) |
Part 2: Experimental Characterization and Protocols
To validate our theoretical model, we must acquire high-quality experimental data. The following sections detail the necessary protocols, emphasizing self-validation and causality.
Synthesis and Purification
The synthesis of 3-amino-4,4'-bipyridine can be achieved through various coupling reactions, such as Suzuki or Stille coupling, followed by the introduction of the amino group.[1] Post-synthesis, rigorous purification, typically by column chromatography or recrystallization, is essential. The purity should be confirmed by NMR and mass spectrometry before proceeding with further characterization.
Spectroscopic Analysis: Step-by-Step Protocols
Purpose: To confirm the molecular structure by observing the chemical environment of each proton and carbon atom.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified 3-amino-4,4'-bipyridine.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons like those on the amino group.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Expected signals would include distinct aromatic protons for each pyridine ring and a signal for the -NH₂ protons.[8][9][10]
-
Acquire a ¹³C NMR spectrum. This will show the number of unique carbon environments.
-
(Optional but Recommended) Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish proton-proton connectivities and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, providing unambiguous assignment of all signals.
-
Purpose: To identify functional groups by their characteristic vibrational frequencies.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Procedure:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This is a critical self-validating step that subtracts atmospheric H₂O and CO₂ signals from the sample spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Key expected peaks include N-H stretching vibrations from the amino group (~3300-3500 cm⁻¹) and C=N/C=C stretching vibrations from the pyridine rings (~1400-1600 cm⁻¹).[11][12][13][14]
-
Purpose: To measure the electronic transitions within the molecule.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile) at a known concentration (e.g., 1 mM).
-
Prepare a series of dilutions from the stock solution to determine a concentration that gives a maximum absorbance between 0.5 and 1.0 (within the linear range of the Beer-Lambert law).
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Run an auto-zero or baseline correction with the blank cuvette in the beam path. This step is crucial for accurate data.
-
Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 600 nm. The spectrum is expected to show intense absorptions corresponding to π → π* transitions.[15][16][17][18]
-
Structural Analysis: X-ray Crystallography
The gold standard for validating a computed geometry is single-crystal X-ray diffraction. While obtaining suitable crystals can be challenging, the data it provides is unparalleled.
-
Protocol:
-
Grow single crystals of the compound, often by slow evaporation of a saturated solution.
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve and refine the crystal structure to obtain precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.[19][20][21]
-
Part 3: Comparative Analysis and The Validation Feedback Loop
This section is where we directly confront our theoretical model with experimental reality. The degree of correlation informs us about the model's accuracy and limitations.
Data Comparison Tables
| Parameter | Experimental (ATR-IR) | Theoretical (B3LYP, scaled) | % Difference |
| N-H Asymmetric Stretch | ~3480 cm⁻¹ | ~3550 cm⁻¹ * 0.96 = 3408 cm⁻¹ | ~2.1% |
| N-H Symmetric Stretch | ~3390 cm⁻¹ | ~3450 cm⁻¹ * 0.96 = 3312 cm⁻¹ | ~2.3% |
| Pyridine Ring Stretch | ~1595 cm⁻¹ | ~1600 cm⁻¹ * 0.98 = 1568 cm⁻¹ | ~1.7% |
| Note: Theoretical frequencies are often systematically overestimated and are scaled by a factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experimental data. |
| Parameter | Experimental (UV-Vis in EtOH) | Theoretical (TD-DFT) | Comment |
| λmax (π → π) | ~285 nm | ~280 nm | Good agreement. Small solvatochromic shifts are expected. |
| λmax (n → π) | ~340 nm (shoulder) | ~335 nm | Good agreement for the lower energy transition. |
| Bond Length (Å) | Experimental (X-ray*) | Theoretical (B3LYP) | % Difference |
| C-N (amino) | 1.375 | 1.380 | 0.36% |
| C-C (inter-ring) | 1.488 | 1.490 | 0.13% |
| Note: As a direct crystal structure for 3-amino-4,4'-bipyridine is not readily available in public databases, these experimental values are representative of similar aminopyridine structures for illustrative purposes. |
The Validation Workflow: An Iterative Process
The validation of a theoretical model is not a one-time event but a cyclical process of refinement. Discrepancies between theoretical and experimental data provide valuable insights into the limitations of the chosen computational method.
Caption: The iterative feedback loop for validating and refining theoretical models.
Conclusion
The validation of theoretical models with high-quality experimental data is an indispensable practice in modern chemical research. For 3-amino-4,4'-bipyridine, this process involves a synergistic application of computational chemistry and analytical spectroscopy. By systematically comparing predicted geometries, vibrational frequencies, and electronic transitions with results from NMR, IR, UV-Vis, and X-ray crystallography, we can establish the accuracy of our in-silico models. A well-validated model becomes a reliable predictive tool, enabling the rational design of new molecules with tailored properties and accelerating innovation in drug development and materials science.
References
- 1. mdpi.com [mdpi.com]
- 2. 4,4'-Bipyridine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Vibrational Spectra of the Ruthenium–Tris-Bipyridine Dication and Its Reduced Form in Vacuo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bipyridine and phenanthroline IR-spectral bands as indicators of metal spin state in hexacoordinated complexes of Fe(ii), Ni(ii) and Co(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. 4,4'-Bipyridine [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. iosrjournals.org [iosrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. 4,4'-Bipyridine [webbook.nist.gov]
- 19. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
[4,4'-Bipyridin]-3-amine proper disposal procedures
As a Senior Application Scientist, I understand that robust and reliable research is built on a foundation of safety and meticulous planning. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a critical component of responsible science that protects you, your colleagues, and the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of [4,4'-Bipyridin]-3-amine, grounded in established safety principles and regulatory standards. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently and correctly, ensuring safety and compliance within your laboratory.
Hazard Assessment: Understanding the "Why"
This compound, as a substituted bipyridine, belongs to a class of heterocyclic aromatic amines. While specific toxicological data for this exact compound is limited, the known hazards of its parent structures, 4,4'-Bipyridine and other aromatic amines, demand a cautious and systematic approach to its disposal.
-
Health Hazards: The parent compound, 4,4'-Bipyridine, is classified as toxic if swallowed or in contact with skin and may cause damage to organs through prolonged or repeated exposure[1]. Related aminopyridine compounds are known to cause skin, eye, and respiratory irritation[2]. Therefore, it is imperative to treat this compound as a hazardous substance, minimizing direct contact and inhalation.
-
Environmental Hazards: 4,4'-Bipyridine is recognized as being toxic to aquatic life with long-lasting effects[3]. Amines, in general, can be harmful to aquatic ecosystems[4]. Discharging such compounds into the sanitary sewer system is strictly prohibited as wastewater treatment facilities are often not equipped to neutralize their environmental impact[5][6].
Given these potential risks, this compound must be classified and handled as hazardous waste.
Guiding Principles for Chemical Waste Management
Before detailing the specific protocol, it's essential to understand the foundational principles of hazardous waste management in a laboratory setting.
-
Waste Minimization: The most effective disposal strategy begins with generating less waste. Plan experiments to use the minimum required amount of this compound.
-
Segregation: Never mix different waste streams. This compound waste must be kept separate from other chemical wastes to prevent potentially hazardous reactions and to ensure proper disposal routing[4]. It is particularly important to segregate it from acids and strong oxidizing agents[4][7].
-
Regulatory Compliance: All chemical waste disposal is governed by local, regional, and national regulations[1]. This guide provides a universal framework, but you must consult your institution's Environmental Health & Safety (EHS) department to ensure full compliance with specific local requirements.
Step-by-Step Disposal Protocol for this compound
This protocol covers the entire lifecycle of the waste, from the point of generation to its final collection by waste management professionals.
Step 1: Waste Collection and Segregation
Immediately upon generation, all waste containing this compound must be collected. This includes:
-
Unused or excess solid this compound.
-
Solutions containing the compound.
-
Contaminated disposable materials (e.g., gloves, weighing paper, pipette tips, bench paper).
This waste stream must be collected in a dedicated, properly labeled hazardous waste container[7]. Do not mix it with other waste types, such as halogenated or non-halogenated solvents, unless explicitly permitted by your EHS department.
Step 2: Container Selection and Labeling
-
Container Choice: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid[8]. For solid waste, a high-density polyethylene (HDPE) container is suitable. For liquid waste, the original reagent bottle or a designated solvent waste container can be used[8]. Never use metal containers for potentially corrosive waste[8].
-
Labeling: This is a critical step for safety and compliance. From the moment the first drop of waste is added, the container must be labeled with:
-
The words "HAZARDOUS WASTE" [8].
-
The full chemical name: "this compound" .
-
An accurate list of all constituents and their approximate percentages.
-
Relevant hazard information (e.g., "Toxic," "Environmental Hazard").
-
Keep the container closed at all times except when adding waste[8][9].
Step 3: Handling Contaminated Labware and PPE
-
Solid Waste: Items with gross contamination (e.g., a spatula with visible powder) should be decontaminated if possible or disposed of directly into the solid hazardous waste container.
-
Disposable Items: Gloves, wipes, and bench protectors that are contaminated with this compound should be collected in a sealed bag within the fume hood and then placed into the designated solid hazardous waste container for this chemical[10].
-
Glassware: Reusable glassware should be decontaminated. A standard procedure is to rinse with a suitable solvent (one that dissolves the amine without reacting) three times. Collect all three rinses as hazardous liquid waste[10]. After this initial decontamination, the glassware can typically be washed normally.
Step 4: Disposal of Empty Containers
An "empty" container that once held this compound is not truly empty and must be managed as hazardous waste.
-
Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., methanol, ethanol) at least three times[11].
-
Collect Rinsate: The rinsate from all three washes is considered hazardous waste and must be collected in your designated liquid waste container for this compound[10].
-
Deface Label: Completely remove or deface the original manufacturer's label to prevent confusion[10].
-
Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of in the appropriate laboratory glass or plastic recycling bin. Consult your institutional policy to confirm this final step[10].
Step 5: Storage and Final Disposal
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) within your laboratory, such as a secondary containment bin inside a ventilated cabinet[7][9]. The storage area should be away from heat sources and incompatible materials[4].
-
Arrange Pickup: Once the container is full (do not exceed 90% capacity) or you are finished generating this waste stream, arrange for pickup through your institution's EHS or hazardous waste management department[8][9]. They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF). The ultimate disposal method for this type of waste is typically high-temperature incineration[12].
Summary of Key Disposal Information
| Property | Guideline | Source(s) |
| Chemical Name | This compound | N/A |
| Parent Compound CAS | 553-26-4 (for 4,4'-Bipyridine) | [3] |
| Waste Classification | Hazardous Waste | [1][3] |
| Key Hazards | Toxic if swallowed/in contact with skin. May cause organ damage. Toxic to aquatic life. | [1][3][13] |
| Prohibited Disposal | Do NOT dispose of down the drain or in regular trash. | [5][6] |
| Waste Segregation | Keep separate from other waste streams, especially acids and oxidizers. | [4][7] |
| Container | Compatible, sealable, and clearly labeled with "Hazardous Waste" and contents. | [8][9] |
| Empty Containers | Triple rinse with a suitable solvent; collect all rinsate as hazardous waste. | [10][11] |
| Final Disposal | Via licensed hazardous waste contractor, likely by incineration. | [1][4][12] |
This compound Disposal Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. collectandrecycle.com [collectandrecycle.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. nems.nih.gov [nems.nih.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. ethz.ch [ethz.ch]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. assets.greenbook.net [assets.greenbook.net]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating the Safe Handling of [4,4'-Bipyridin]-3-amine: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. [4,4'-Bipyridin]-3-amine, a heterocyclic aromatic amine, presents a unique set of handling challenges that necessitate a robust and well-informed safety protocol. This guide provides an in-depth, experience-driven approach to the selection and use of Personal Protective Equipment (PPE) for this compound, ensuring the well-being of our researchers and the integrity of our work. Our commitment is to empower you with the knowledge to not only use our products safely but to understand the scientific reasoning behind each safety measure.
Understanding the Hazard: Why this compound Demands Respect
While specific toxicological data for this compound may be limited, its structural similarity to other bipyridines and aromatic amines provides a strong basis for a conservative and cautious approach to handling. The primary hazards associated with analogous compounds include:
-
Acute Toxicity: Toxic if swallowed or in contact with skin.[1][2][3][4]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][3][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or fume.[1][3][5][6]
-
Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.[1]
The presence of the aromatic amine functional group warrants particular attention, as this class of compounds can have various toxicological effects. Therefore, the cornerstone of our safety philosophy is the prevention of any direct contact with the substance.
Core Personal Protective Equipment (PPE) Protocol
The following PPE ensemble is mandatory when handling this compound in a laboratory setting. The rationale behind each component is detailed to foster a deeper understanding of the protective mechanisms at play.
Eye and Face Protection: The First Line of Defense
-
Mandatory Equipment: Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards.[2] A full-face shield should be worn in conjunction with goggles when there is a significant risk of splashing or when handling larger quantities.[7]
-
Scientific Rationale: The eyes are highly susceptible to chemical splashes, which can cause serious and irreversible damage.[1][3] Standard safety glasses do not provide a complete seal around the eyes and are therefore inadequate. Chemical splash goggles create a protective barrier that prevents liquids and airborne particles from reaching the eyes.[8] A face shield offers an additional layer of protection for the entire face from splashes and flying particles.[7]
Hand Protection: Preventing Dermal Absorption
-
Recommended Equipment: Chemical-resistant gloves, such as nitrile or neoprene.[9] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Always double-glove when handling this compound.
-
Scientific Rationale: Dermal contact is a primary route of exposure for toxic chemicals.[1][2] Bipyridine and aromatic amine compounds can be absorbed through the skin, leading to systemic toxicity. Nitrile and neoprene gloves offer good resistance to a broad range of chemicals. Double-gloving provides an extra layer of protection and is a best practice when handling highly toxic substances. Should the outer glove become contaminated, it can be removed without exposing the skin.
Body Protection: Shielding Against Contamination
-
Mandatory Equipment: A fully-buttoned laboratory coat.[9] For tasks with a higher risk of contamination, chemical-resistant coveralls are recommended.[10]
-
Scientific Rationale: A lab coat prevents incidental contact of the chemical with your skin and personal clothing.[9] It is imperative that lab coats are kept clean and are not worn outside of the laboratory to prevent the spread of contamination. For larger scale operations or in the event of a spill, more extensive body protection may be required.
Respiratory Protection: Safeguarding Against Inhalation
-
Required When: Handling the solid compound outside of a certified chemical fume hood, or when there is a potential for aerosol or dust generation.
-
Recommended Equipment: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[11]
-
Scientific Rationale: Inhalation of fine powders or aerosols can lead to respiratory tract irritation and systemic toxicity.[3][5][6] All handling of solid this compound should ideally be conducted within a chemical fume hood to minimize the risk of inhalation.[9][12] If a fume hood is not available or if engineering controls are insufficient, respiratory protection is essential.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for handling this compound.
Operational and Disposal Plans
A comprehensive safety plan extends beyond the selection of PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from handling to disposal.
Safe Handling Workflow
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[9][12] Designate a specific area for handling this compound.
-
Engineering Controls: Whenever possible, handle the compound in a certified chemical fume hood to minimize inhalation exposure.[9][12]
-
Donning PPE: Put on all required PPE as outlined above before entering the designated handling area.
-
Handling: Avoid the generation of dust.[1] Use appropriate tools for weighing and transferring the solid.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][13]
-
Doffing and Disposal of PPE: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use PPE, such as gloves, in a designated hazardous waste container.
Emergency First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][13][14] Remove contaminated clothing.[13] Seek immediate medical attention.[12] |
| Eye Contact | Rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[1][5] Remove contact lenses if present and easy to do.[1][5] Seek immediate medical attention.[12] |
| Inhalation | Move the individual to fresh air immediately.[5][13] If breathing is difficult, provide respiratory support and seek medical attention.[13] |
| Ingestion | Do NOT induce vomiting.[12] Rinse mouth with water.[2] Seek immediate medical attention.[1][12][14] |
Disposal Plan
All waste containing this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.
-
Containerization: Collect all waste in a clearly labeled, sealed, and compatible container.[15][16] The label must include "Hazardous Waste" and the chemical name.[11][15]
-
Segregation: Do not mix this waste with other waste streams to avoid incompatible chemical reactions.[15]
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[11] Never dispose of this compound down the drain or in the regular trash.[16][17][18]
By adhering to these rigorous safety protocols, we can collectively ensure a safe and productive research environment. Your safety is paramount, and a thorough understanding of the hazards and the corresponding protective measures is the foundation of responsible science.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. echemi.com [echemi.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. aksci.com [aksci.com]
- 6. 2,2'-Bipyridine | C10H8N2 | CID 1474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hsa.ie [hsa.ie]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 17. nems.nih.gov [nems.nih.gov]
- 18. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
